Actinium-226
Description
Properties
CAS No. |
20379-10-6 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
226.02610 g/mol |
IUPAC Name |
actinium-226 |
InChI |
InChI=1S/Ac/i1-1 |
InChI Key |
QQINRWTZWGJFDB-BJUDXGSMSA-N |
Isomeric SMILES |
[226Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Foundational & Exploratory
Actinium-226: A Technical Guide to its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (²²⁶Ac) is a radioactive isotope of actinium. While not as widely discussed as its theranostic counterpart, Actinium-225 (B1199940), ²²⁶Ac possesses unique characteristics that make it a subject of interest for nuclear medicine and radiopharmaceutical research. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its decay characteristics, production methods, and relevant experimental protocols. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams.
Core Nuclear Properties
This compound is an unstable isotope with a relatively short half-life, decaying through multiple pathways. These fundamental properties are crucial for its potential applications and for handling and safety considerations.
Table 1: Fundamental Nuclear Properties of this compound
| Property | Value |
| Half-life | 29.37 hours[1] |
| Atomic Mass | 226.02610 g/mol [2] |
| Primary Decay Modes | Beta minus (β⁻) decay, Electron Capture (EC), Alpha (α) decay[1] |
Table 2: Decay Characteristics of this compound
| Decay Mode | Branching Ratio (%) | Daughter Isotope | Decay Energy (MeV) |
| Beta minus (β⁻) | ~83% | ²²⁶Th | 1.117[3] |
| Electron Capture (EC) | ~17% | ²²⁶Ra | 0.640[3] |
| Alpha (α) | ~0.006% | ²²²Fr | 5.536[3] |
Decay Chain and Products
The decay of this compound initiates a cascade, resulting in various daughter products. Understanding this decay chain is essential for dosimetry calculations and for identifying potential imaging signatures.
Production of this compound
This compound is typically produced as a co-product during the cyclotron-based production of Actinium-225 from a Radium-226 (B75914) target. The primary reaction is the proton irradiation of Radium-226.
Experimental Protocol: Cyclotron Production and Separation
This protocol outlines the general steps for producing and separating this compound from an irradiated Radium-226 target.
1. Target Preparation:
-
Radium-226 is extracted from legacy sources and purified using a chelating resin.
-
The purified Radium-226 is then electroplated onto a target substrate.
2. Irradiation:
-
The Radium-226 target is irradiated with a proton beam from a cyclotron.
-
Typical irradiation parameters for the co-production of Ac-225 and Ac-226 are a proton energy of 15.6 MeV, a beam current of 20 µA, for a duration of 5 hours.[4]
3. Chemical Separation:
-
After a cooling period to allow for the decay of short-lived isotopes, the target is dissolved.
-
The separation of actinium from radium is achieved using extraction chromatography.[1]
-
The dissolved target solution, typically in nitric acid, is passed through a series of chromatography columns.
-
A two-step extraction chromatography process is often employed to separate Actinium-225 and this compound from the bulk Radium-226 and other impurities like Polonium-210 and Lead-210.[1]
Experimental Methodologies for Characterization
The fundamental properties of this compound are determined through various nuclear physics experimental techniques.
Determination of Half-life
The half-life of this compound is determined by measuring its activity over a period of time.
Experimental Protocol: Gamma Spectrometry for Half-life Determination
-
Sample Preparation: A purified sample of this compound is prepared and its initial activity is measured.
-
Gamma Ray Detection: A high-purity germanium (HPGe) detector is used to measure the gamma rays emitted from the this compound sample and its decay products.
-
Data Acquisition: The gamma-ray spectrum is acquired at regular time intervals over a period of several half-lives.
-
Data Analysis: The area of a characteristic gamma peak of this compound (e.g., 158 keV or 230 keV) is determined for each measurement. The natural logarithm of the peak area (which is proportional to the activity) is plotted against time. The slope of the resulting linear fit is equal to the negative of the decay constant (λ). The half-life (t½) is then calculated using the formula: t½ = ln(2)/λ.
Determination of Decay Energy and Branching Ratio
The energies of the emitted alpha and beta particles and the branching ratios of the different decay modes are determined using alpha and beta spectroscopy.
Experimental Protocol: Alpha-Beta Spectroscopy
-
Source Preparation: A thin, uniform source of purified this compound is prepared on a suitable backing material to minimize self-absorption of the emitted particles.
-
Spectrometer Setup: A silicon detector-based spectrometer is placed in a vacuum chamber with the this compound source. The vacuum is necessary to prevent energy loss of the alpha and beta particles in the air.
-
Data Acquisition: The energy spectra of the emitted alpha and beta particles are acquired.
-
Energy Calibration: The spectrometer is calibrated using standard sources with well-known alpha and beta energies.
-
Data Analysis: The energies of the alpha and beta particles from this compound are determined from the calibrated spectra. The branching ratios are calculated by integrating the counts in the respective peaks and correcting for detector efficiency.
Application in Preclinical Imaging
This compound has shown promise as a SPECT (Single Photon Emission Computed Tomography) imaging agent, serving as a diagnostic surrogate for the therapeutic isotope Actinium-225.
Experimental Protocol: In Vivo SPECT Imaging
This protocol describes a typical preclinical SPECT imaging study using this compound.
-
Radiopharmaceutical Preparation: this compound is chelated to a targeting molecule (e.g., a peptide or antibody) to create the radiopharmaceutical.
-
Animal Model: An appropriate animal model, typically mice with tumor xenografts, is used.
-
Injection: A known activity of the this compound radiopharmaceutical (e.g., 2-4 MBq) is injected into the animal.
-
SPECT/CT Imaging: The animal is anesthetized and imaged using a microSPECT/CT scanner at various time points post-injection (e.g., 1, 2.5, 5, and 24 hours).
-
Image Reconstruction: The SPECT data is reconstructed using appropriate algorithms that include corrections for attenuation, scatter, and background radiation. The gamma emissions at 158 keV and 230 keV are typically used for image reconstruction.
-
Image Analysis: The reconstructed images are analyzed to determine the biodistribution of the radiopharmaceutical, with regions of interest drawn around tumors and major organs to quantify the uptake.
References
- 1. WO2007096119A2 - Method for purification of 225ac from irradiated 226ra-targets - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of radium-226 for the manufacturing of actinium-225 in a cyclotron for alpha-immunotherapy [inis.iaea.org]
- 4. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
The Isotope Actinium-226: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (²²⁶Ac) is a short-lived, artificially produced radioisotope of the element actinium. First discovered in 1950, this isotope is gaining attention in the scientific community for its potential applications in nuclear medicine, particularly as a diagnostic partner for its therapeutic counterpart, Actinium-225. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on experimental protocols and quantitative data.
Properties of this compound
This compound is characterized by a half-life of 29.37 hours.[1] Its decay proceeds through three primary pathways: beta decay (β⁻) with a branching ratio of 83%, electron capture (EC) at 17%, and a minor alpha decay (α) branch of 0.006%. The beta decay of this compound leads to Thorium-226 (²²⁶Th), while electron capture results in the formation of Radium-226 (²²⁶Ra), and the rare alpha decay produces Francium-222 (²²²Fr).
Notably, this compound emits gamma rays at energies of 158 keV and 230 keV, which are suitable for quantitative SPECT imaging.[2] This characteristic makes it a promising candidate for in-vivo imaging of preclinical Actinium-225 based radiopharmaceuticals.
Quantitative Data Summary
| Property | Value |
| Half-life (T½) | 29.37 ± 0.12 hours[1] |
| Decay Constant (λ) | 6.556 x 10⁻⁶ s⁻¹[1] |
| Specific Activity | 1.747 x 10¹⁶ Bq/g[1] |
| Year of Discovery | 1950[1] |
| Decay Modes | 83% β⁻, 17% EC, 0.006% α |
| Primary Gamma Emissions | 158 keV, 230 keV[2] |
| Isotopic Mass | 226.026097 u[1] |
| Nuclear Spin and Parity | (1⁻) |
Synthesis of this compound
The primary route for the synthesis of this compound is through the bombardment of Radium-226 targets with charged particles, most commonly protons. While often a byproduct in the production of the medically significant Actinium-225, the synthesis can be tailored to enhance the yield of this compound.
Proton-Induced Reaction on Radium-226
The most common reaction for producing Actinium isotopes is the proton bombardment of a Radium-226 target. The specific reaction for producing this compound is:
²²⁶Ra (p, n) ²²⁶Ac
This reaction occurs alongside the more frequently utilized ²²⁶Ra(p,2n)²²⁵Ac reaction. The optimal proton energy for the production of Actinium-225 is typically between 10 and 20 MeV. While specific cross-section data for the ²²⁶Ra(p,n)²²⁶Ac reaction at various proton energies is crucial for optimizing ²²⁶Ac yield, it is understood that this reaction is a significant contributor to the overall actinium content in an irradiated radium target.
Deuteron-Induced Reaction on Radium-226
An alternative, though less common, method for the synthesis of this compound involves the use of a deuteron (B1233211) beam:
²²⁶Ra (d, 2n) ²²⁶Ac
Further research into the cross-sections of this reaction is required to fully assess its viability for large-scale production.
Experimental Protocol: Production and Separation of this compound
The following protocol is a generalized procedure based on established methods for the production of actinium isotopes from radium targets.
Target Preparation
-
Target Material: High-purity Radium-226 is used as the starting material. This is typically in the chemical form of radium chloride (RaCl₂) or radium carbonate (RaCO₃).
-
Pellet Pressing: The radium compound is pressed into a solid pellet.
-
Encapsulation: The pellet is encapsulated in a suitable material, such as silver, to contain the radioactive material and facilitate heat transfer during irradiation.
Irradiation
-
Accelerator: A cyclotron is used to accelerate protons to the desired energy.
-
Proton Energy: The proton beam energy is set, typically in the range of 10-20 MeV. The specific energy can be adjusted to optimize the yield of this compound relative to other actinium isotopes.
-
Irradiation Time: The duration of the irradiation is determined by the desired activity of this compound, taking into account its 29.37-hour half-life.
Chemical Separation
Following irradiation, the target is remotely handled in a hot cell for chemical processing to separate the actinium isotopes from the bulk radium target material.
-
Dissolution: The silver capsule is opened, and the radium pellet is dissolved in a suitable acid, such as hydrochloric acid.
-
Ion Exchange Chromatography: The dissolved solution is loaded onto an ion exchange column.
-
Resin: A cation exchange resin is commonly used.
-
Elution: A multi-step elution process is employed using different concentrations of acids (e.g., HCl, HNO₃) to selectively separate actinium from radium and other impurities. Radium is typically more strongly retained on the resin than actinium.
-
-
Fraction Collection: The fractions containing the purified actinium isotopes are collected.
-
Quality Control: The final product is analyzed for radionuclidic and chemical purity.
Visualizations
Decay Pathway of this compound
Caption: Decay scheme of this compound.
Experimental Workflow for this compound Production
Caption: Production workflow for this compound.
References
An In-Depth Technical Guide to the Half-Life and Decay Characteristics of Actinium-226
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (Ac-226) is a radioactive isotope of actinium that is gaining significant interest within the scientific community, particularly in the field of nuclear medicine. Its unique decay properties make it a subject of investigation for potential therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the half-life and decay characteristics of Ac-226, with a focus on the experimental methodologies used to determine these properties.
Core Decay Properties of this compound
This compound has a half-life of 29.37 hours.[1][2] It undergoes three modes of decay: beta (β-) decay, electron capture (EC), and alpha (α) decay, with distinct branching ratios.
Data Summary of this compound Decay
| Property | Value | Daughter Isotope |
| Half-Life (t½) | 29.37 (12) hours | - |
| Decay Modes | ||
| - Beta (β-) Decay | 83.0% | Thorium-226 (²²⁶Th) |
| - Electron Capture (EC) | 17.0% | Radium-226 (B75914) (²²⁶Ra) |
| - Alpha (α) Decay | 0.006% | Francium-222 (²²²Fr) |
| Decay Energies | ||
| - β- Decay | 1.117 MeV | - |
| - Electron Capture | 0.640 MeV | - |
| - α Decay | 5.536 MeV | - |
Note: The numbers in parentheses represent the uncertainty in the last digit(s).
This compound Decay Chain
The decay of this compound initiates a decay chain that proceeds through its various daughter products. The primary decay pathways are illustrated in the diagram below.
Experimental Protocols for Characterization
The precise determination of the half-life and decay characteristics of this compound requires sophisticated experimental techniques. These protocols involve the production of the isotope, its purification, and subsequent measurement using highly sensitive detectors.
Production of this compound
This compound is an artificially produced radionuclide. The primary production method involves the irradiation of Radium-226 (²²⁶Ra) targets. This can be achieved through:
-
Cyclotron Irradiation: Radium-226 targets are bombarded with protons in a cyclotron.
-
Reactor Irradiation: Radium-226 targets are irradiated with neutrons in a nuclear reactor.
Another method for producing Ac-226 is through an Isotope Separator and Accelerator (ISAC) facility, such as the one at TRIUMF in Canada.[1]
Purification of this compound
Following production, this compound must be chemically separated and purified from the target material and any other radioisotopes produced during irradiation. This is a critical step to ensure the accuracy of subsequent nuclear measurements. The purification process typically involves:
-
Dissolution of the Target: The irradiated Radium-226 target is dissolved, often using strong acids.
-
Radiochemical Separation: A combination of precipitation, solvent extraction, and ion exchange chromatography is employed to isolate actinium from radium and other contaminants. For instance, lead sulfate (B86663) precipitation can be used to carry actinium and separate it from its daughters.
Half-Life Determination
The half-life of this compound is determined by measuring the decrease in its activity over a period of time. A common and precise method for this is gamma-ray spectroscopy .
Experimental Workflow for Half-Life Measurement:
Methodology:
-
Detector System: A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution, which allows for the clear identification of the characteristic gamma rays emitted by Ac-226.
-
Calibration: The detector is calibrated for both energy and efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities.
-
Data Acquisition: The purified Ac-226 sample is placed at a fixed geometry relative to the detector. The gamma-ray spectrum is acquired over a period of several half-lives. The area of a characteristic photopeak of Ac-226 (e.g., 158 keV or 230 keV) is measured at regular time intervals.
-
Data Analysis: The net peak area, which is proportional to the activity of Ac-226, is plotted against time on a semi-logarithmic scale. The data points are then fitted to an exponential decay curve. The half-life is calculated from the decay constant obtained from the fit. Background subtraction is crucial for accurate measurements.
Determination of Branching Ratios
The branching ratios of the different decay modes of this compound are determined by quantifying the number of decays that proceed through each pathway. This often requires a combination of spectroscopic techniques.
1. Beta (β-) Decay and Electron Capture (EC) Branching Ratios:
The ratio of β- decay to electron capture can be determined using gamma-ray spectroscopy . The intensities of the gamma rays emitted following each decay mode are measured.
Methodology:
-
By carefully analyzing the gamma-ray spectrum of a calibrated Ac-226 source, the emission probabilities of gamma rays associated with the decay to Thorium-226 (from β- decay) and Radium-226 (from EC) can be determined.
-
The branching ratios are then calculated by considering the decay scheme and the measured gamma-ray intensities.
-
Beta-gamma coincidence counting can be employed to improve the accuracy of these measurements by reducing background and clearly associating beta particles with their subsequent gamma emissions.
2. Alpha (α) Decay Branching Ratio:
Due to the very low branching ratio of the alpha decay (0.006%), its measurement is challenging and requires highly sensitive techniques.
Methodology:
-
Alpha Spectroscopy: This is the primary method for measuring the alpha decay of Ac-226.
-
Detector: A silicon surface barrier detector or a passivated implanted planar silicon (PIPS) detector is used in a vacuum chamber to minimize energy loss of the alpha particles in the air.
-
Sample Preparation: A very thin and uniform source of Ac-226 is prepared, often by electrodeposition or vacuum evaporation, to minimize self-absorption of the alpha particles within the source material.
-
Measurement: The alpha spectrum is collected over a long period to obtain sufficient statistics for the weak alpha peak of Ac-226.
-
Analysis: The number of alpha particles detected is compared to the total number of Ac-226 decays (determined from its total activity, which can be measured by other means like calorimetry or gamma spectroscopy of the dominant decay modes) to calculate the branching ratio.
-
-
Alpha-Gamma Coincidence Counting: This technique can be used to confirm the alpha decay and to reduce background. By detecting the alpha particle in coincidence with a subsequent gamma ray from the daughter nucleus (Francium-222), a very clean signal can be obtained.
Experimental Workflow for Branching Ratio Determination:
Conclusion
The accurate characterization of the half-life and decay properties of this compound is fundamental to its potential applications in medicine and other scientific fields. The experimental protocols outlined in this guide, based on established nuclear physics techniques, provide a framework for obtaining reliable and precise data. As research into the applications of this compound continues, a thorough understanding of its nuclear characteristics will remain of paramount importance for the development of safe and effective new technologies.
References
Isotopic Purity of Actinium-226: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the production, purification, and isotopic purity analysis of Actinium-226 (Ac-226), a radionuclide of growing interest for theranostic applications in nuclear medicine. Tailored for researchers, scientists, and drug development professionals, this document details the methodologies and quantitative data essential for obtaining high-purity Ac-226 for preclinical and clinical research.
This compound, with a half-life of 29.4 hours, presents a unique combination of properties for theranostics. It emits gamma photons at 158 keV and 230 keV, suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for in vivo tracking and dosimetry calculations.[1][2] Concurrently, its decay chain includes alpha-particle emissions, offering potent and localized therapeutic effects. The primary challenge in utilizing Ac-226 lies in its production and the rigorous purification required to ensure high isotopic purity, minimizing contamination from other actinium isotopes such as Ac-225, Ac-227, and Ac-224.
Production of this compound
The principal route for producing this compound is through the proton bombardment of Radium-226 (Ra-226) targets in a cyclotron.[1] The primary nuclear reaction is ²²⁶Ra(p,n)²²⁶Ac .
Co-production of other actinium isotopes is a significant consideration. The ²²⁶Ra(p,2n)²²⁵Ac and ²²⁶Ra(p,3n)²²⁴Ac reactions also occur, leading to the presence of Ac-225 and the short-lived Ac-224 (T½ = 2.78 h) as the main isotopic impurities.[3] The yield of each isotope is highly dependent on the incident proton energy. By carefully selecting the proton energy, the production of Ac-226 can be maximized while minimizing the formation of Ac-225. Long-lived Ac-227 (T½ = 21.77 years), a major concern in other Ac-225 production routes (e.g., thorium spallation), is not significantly produced via low-energy proton irradiation of Ra-226.[4]
Experimental Protocol: Cyclotron Production
The following protocol outlines the key steps for producing Ac-226.
1.1.1. Radium-226 Target Preparation (Electrodeposition)
High-purity Ra-226 is essential for minimizing impurities in the final product. The target is typically prepared by electroplating Ra-226 onto a suitable substrate.[3][5][6][7]
-
Materials:
-
Purified Radium-226 chloride or nitrate (B79036) solution.
-
Ammonium (B1175870) acetate (B1210297) solution (e.g., 0.5 M).
-
Hydrochloric acid (e.g., 0.1 M).
-
High-purity water.
-
Target substrate: High-purity aluminum or titanium disc.[7]
-
Electrodeposition cell with a platinum anode.
-
-
Procedure: [3]
-
Dissolve the purified Ra-226 salt in a mixture of HCl and ammonium acetate to prepare the electrolyte. A typical solution may consist of 1 mL of 0.1 M HCl and 2 mL of 0.5 M ammonium acetate.
-
Place the electrolyte in the electrodeposition cell with the target disc as the cathode.
-
Apply a constant direct current (e.g., 100 mA) in a pulsed mode (e.g., 5 Hz with a 0.1 s on/off cycle) for a duration of approximately 3 hours.
-
After deposition, carefully remove the electrolyte.
-
Rinse the target surface with high-purity water to remove any residual electrolyte.
-
Dry the target overnight under vacuum.
-
Seal the target in a capsule (e.g., silver) to ensure containment of the highly radiotoxic Ra-226 and its decay products.
-
1.1.2. Target Irradiation
-
Equipment: Medical cyclotron capable of delivering a proton beam of adjustable energy.
-
Procedure:
-
Mount the sealed Ra-226 target in the cyclotron's target station.
-
Irradiate the target with a proton beam. The energy of the protons is a critical parameter for controlling the isotopic ratio of the produced actinium. Proton energies in the range of 10-20 MeV are typically used. For instance, irradiation with 15.6 MeV protons has been reported for producing Ac-225 with Ac-226 as a byproduct.[3][5] The optimal energy for Ac-226 production needs to be determined based on cross-section data.
-
The beam current and irradiation time are adjusted to achieve the desired activity of Ac-226. A typical irradiation might involve a current of 20 µA for 5 hours.[3][5]
-
After irradiation, the target is allowed to cool to reduce the activity of very short-lived radionuclides before chemical processing.
-
Purification of this compound
Post-irradiation, the Ac-226 must be chemically separated from the bulk Ra-226 target material and other reaction byproducts. This is typically achieved using ion exchange and extraction chromatography.[8][9][10][11]
Experimental Protocol: Radiochemical Separation
-
Materials:
-
Nitric acid (HNO₃) at various concentrations (e.g., 0.05 M to 8 M).
-
Cation exchange resin (e.g., AG 50W-X8).
-
Extraction chromatography resin (e.g., DGA Resin).
-
High-purity water.
-
-
Procedure: [3]
-
Target Dissolution: Transfer the irradiated target to a shielded hot cell. Dissolve the irradiated material from the target substrate using nitric acid (e.g., 0.7 M HNO₃).
-
Radium/Actinium Separation (Cation Exchange): a. Load the dissolved target solution onto a cation exchange resin column (e.g., AG 50W-X8). b. Elute the actinium isotopes with a suitable concentration of nitric acid. Radium isotopes will be retained on the column. c. The bulk of the unreacted Ra-226 can be recovered from the column for future use by eluting with a higher concentration of acid.
-
Actinium Isotope Purification (Extraction Chromatography): a. The actinium-containing fraction from the cation exchange column is conditioned (e.g., adjusted to 2M HNO₃). b. Load the solution onto an extraction chromatography column (e.g., DGA Resin). c. Wash the column with nitric acid to remove any remaining impurities. d. Elute the purified actinium fraction with a lower concentration of nitric acid (e.g., 0.1 M HNO₃).
-
Final Product Formulation: The purified Ac-226 is typically collected in a dilute acid solution (e.g., 0.1 M HCl) for subsequent radiolabeling.
-
Isotopic Purity Analysis
The determination of the isotopic purity of the final Ac-226 product is crucial. The primary analytical technique for this purpose is high-resolution gamma spectrometry.[12][13][14][15] Alpha spectrometry can be used as a complementary method.[16][17][18]
Quantitative Data
The isotopic composition of the actinium fraction depends heavily on the proton energy used for irradiation and the cooling time after bombardment. The table below summarizes the key actinium isotopes produced from proton irradiation of Ra-226 and their relevant decay characteristics for analysis.
| Isotope | Half-life | Primary Production Reaction | Key Gamma-ray Energies (keV) for Analysis[1][12][15][19][20] | Primary Alpha Particle Energies (keV)[16][21][22] |
| Ac-226 | 29.4 h | ²²⁶Ra(p,n)²²⁶Ac | 158.4, 230.3 | N/A (primarily β⁻ decay) |
| Ac-225 | 9.92 d | ²²⁶Ra(p,2n)²²⁵Ac | Via daughter ²²¹Fr: 218.1 | 5829 |
| Ac-224 | 2.78 h | ²²⁶Ra(p,3n)²²⁴Ac | Via daughter ²¹²Pb: 238.6 | 6220, 6700 |
| Ac-227 | 21.77 y | (Not significantly produced) | Via daughter ²²⁷Th: 236.0 | 4953 (low abundance) |
Note: Gamma-ray and alpha particle energies and intensities should be confirmed using the latest evaluated nuclear data from sources like the National Nuclear Data Center (NNDC).[19][20][23]
In a study focused on Ac-225 production using 15.6 MeV protons, the Ac-226/Ac-225 activity ratio was found to be less than 3% four days after the end of bombardment.[3][5] By adjusting the proton energy, this ratio can be shifted to favor Ac-226 production.
Experimental Protocol: Gamma Spectrometry
-
Equipment: High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer.
-
Procedure:
-
Sample Preparation: Place a known volume of the purified Ac-226 solution in a calibrated counting vial.
-
Detector Calibration: Calibrate the HPGe detector for energy and efficiency using a certified multi-gamma standard source covering the energy range of interest (approx. 50-500 keV).
-
Data Acquisition: Acquire a gamma-ray spectrum of the Ac-226 sample for a sufficient duration to obtain good counting statistics for the primary and potential impurity peaks.
-
Spectrum Analysis: a. Identify the photopeaks corresponding to the gamma emissions of Ac-226 (158.4 keV, 230.3 keV) and the characteristic gamma rays from the decay of potential impurities (Ac-225, Ac-224, Ac-227) and their daughters. b. Calculate the net peak area for each identified photopeak. c. Correct the peak areas for gamma-ray emission probabilities and detector efficiency at each energy.
-
Isotopic Purity Calculation: The activity of each actinium isotope is calculated from its corresponding gamma-ray peak(s). The isotopic purity of Ac-226 is then determined as the percentage of Ac-226 activity relative to the total activity of all actinium isotopes present in the sample.
Isotopic Purity (%) = [Activity(Ac-226) / (Activity(Ac-226) + Activity(Ac-225) + ...)] x 100
-
Visualizing Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows involved in the production and analysis of this compound.
Production and Purification Workflow
Caption: Workflow for the production and purification of this compound.
Isotopic Purity Analysis Logic
Caption: Logical workflow for determining the isotopic purity of Ac-226.
Conclusion
The production of high-purity this compound is a multi-step process that requires careful control over irradiation parameters and robust radiochemical purification and analysis methods. By utilizing the proton bombardment of Radium-226 and optimizing the separation and quality control protocols outlined in this guide, researchers can obtain Ac-226 of sufficient isotopic purity for advanced theranostic applications. Continued research into optimizing production yields and purification efficiencies will be critical for advancing Ac-226-based radiopharmaceuticals from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labpartnering.org [labpartnering.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. US20070076834A1 - Radium Target and method for producing it - Google Patents [patents.google.com]
- 8. Scientists Develop Inorganic Resins for Generating and Purifying Radium and Actinium | Department of Energy [energy.gov]
- 9. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmuv.de [bmuv.de]
- 13. Determination of 226Ra Activity Using Gamma Spectrometry with 226Ra-222Rn Disequilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma spectrometry of uranium and plutonium - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. gchron.copernicus.org [gchron.copernicus.org]
- 16. www-nds.iaea.org [www-nds.iaea.org]
- 17. researchgate.net [researchgate.net]
- 18. web.vu.lt [web.vu.lt]
- 19. NuDat 3 User Guide [nndc.bnl.gov]
- 20. NuDat 3 [nndc.bnl.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. lnhb.fr [lnhb.fr]
- 23. NNDC Databases [nndc.bnl.gov]
Early Experimental Data on Actinium-226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (Ac-226) is a synthetic radioisotope of actinium, first identified in the mid-20th century. While much of the recent focus in therapeutic nuclear medicine has been on its alpha-emitting counterpart, Actinium-225, the early experimental data on Ac-226 laid the groundwork for understanding the radiochemistry of actinium isotopes. This technical guide provides an in-depth look at the foundational experimental data concerning Ac-226, including its production, decay characteristics, and the early methodologies used for its characterization. The information presented here is compiled from historical scientific literature and provides context for the evolution of radiopharmaceutical research.
Core Data Summary
The initial characterization of this compound established its fundamental nuclear properties. This data, primarily from early radiochemical studies, is summarized below.
| Property | Value |
| Half-life | 29.37 hours |
| Primary Decay Modes | Beta-minus (β-) emission (~83%)Electron Capture (EC) (~17%) |
| Minor Decay Mode | Alpha (α) emission (~0.006%) |
| Parent Isotope | Radium-226 (Ra-226) |
| Year of Discovery | 1950 |
Decay Characteristics
This compound undergoes a branched decay, primarily transforming into Thorium-226 via beta decay or Radium-226 through electron capture. A very small fraction of this compound decays to Francium-222 by emitting an alpha particle.
| Decay Mode | Daughter Isotope | Probability |
| β- | Thorium-226 (226Th) | ~83% |
| EC | Radium-226 (226Ra) | ~17% |
| α | Francium-222 (222Fr) | ~0.006% |
Experimental Protocols
The following sections detail the methodologies likely employed in the early experimental work on this compound, based on the common radiochemical practices of the 1950s.
Production of this compound
The initial production of this compound was achieved through the irradiation of Radium-226 with particles from a cyclotron.
Objective: To produce this compound by bombarding a Radium-226 target.
Materials:
-
Radium-226 target (e.g., as RaBr2)
-
Cyclotron (providing a beam of deuterons or protons)
-
Target holder assembly
Procedure:
-
A Radium-226 salt, such as radium bromide, was prepared and encapsulated in a suitable target holder.
-
The target was placed in the cyclotron and irradiated with a beam of high-energy deuterons or protons. The primary nuclear reaction for the production of this compound is believed to have been the (d, 2n) reaction on Radium-226: 226Ra(d, 2n)226Ac.
-
The irradiation time was optimized to maximize the production of Ac-226 while minimizing the production of longer-lived impurities.
-
Following irradiation, the target was removed from the cyclotron for chemical processing to separate the this compound.
Radiochemical Separation of this compound from Radium-226
Following irradiation, the produced this compound needed to be chemically separated from the bulk of the unreacted Radium-226 target material. Ion exchange chromatography was a prominent separation technique during this era.
Objective: To isolate this compound from the Radium-226 target material.
Materials:
-
Irradiated Radium-226 target
-
Hydrochloric acid (HCl)
-
Cation exchange resin (e.g., Dowex 50)
-
Glass chromatography column
-
Radiation detector for monitoring the separation process
Procedure:
-
The irradiated Radium-226 target material was dissolved in a minimal amount of dilute hydrochloric acid.
-
A cation exchange column was prepared by packing a glass column with a slurry of cation exchange resin in dilute HCl.
-
The dissolved target solution was loaded onto the top of the resin bed.
-
The column was then eluted with hydrochloric acid of increasing concentration. Radium, being a divalent cation (Ra2+), has a different affinity for the resin compared to the trivalent actinium cation (Ac3+).
-
Fractions of the eluate were collected and their radioactivity was measured to track the separation of the different elements. Actinium, being more strongly retained by the resin, would elute at a higher acid concentration than radium.
-
The fractions containing the purified this compound were combined for further analysis.
Measurement of Half-life and Decay Characteristics
The half-life of this compound was determined by measuring the decay of its radioactivity over time. Early radiation detection methods, such as gas-filled detectors and the emerging scintillation counters, were employed.
Objective: To determine the half-life and characterize the radiation emitted by this compound.
Materials:
-
Purified solution of this compound
-
Planchets for sample preparation
-
End-window Geiger-Müller counter or a sodium iodide (NaI) scintillation detector
-
Lead shielding to reduce background radiation
Procedure:
-
A small, measured aliquot of the purified this compound solution was evaporated onto a sample planchet to prepare a thin, uniform source.
-
The initial radioactivity of the sample was measured using a Geiger-Müller counter for beta particles or a NaI scintillation detector for gamma rays. The detector was housed in a lead shield to minimize background counts.
-
The radioactivity of the sample was measured at regular intervals over a period of several days.
-
The natural logarithm of the count rate (after background subtraction) was plotted against time. The slope of the resulting straight line was used to calculate the decay constant (λ), from which the half-life (T1/2 = 0.693 / λ) was determined.
-
The types of radiation emitted were inferred by using absorbers of different materials and thicknesses (e.g., aluminum for beta particles and lead for gamma rays) placed between the source and the detector.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships described in this guide.
Caption: Experimental workflow for the production and analysis of this compound.
Caption: Decay scheme of this compound.
Conclusion
The early experimental data on this compound, though generated with technologies that are now considered rudimentary, provided the essential foundation for our understanding of this actinide isotope. The methods of production via cyclotron bombardment, purification through ion exchange chromatography, and characterization using early radiation detectors were pivotal in establishing its key nuclear properties. While the focus of modern research has shifted, this historical data remains a testament to the ingenuity of early radiochemists and physicists and serves as a valuable reference point for the ongoing development of actinium-based radiopharmaceuticals.
Production of Actinium-226 from Radium-226: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinium-226 (Ac-226), a radionuclide with a half-life of 29.37 hours, is gaining interest for its potential applications in nuclear medicine, particularly as a theranostic agent.[1] Its production is primarily achieved through the proton bombardment of Radium-226 (Ra-226) targets. This document provides a comprehensive technical overview of the core methodologies for producing Ac-226 from Ra-226, including the relevant nuclear reaction, targetry, irradiation parameters, and chemical separation processes. Detailed experimental protocols, quantitative data, and process visualizations are presented to guide researchers and professionals in this field.
Introduction
The development of novel radiopharmaceuticals for targeted alpha therapy (TAT) has highlighted the need for a reliable supply of alpha-emitting radionuclides. While Actinium-225 (Ac-225) is a prominent candidate, its isotope, this compound, presents unique characteristics that make it a valuable subject of research. Ac-226 decays via beta emission (83%) to Thorium-226 (Th-226) and electron capture (17%) to Radium-226 (Ra-226), with a minor alpha decay branch (0.006%) to Francium-222.[2][3][4] The subsequent decay of its progeny also releases alpha particles, making it a potential in-vivo alpha generator. This whitepaper focuses on the production of Ac-226 from Ra-226, a process that occurs concurrently with the production of Ac-225 in proton-irradiated Ra-226 targets.
Nuclear Reaction and Production Pathway
The primary nuclear reaction for the production of this compound is the (p,n) reaction on a Radium-226 target. A proton beam from a cyclotron is used to irradiate the Ra-226, inducing the nuclear transformation.
Reaction: 226Ra + p → 226Ac + n
This reaction is often a competing reaction to the 226Ra(p,2n)225Ac reaction, which is the primary route for Ac-225 production.[2][5][6] The yield of Ac-226 is highly dependent on the incident proton energy.
Decay Chain of this compound
The decay of this compound is complex, involving multiple pathways. The main decay modes lead to the formation of Thorium-226 and Radium-226.
Caption: Simplified decay pathway of this compound.
Quantitative Data
The production of Ac-226 is influenced by several key parameters. The following tables summarize the essential quantitative data for this process.
Table 1: Nuclear Properties of Key Isotopes
| Isotope | Half-life | Primary Decay Mode(s) |
| 226Ra | 1600 years | α |
| 226Ac | 29.37 hours | β⁻ (83%), EC (17%) |
| 225Ac | 10.0 days | α |
Table 2: Proton Irradiation Parameters for Actinium Isotope Production from Radium-226
| Parameter | Value | Reference |
| Target Material | Electroplated 226Ra | [2] |
| Proton Energy (on target) | 15.6 MeV | [2] |
| Beam Current | 20 µA | [2] |
| Irradiation Time | 5 hours | [2] |
| Predominant Reaction for 225Ac | 226Ra(p,2n)225Ac | [2] |
| Reaction for 226Ac | 226Ra(p,n)226Ac | [2] |
Table 3: Reaction Cross-Section Data
| Reaction | Proton Energy Range (MeV) | Cross-Section (mb) | Reference |
| 226Ra(p,2n)225Ac | 12.0 - 17.2 | ~710 at 16.8 MeV | [5][6] |
| 226Ra(p,n)226Ac | 15.1 - 16.8 | Upper limit reported | [7] |
Note: Specific cross-section data for the 226Ra(p,n)226Ac reaction is limited, with current literature primarily providing upper limits.
Experimental Protocols
The production and purification of this compound involves a multi-step process, from target preparation to chemical separation. The following protocols are based on methodologies developed for Ac-225 production, which can be adapted for the isolation of Ac-226.
Radium-226 Target Preparation
A common method for preparing Ra-226 targets for cyclotron irradiation is electrodeposition.[2]
Protocol:
-
Radium Purification: Purify Radium-226 from its decay products and other impurities using ion exchange chromatography.[8]
-
Electrodeposition:
-
Prepare an electrolyte solution containing the purified Ra-226.
-
Use a target holder with a suitable substrate (e.g., a silver disc).[9]
-
Apply a controlled voltage and current to deposit a thin, uniform layer of Ra-226 onto the substrate.
-
The target is then assembled into a water-cooled target holder for irradiation.[10]
-
Cyclotron Irradiation
The prepared Ra-226 target is irradiated with a proton beam from a medical cyclotron.
Protocol:
-
Target Mounting: Securely mount the Ra-226 target in the cyclotron's target station.
-
Irradiation Parameters:
-
Set the proton beam energy, current, and irradiation time according to the desired yield of actinium isotopes. Proton energies in the range of 10-20 MeV are typically used.[9]
-
Monitor the target temperature throughout the irradiation to prevent overheating and potential damage.
-
Chemical Separation of this compound
After irradiation, the target contains the desired Ac-226, along with unreacted Ra-226, Ac-225, and other radioisotopes. The separation of actinium from radium is a critical step. Ion exchange and extraction chromatography are the primary methods employed.
Protocol for Actinium/Radium Separation:
-
Target Dissolution: Dissolve the irradiated target material in a suitable acid, such as nitric acid.
-
Initial Separation of Actinium from Radium:
-
Ion Exchange Chromatography:
-
Load the dissolved target solution onto a cation exchange resin (e.g., AG 50W-X8).
-
Selectively elute actinium isotopes using a specific concentration of a complexing agent or acid, while radium remains bound to the resin.
-
-
Extraction Chromatography:
-
Alternatively, use an extraction resin (e.g., DGA resin) to selectively retain actinium from the radium-containing solution.
-
Elute the purified actinium fraction.
-
-
Note on Ac-226/Ac-225 Separation: Separating Ac-226 from Ac-225 is challenging due to their identical chemical properties. Isotope separation methods would be required, which are generally complex and not widely accessible. For applications where a mixture of actinium isotopes is acceptable, this separation is not necessary. If pure Ac-226 is required, the timing of the separation can be optimized. Due to its shorter half-life, the ratio of Ac-226 to Ac-225 will be highest shortly after the end of bombardment.
Caption: Overview of the experimental workflow.
Radionuclidic Purity
The final product will contain a mixture of actinium isotopes, primarily Ac-225 and Ac-226. The ratio of these isotopes is dependent on the irradiation parameters, particularly the proton energy and the time elapsed since the end of bombardment. Due to its shorter half-life, the relative abundance of Ac-226 will decrease over time. For applications requiring high radionuclidic purity of Ac-226, chemical separation should be performed as soon as possible after irradiation.
Conclusion
The production of this compound from Radium-226 is a feasible process, leveraging existing cyclotron and radiochemical separation technologies. While often produced as a byproduct in Ac-225 manufacturing, the 226Ra(p,n)226Ac reaction provides a direct route to this valuable radionuclide. Further research into optimizing the proton energy to maximize the (p,n) reaction cross-section relative to the (p,2n) reaction could enhance the specific production of Ac-226. The detailed protocols and data presented in this whitepaper serve as a foundational guide for researchers and professionals aiming to produce and utilize this compound for innovative applications in nuclear medicine.
References
- 1. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes (Journal Article) | OSTI.GOV [osti.gov]
- 2. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eichrom.com [eichrom.com]
- 4. Actinium purification from elemental components of stainless steel and aluminum (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scientists Develop Inorganic Resins for Generating and Purifying Radium and Actinium | Department of Energy [energy.gov]
- 7. isotopes.gov [isotopes.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nuc.berkeley.edu [nuc.berkeley.edu]
Preliminary Studies on Actinium-226 Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (Ac-226) is an alpha- and beta-emitting radionuclide with emerging applications in the field of targeted radionuclide therapy, particularly as a theranostic agent. Its unique decay properties, including a manageable half-life and the emission of both alpha particles for therapy and gamma photons for imaging, position it as a promising candidate for the development of novel cancer treatments. This technical guide provides a comprehensive overview of the preliminary studies on Ac-226, focusing on its production, radiochemistry, preclinical evaluation, and the underlying cellular mechanisms of its therapeutic action.
Physical and Nuclear Properties of this compound
This compound has a half-life of 29.37 hours.[1] It decays primarily through beta emission (83%) to Thorium-226, with a smaller fraction undergoing electron capture (17%) to Radium-226, and a very small fraction via alpha decay (0.006%) to Francium-222.[1] The decay of Ac-226 and its subsequent daughter products results in the emission of four high-energy alpha particles, making it a potent in-vivo generator for targeted alpha therapy.[2][3] Notably, Ac-226 also emits gamma photons at 158 keV and 230 keV, which are suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging, enabling in-vivo tracking and dosimetry of Ac-226 based radiopharmaceuticals.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
| Physical Property | Value | Reference |
| Half-life | 29.37 ± 0.12 hours | [1] |
| Primary Decay Modes | Beta emission (~83%), Electron Capture (~17%), Alpha emission (~0.006%) | [1] |
| Principal Gamma Emissions | 158 keV, 230 keV | [2][3][4] |
| Alpha Particle Energy Range (from decay chain) | 5.8 - 8.4 MeV | [5] |
| Preclinical Study: [²²⁶Ac]Ac-crown-TATE in AR42J Tumor Model | Value | Reference |
| Biodistribution | ||
| Peak Tumor Uptake (at 5h post-injection) | >30 %IA/g | [2] |
| Tumor Retention (at 48h post-injection) | ~20 %IA/g | [2] |
| Dosimetry | ||
| Mean Absorbed Dose Coefficient in Tumor | 222 mGy/kBq | [2] |
| Therapeutic Efficacy | ||
| Median Survival (Control) | 7 days | [3] |
| Median Survival (125 kBq treatment) | 16 days | [3] |
| Median Survival (250 kBq treatment) | 24 days | [3] |
| Median Survival (375 kBq treatment) | 27 days | [3] |
Experimental Protocols
Production and Purification of this compound
This compound can be produced at facilities like TRIUMF's Isotope Separator and Accelerator (ISAC).[4] The production typically involves the irradiation of a thorium target with high-energy protons to produce a range of spallation products, from which Ac-226 is isolated and purified.
Detailed Methodology:
-
Targetry: A thorium target is bombarded with a high-energy proton beam.
-
Isotope Separation: The resulting reaction products are directed to an online isotope separator. Ac-226 is mass separated from other isotopes.
-
Collection: The separated Ac-226 ions are implanted onto a collection foil.
-
Purification: The Ac-226 is chemically eluted from the collection foil and further purified using ion exchange chromatography to remove any metallic impurities.
Radiolabeling of a DOTA-conjugated Peptide (e.g., crown-TATE) with this compound
This protocol is adapted from procedures for labeling DOTA-conjugates with trivalent radiometals.
Materials:
-
This compound in a suitable acidic solution (e.g., 0.1 M HCl).
-
DOTA-conjugated peptide (e.g., DOTA-TATE).
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5).
-
Gentisic acid/ascorbic acid quench solution.
-
PD-10 desalting column.
-
Radio-TLC system for quality control.
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add a calculated amount of the DOTA-conjugated peptide.
-
Add the ammonium acetate buffer to the peptide to maintain a pH of 5.5.
-
Carefully add the this compound solution to the peptide-buffer mixture.
-
Incubate the reaction mixture at 85-95°C for 30-60 minutes.
-
After incubation, add the quench solution to stop the reaction.
-
Perform quality control using radio-TLC to determine the radiochemical purity. The labeled peptide should remain at the origin, while free Ac-226 will move with the solvent front.
-
Purify the radiolabeled peptide using a PD-10 desalting column, eluting with sterile saline.
-
Collect the fraction containing the purified [²²⁶Ac]Ac-DOTA-peptide and sterilize by filtration through a 0.22 µm filter.
In Vitro Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxicity of an Ac-226 labeled compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AR42J for neuroendocrine tumors).
-
Complete cell culture medium.
-
[²²⁶Ac]Ac-labeled targeting molecule.
-
Unlabeled targeting molecule (for control).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the [²²⁶Ac]Ac-labeled compound and the unlabeled compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vivo Biodistribution and Efficacy Study
This protocol outlines a typical preclinical study to evaluate the biodistribution and therapeutic efficacy of an Ac-226 radiopharmaceutical in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., NRG mice with AR42J xenografts).[2]
-
[²²⁶Ac]Ac-labeled radiopharmaceutical.
-
SPECT/CT scanner.
-
Gamma counter.
-
Anesthesia.
-
Calipers for tumor measurement.
Procedure:
Biodistribution Study:
-
Anesthetize a cohort of tumor-bearing mice.
-
Inject a known activity of the [²²⁶Ac]Ac-radiopharmaceutical intravenously into each mouse.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g).
Efficacy Study:
-
Randomize tumor-bearing mice into treatment and control groups.
-
Administer a therapeutic dose of the [²²⁶Ac]Ac-radiopharmaceutical to the treatment groups. The control group receives a vehicle injection.
-
Monitor the tumor size using calipers and the body weight of the mice regularly.
-
Observe the mice for any signs of toxicity.
-
Continue monitoring until the tumor volume reaches a predetermined endpoint or for a specified duration.
-
Analyze the tumor growth inhibition and survival rates between the treatment and control groups.
SPECT/CT Imaging:
-
At selected time points post-injection, anesthetize the mice and perform SPECT/CT imaging to visualize the in-vivo distribution of the radiopharmaceutical.[4]
-
Reconstruct the images and perform quantitative analysis to determine the radioactivity concentration in tumors and organs.
Visualizations
This compound Decay Chain
Caption: Simplified decay chain of this compound.
Experimental Workflow for Preclinical Evaluation of a ²²⁶Ac-Radiopharmaceutical
Caption: Workflow for preclinical studies of a ²²⁶Ac-radiopharmaceutical.
Cellular Signaling Response to Alpha-Particle Radiation
Caption: Cellular signaling pathways activated by alpha-particle radiation.
Conclusion
Preliminary studies on this compound highlight its significant potential as a theranostic radionuclide for targeted alpha therapy. Its favorable decay characteristics, coupled with successful preclinical demonstrations of efficacy and imaging capability, warrant further investigation. The development of robust production and radiolabeling protocols, along with a deeper understanding of its radiobiology, will be crucial for translating this promising isotope into clinical applications for cancer treatment.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
Actinium-226: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical and Chemical Properties, Production, and Experimental Applications of a Promising Theranostic Radioisotope.
Actinium-226 (Ac-226) is a radioisotope of the element actinium, possessing 89 protons and 137 neutrons.[1] While historically having limited practical application due to its short half-life, Ac-226 is gaining significant attention within the research and medical communities.[1] Its unique decay characteristics, particularly its gamma emissions suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, position it as a promising theranostic partner for the therapeutically significant alpha-emitter, Actinium-225.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details on its production and purification, and outlines key experimental protocols relevant to its application in drug development and preclinical research.
Physical and Chemical Properties
Actinium is a soft, silvery-white radioactive metallic element.[3] It shares chemical properties with lanthanum and other lanthanides, which can make chemical separation challenging.[3] The following tables summarize the key physical and nuclear properties of this compound.
General and Nuclear Properties of this compound
| Property | Value |
| Symbol | 226Ac |
| Atomic Number (Z) | 89 |
| Mass Number (A) | 226 |
| Neutron Number (N) | 137 |
| Isotopic Mass | 226.026097(3) u |
| Nuclear Spin and Parity | (1⁻) |
| Half-life | 29.37 (12) hours |
| Decay Constant (λ) | 6.5557 x 10⁻⁶ s⁻¹ |
| Specific Activity | 1.747 x 10¹⁶ Bq/g |
Radioactive Decay Properties of this compound
This compound undergoes decay through three primary modes: beta minus (β⁻) decay, electron capture (EC), and alpha (α) decay. The dominant mode is beta decay to Thorium-226.[4][5]
| Decay Mode | Probability | Daughter Isotope | Decay Energy |
| Beta Minus (β⁻) | 83% | 226Th | 1.117 MeV |
| Electron Capture (EC) | 17% | 226Ra | 0.640 MeV |
| Alpha (α) | 0.006% | 222Fr | 5.536 MeV |
Data sourced from[5].
Production and Purification of this compound
This compound is not naturally abundant and is produced artificially. A common production route involves the proton irradiation of Radium-226 (226Ra) targets in a cyclotron. This process can lead to the co-production of Actinium-225 and this compound. The selection of appropriate proton energies can help to minimize the production of undesired isotopes.[6]
A simplified workflow for the production of this compound is outlined below.
Caption: A simplified workflow for the production of this compound from a Radium-226 target.
Decay Chain of this compound
The decay of this compound initiates a cascade of subsequent decays, ultimately leading to stable isotopes. The primary decay pathway through beta emission to Thorium-226 is of particular interest.
Caption: The primary decay chain of this compound, highlighting the main decay modes and half-lives.
Experimental Protocols
Production and Purification of this compound
While detailed, proprietary protocols for the large-scale production of Ac-226 are not publicly available, the general methodology can be inferred from literature on Ac-225 production from Radium-226. The following is a generalized protocol based on available information.
Objective: To produce and purify this compound from a Radium-226 target.
Materials:
-
Radium-226 target material.
-
Cyclotron with appropriate proton beam energy.
-
Hot cells for safe handling of radioactive materials.
-
Ion exchange chromatography system (e.g., using DGA resin).
-
Acids (e.g., nitric acid) and buffers for elution.
-
Radiation detectors for monitoring and quantification.
Methodology:
-
Target Preparation: A target containing a known quantity of Radium-226 is prepared and encapsulated.
-
Irradiation: The Radium-226 target is irradiated with a proton beam of a specific energy (e.g., <20 MeV) in a cyclotron for a predetermined duration to induce the 226Ra(p,n)226Ac reaction.[6][7]
-
Cooling: The irradiated target is allowed to "cool" for a period to allow for the decay of short-lived, co-produced isotopes like Ac-224 (half-life of 2.9 hours).[6]
-
Dissolution: The irradiated target is remotely dissolved in an appropriate acidic solution within a hot cell.
-
Chemical Separation: The dissolved solution is loaded onto an ion exchange column (e.g., bDGA resin).[8]
-
Elution of this compound: A lower molarity nitric acid solution (e.g., 5 mmol·L⁻¹) is used to elute the purified this compound from the column.[8]
-
Quality Control: The final product is analyzed for radionuclidic purity, radiochemical purity, and activity concentration using techniques such as gamma spectroscopy.
Preclinical SPECT Imaging with this compound
This compound's gamma emissions at 158 keV and 230 keV make it suitable for SPECT imaging.[2] The following protocol is a generalized procedure for in vivo imaging in a preclinical model.
Objective: To perform quantitative SPECT imaging of an this compound labeled compound in a preclinical tumor model.
Materials:
-
This compound labeled compound (e.g., [226Ac]Ac-crown-TATE).[2]
-
Tumor-bearing animal model (e.g., mice with xenografts).[2]
-
Preclinical microSPECT/CT scanner.
-
Anesthesia system.
-
Dose calibrator.
Methodology:
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Administration: A known activity (e.g., 2 MBq) of the this compound labeled compound is administered to the animals, typically via intravenous injection.[2]
-
Imaging Acquisition:
-
Animals are placed in the microSPECT/CT scanner at various time points post-injection (e.g., 1, 2.5, 5, and 24 hours).[2]
-
SPECT data is acquired using energy windows centered around the 158 keV and 230 keV photopeaks of this compound.[2]
-
A CT scan is acquired for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction: SPECT images are reconstructed using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, background, and scatter.[2]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed images over the tumor and other organs of interest.
-
The activity concentration within each ROI is quantified to determine the biodistribution of the radiolabeled compound over time.
-
-
Ex Vivo Biodistribution (for validation): Following the final imaging session, animals may be euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to validate the imaging-based quantification.[2][9]
Radiolabeling of a Targeting Molecule with this compound
The principles for radiolabeling targeting molecules, such as antibodies or peptides, with Actinium-225 can be adapted for this compound. This typically involves the use of a bifunctional chelator.
Objective: To radiolabel a targeting molecule with this compound.
Materials:
-
Purified this compound.
-
Targeting molecule conjugated with a chelator (e.g., DOTA-antibody).
-
Reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5).
-
Heating block or water bath.
-
System for quality control (e.g., radio-TLC or radio-HPLC).
Methodology:
-
Reaction Setup: In a sterile vial, the DOTA-conjugated targeting molecule is mixed with a buffered solution of this compound.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to facilitate the chelation of this compound by the DOTA moiety.
-
Quenching (optional): The reaction can be stopped by the addition of a solution containing a competing chelator (e.g., DTPA).
-
Purification (if necessary): The radiolabeled product can be purified from unreacted this compound using size-exclusion chromatography.
-
Quality Control: The radiochemical purity of the final product is assessed to determine the percentage of this compound that is successfully bound to the targeting molecule.
Conclusion
This compound is emerging as a valuable tool for researchers and drug development professionals. Its physical and chemical properties, particularly its suitable half-life and gamma emissions, make it an ideal candidate for preclinical SPECT imaging to evaluate the pharmacokinetics and dosimetry of Actinium-225 based radiopharmaceuticals. The development of robust production and purification methods, along with standardized experimental protocols for its use in imaging and radiolabeling, will be crucial for realizing the full potential of this theranostic isotope in advancing targeted alpha therapy for cancer and other diseases.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asnc.org [asnc.org]
- 4. Isotopes of actinium - Wikipedia [en.wikipedia.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Alpha Therapy: Progress in Radionuclide Production, Radiochemistry, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Decay Modes of Actinium-226
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Actinium-226 (226Ac), an isotope of significant interest for preclinical imaging and potential therapeutic applications in nuclear medicine. This document details the decay modes, branching ratios, decay energies, and half-life of 226Ac, supported by a summary of experimental methodologies for their determination.
Core Decay Properties of this compound
This compound is a radioactive isotope with a half-life of 29.37 hours.[1][2][3] It undergoes three primary modes of decay: beta (β-) decay, electron capture (EC), and alpha (α) decay, leading to three different daughter products. The dominant decay pathway is beta emission, followed by electron capture, with a very small fraction undergoing alpha decay.
Quantitative Decay Data
The following tables summarize the key quantitative data associated with the decay of this compound.
| General Properties | Value |
| Half-life (t1/2) | 29.37 ± 0.12 hours[1][2][4] |
| Atomic Mass | 226.026097(3) u[2][4] |
| Mass Excess | 24302.533 ± 3.515 keV[2] |
| Nuclear Spin and Parity | (1-)[2][4] |
| Decay Mode | Branching Ratio (%) | Daughter Isotope | Decay Energy (MeV) |
| Beta (β-) Decay | 83.0 ± 1.0[2] | 226Th | 1.117[2] |
| Electron Capture (EC) | 17.0 ± 3.0[2][4] | 226Ra | 0.640[2] |
| Alpha (α) Decay | 0.006[2] | 222Fr | 5.536[2] |
Decay Scheme of this compound
The decay of this compound follows a branched pathway, as illustrated in the diagram below. The primary decay mode to Thorium-226 is followed by the electron capture route to Radium-226, and a minor alpha decay branch to Francium-222.
Experimental Protocols for Decay Characterization
The determination of the decay properties of this compound involves a multi-step process encompassing isotope production, chemical separation, and radiation spectroscopy.
Isotope Production
This compound is an artificially produced radionuclide. One established method for its production is through the Isotope Separation On-Line (ISOL) technique.[1] Facilities such as TRIUMF in Canada can produce 226Ac for research purposes.[1] An alternative production route involves the proton irradiation of Radium-226 targets in a cyclotron.
Radiochemical Separation
Following production, this compound must be chemically separated from the target material and any co-produced impurities. This is crucial for accurate decay measurements. Common separation techniques include:
-
Extraction Chromatography: This method utilizes resins with specific affinities for actinium, allowing for its separation from other elements.
-
Ion Exchange Chromatography: This technique separates ions based on their affinity to an ion exchanger. It is effective in isolating actinium from other radionuclides.
The purity of the separated this compound is a critical parameter and is typically assessed using gamma spectroscopy to identify any remaining radionuclidic impurities.[5]
Radiation Spectroscopy
The characterization of the decay modes and the determination of their branching ratios rely on various spectroscopic techniques:
-
Gamma-Ray Spectroscopy: This is a primary tool for identifying and quantifying the gamma rays emitted during the decay of 226Ac and its daughters. High-purity germanium (HPGe) detectors are commonly used for their excellent energy resolution.[6] The gamma emissions at 158 keV and 230 keV are particularly significant for imaging applications like SPECT.[1][4][7]
-
Alpha Spectroscopy: To measure the low-probability alpha decay of 226Ac, alpha spectrometers with silicon detectors are employed.[8] The sample is typically prepared as a thin source to minimize energy loss of the alpha particles within the source material itself.
-
Beta Spectroscopy: While not explicitly detailed in the provided search results for 226Ac, the characterization of beta decay typically involves the use of plastic scintillators or semiconductor detectors to measure the energy spectrum of the emitted beta particles.
Half-Life Measurement
The half-life of this compound is determined by measuring the decrease in its activity over time. This is typically done by repeatedly measuring the intensity of a characteristic gamma-ray peak using a gamma spectrometer over a period of several half-lives and fitting the data to an exponential decay curve.
Experimental Workflow
The following diagram illustrates a generalized workflow for the production and characterization of this compound.
Conclusion
The well-characterized decay properties of this compound, particularly its suitable gamma emissions for SPECT imaging, make it a valuable tool for the preclinical evaluation of Actinium-225 based radiopharmaceuticals.[1][7] Understanding its decay modes, branching ratios, and the experimental methods used for their determination is essential for researchers and professionals working in the field of radiopharmaceutical development and nuclear medicine. The data and methodologies presented in this guide provide a solid foundation for further research and application of this promising isotope.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Isotopes of actinium - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Actinium-225 Technology :: Actinium Pharmaceuticals, Inc. (ATNM) [actiniumpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Production of Actinium-226 via Proton Irradiation of Radium-226
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (Ac-226), a radionuclide with a half-life of 29.37 hours, is gaining interest in the field of targeted alpha therapy (TAT). Its decay properties, which include the emission of alpha and beta particles, make it a potent candidate for cancer treatment. This document provides detailed application notes and protocols for the production of Ac-226 through the proton irradiation of Radium-226 (Ra-226) targets. The methodologies described are based on established cyclotron-based production routes, primarily focusing on the 226Ra(p,n)226Ac nuclear reaction. While often a co-product in Actinium-225 (Ac-225) production, this guide details the parameters and procedures optimized for the generation and isolation of Ac-226.
Nuclear Reaction and Cross-Section Data
The primary nuclear reaction for the production of this compound is the (p,n) reaction on a Radium-226 target. Concurrently, other actinium isotopes are produced via (p,2n) and (p,3n) reactions. Understanding the cross-sections of these reactions is critical for optimizing the production of Ac-226 while managing the co-production of other isotopes.
The key nuclear reactions are:
-
226Ra(p,n)226Ac
-
226Ra(p,2n)225Ac
-
226Ra(p,3n)224Ac
Recent experimental data provides valuable insights into the cross-sections for these reactions at various proton energies.
| Proton Energy (MeV) | 226Ra(p,n)226Ac Cross Section (mb) | 226Ra(p,2n)225Ac Cross Section (mb) | 226Ra(p,3n)224Ac Cross Section (mb) | Reference |
| 12.0 - 17.2 | Data available, specific values in reference | Data available, specific values in reference | Data available, specific values in reference | [1] |
| 15.1 - 16.8 | Upper limit reported | Data available, specific values in reference | Data available, specific values in reference | [2][3][4] |
| 16.8 | - | ~710 | - | [4][5] |
Note: Researchers should refer to the cited literature for detailed graphical and numerical cross-section data to determine the optimal proton energy for their specific production goals. Generally, lower proton energies favor the (p,n) reaction, thus enhancing the relative yield of Ac-226.
Experimental Protocols
Radium-226 Target Preparation
The preparation of a stable and efficient Ra-226 target is a critical first step. Due to the high radiotoxicity of Ra-226, all handling must be performed in a properly shielded hot cell or glove box.
Materials:
-
Radium-226 in the form of Radium Chloride (RaCl2) or Radium Carbonate (RaCO3)
-
Silver (Ag) capsule (high thermal conductivity and chemically inert)[6]
-
Press for pelletizing
-
Furnace
Protocol:
-
Press the radium salt into a pellet of the desired dimensions, typically to fit a target holder with a surface area of approximately 1 cm2.[6]
-
Heat the pellet to over 150°C to remove any crystal water.[6]
-
Seal the pellet into a silver capsule to ensure containment of the highly radiotoxic material.[6]
An alternative method is the electrodeposition of Ra-226 onto a target substrate, which can provide a uniform and thin target layer.[8][9][10]
Proton Irradiation
The irradiation is performed using a cyclotron capable of delivering a proton beam with well-defined energy and current.
Equipment:
-
Medical cyclotron
-
Target station with adequate cooling
Protocol:
-
Mount the encapsulated Ra-226 target in the target station of the cyclotron.
-
Set the proton beam energy. To maximize Ac-226 production relative to Ac-225, a lower proton energy range (e.g., 10-15 MeV) should be considered, where the (p,n) reaction cross-section is more favorable compared to the (p,2n) reaction.
-
The proton beam current should be optimized based on the thermal properties of the target assembly. A typical beam current is in the range of 10-20 µA.[8][9]
-
The irradiation time will depend on the desired activity of Ac-226. A common irradiation duration is between 3 to 7 hours.[6][8][9]
Post-Irradiation Target Processing and Chemical Separation
After irradiation, the target is left to cool to allow for the decay of short-lived radionuclides. For Ac-226 production, a shorter cooling period is preferable to minimize its decay. The chemical separation process aims to isolate actinium isotopes from the bulk Ra-226 target material and other activation products.
Materials:
-
Nitric Acid (HNO3), various concentrations
-
Hydrochloric Acid (HCl), various concentrations
-
Extraction chromatography resin (e.g., RE Resin)[11]
-
Anion exchange resin (e.g., AG1-X8)[8]
-
Shielded hot cell and manipulators
Protocol:
-
Target Dissolution: Transfer the irradiated silver capsule to a hot cell. Mechanically open the capsule and dissolve the Ra-226 target pellet in a suitable concentration of nitric acid.
-
Initial Actinium/Radium Separation: The separation of actinium from radium is a key step. This is often achieved using extraction chromatography.
-
Prepare a column with an appropriate extraction resin (e.g., RE Resin).[11]
-
Condition the column with nitric acid.
-
Load the dissolved target solution onto the column. Trivalent actinides like actinium will be retained by the resin, while radium is not.
-
Wash the column with nitric acid to elute the radium for recovery and reuse.
-
Elute the actinium fraction from the resin using a dilute solution of nitric or hydrochloric acid (e.g., 0.05M HNO3).[11]
-
-
Purification of this compound: The eluted actinium fraction will contain Ac-226, Ac-225, and Ac-224.
-
Unlike Ac-225 production where a cooling period of 2-3 weeks is employed to allow for the decay of Ac-226[8][9][10], for Ac-226 production, this step should be minimized or omitted.
-
Further purification can be achieved using anion exchange chromatography to separate the different actinium isotopes and remove any remaining impurities.[8]
-
-
Final Product Formulation: The purified Ac-226 can be evaporated to dryness and reconstituted in a suitable solution, such as 0.1 M HCl, to form 226AcCl3 for subsequent use.[8]
Visualizations
Nuclear Reaction Pathway
Caption: Nuclear reactions of proton irradiation on Radium-226.
Experimental Workflow
Caption: Workflow for this compound production and purification.
Safety Considerations
-
Radiation Safety: Radium-226 and its decay products are highly radiotoxic alpha emitters. All handling must be conducted in appropriately shielded facilities (hot cells or glove boxes) by trained personnel.
-
Radon Gas: Radium-226 decays to Radon-222, a radioactive gas. Adequate ventilation and monitoring are essential to prevent inhalation.
-
Contamination Control: Strict protocols for contamination control must be in place to prevent the spread of radioactive materials.
Conclusion
The production of this compound via proton irradiation of Radium-226 is a feasible process that can be optimized by careful selection of proton energy and rapid post-irradiation processing. The protocols outlined in this document provide a framework for researchers to produce Ac-226 for preclinical and clinical research in targeted alpha therapy. Adherence to strict radiation safety protocols is paramount throughout the entire production and handling process.
References
- 1. Cross sections of the 226Ra(p,xn) reactions relevant for 225Ac production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinium isotope cross sections for 226Ra(p,xn) reactions measured at low energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0962942B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 7. US6299666B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 8. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. WO2007096119A2 - Method for purification of 225ac from irradiated 226ra-targets - Google Patents [patents.google.com]
Application Notes and Protocols for Actinium-226 Radiolabeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (²²⁶Ac), with a half-life of 29.37 hours, is an emerging radionuclide for targeted alpha therapy (TAT). Its decay chain generates four high-energy alpha particles, making it a potent candidate for treating various cancers. Furthermore, ²²⁶Ac emits gamma photons (158 keV and 230 keV), enabling in vivo imaging and dosimetry studies using SPECT, positioning it as a theranostic agent.[1][2] The successful development of ²²⁶Ac-based radiopharmaceuticals hinges on robust and efficient radiolabeling protocols that ensure high purity, stability, and specific activity of the peptide conjugates.
This document provides detailed application notes and protocols for the radiolabeling of peptides with this compound, covering different chelation strategies, purification methods, and quality control procedures. The information is intended to guide researchers in the development and application of novel ²²⁶Ac-labeled peptides for preclinical and clinical research.
Chelator Selection: A Critical Parameter
The choice of a bifunctional chelator to firmly bind this compound to the peptide is paramount. The ideal chelator for ²²⁶Ac should form a highly stable complex under mild conditions to preserve the integrity of the peptide.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator for many trivalent radiometals. However, for actinium isotopes, DOTA typically requires heating to high temperatures (80-95°C) to achieve efficient complexation.[3] This can be detrimental to heat-sensitive peptides.
Macropa-based Chelators: Newer chelators, such as macropa and its derivatives, have shown great promise for labeling with actinium isotopes. These chelators can efficiently complex Ac³⁺ at room temperature, which is a significant advantage when working with delicate biomolecules.[1]
Experimental Protocols
The following protocols provide a general framework for the radiolabeling of peptides with this compound. It is crucial to optimize these conditions for each specific peptide-chelator conjugate.
Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with this compound
This protocol is based on methodologies for labeling DOTA-peptides with other trivalent metals and should be adapted and optimized for this compound.
Materials:
-
DOTA-conjugated peptide
-
This compound chloride (²²⁶AcCl₃) solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 4.0-5.0)
-
Metal-free water
-
Heating block or water bath
-
Reaction vial (e.g., Eppendorf tube)
-
Quenching solution (e.g., 50 mM DTPA)
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated peptide in ammonium acetate buffer to the desired concentration.
-
Carefully add the required activity of ²²⁶AcCl₃ solution to the peptide solution.
-
Gently mix the reaction mixture.
-
Verify the pH of the reaction mixture is between 4.0 and 5.0. Adjust if necessary with sterile, metal-free HCl or NaOH.
-
Incubate the reaction vial in a heating block or water bath at 80-95°C for 20-30 minutes.
-
After incubation, allow the reaction to cool to room temperature.
-
(Optional) Add a quenching solution like DTPA to complex any unreacted ²²⁶Ac.
Protocol 2: Radiolabeling of a Macropa-conjugated Peptide with this compound
This protocol leverages the advantage of macropa-based chelators for room temperature labeling.
Materials:
-
Macropa-conjugated peptide
-
This compound chloride (²²⁶AcCl₃) solution
-
Ammonium acetate buffer (0.1 M, pH 5.5-7.0)
-
Metal-free water
-
Reaction vial (e.g., Eppendorf tube)
Procedure:
-
In a sterile reaction vial, dissolve the macropa-conjugated peptide in ammonium acetate buffer.
-
Carefully add the required activity of ²²⁶AcCl₃ solution to the peptide solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 5-15 minutes.
-
The reaction is typically complete within this timeframe, and no quenching agent is usually required due to the high labeling efficiency.
Purification of ²²⁶Ac-labeled Peptides
Purification is essential to remove unreacted ²²⁶Ac and any radiolabeled impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method.
Typical RP-HPLC System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is typically used to elute the labeled peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: A UV detector (220 nm and 280 nm) in series with a radioactivity detector.
Quality Control
Rigorous quality control is necessary to ensure the identity, purity, and stability of the final radiolabeled peptide.
Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: Silica gel plates or ITLC-SG strips.
-
Mobile Phase: A suitable solvent system is chosen to separate the labeled peptide from free ²²⁶Ac. For example, a 50 mM EDTA solution can be used, where the ²²⁶Ac-EDTA complex moves with the solvent front (Rf ≈ 1), while the labeled peptide remains at the origin (Rf ≈ 0).
-
Analysis: The distribution of radioactivity on the plate is measured using a radio-TLC scanner.
Radiochemical Purity (RCP): Determined by radio-TLC and/or radio-HPLC, RCP should typically be >95%.
Specific Activity: This is a crucial parameter, especially for receptor-targeted therapies. It is calculated as the amount of radioactivity per unit mass of the peptide (e.g., MBq/µg or Ci/µmol). High specific activity is often desirable to achieve a therapeutic effect without saturating the target receptors with non-radioactive peptide.
Stability: The stability of the radiolabeled peptide should be assessed in relevant biological media, such as human serum, at 37°C over time. Aliquots are taken at various time points, and the percentage of intact radiolabeled peptide is determined by radio-HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data for Actinium-labeled peptides. Note that data for ²²⁶Ac is still emerging, and much of the available information is from studies with the chemically similar isotope, Actinium-225.
| Chelator | Peptide | Labeling Conditions | Radiolabeling Efficiency | Reference(s) |
| DOTA | Somatostatin Analogues | 80-95°C, 20-30 min, pH 4.0-5.0 | >95% | [3] |
| Macropa | Somatostatin Analogues | Room Temperature, 5-15 min, pH 5.5-7.0 | >98% | [1] |
| crown | TATE | Details not fully specified in preclinical study | High | [2][4] |
| Radiopharmaceutical | In Vitro Stability (Human Serum, 37°C) | In Vivo Tumor Uptake (%ID/g) | Animal Model | Reference(s) |
| [²²⁵Ac]Ac-Macropa-TATE | Superior to [²²⁵Ac]Ac-DOTA-TATE | High | H69 NET xenografts | [1] |
| [²²⁶Ac]Ac-crown-TATE | Not reported | >30% at 5h post-injection | AR42J tumor xenografts | [2] |
Visualizations
References
- 1. 225Ac-MACROPATATE: A Novel α-Particle Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of crown-TATE Chelator with Actinium-226 in Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality for cancer treatment, utilizing alpha-emitting radionuclides to deliver highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissue. Actinium-225 (²²⁵Ac) is a potent alpha-emitter, but its long-lived daughter radionuclides can pose challenges for dosimetry and imaging. Actinium-226 (²²⁶Ac), with its shorter half-life (29.37 hours) and gamma emissions suitable for Single Photon Emission Computed Tomography (SPECT), presents a valuable theranostic isotope for both therapy and in vivo imaging.
The crown-TATE chelator is a macrocyclic ligand conjugated to the somatostatin (B550006) analog octreotate (TATE). This construct enables the stable chelation of actinium isotopes and targets the somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). This document provides detailed application notes and protocols for the use of the crown-TATE chelator with this compound for preclinical research in neuroendocrine tumors.
Signaling Pathway of SSTR2-Targeted Therapy
The therapeutic efficacy of ²²⁶Ac-crown-TATE is initiated by the binding of the TATE peptide to the SSTR2 on the surface of neuroendocrine tumor cells. This binding internalizes the radiolabeled complex, leading to the intracellular decay of this compound and its daughter radionuclides. The high-energy alpha particles emitted during this decay cascade induce double-strand DNA breaks, ultimately triggering apoptotic cell death.
Caption: SSTR2-mediated internalization of ²²⁶Ac-crown-TATE and subsequent alpha-particle-induced apoptosis.
Experimental Protocols
Protocol 1: Radiolabeling of crown-TATE with this compound
This protocol describes the general procedure for radiolabeling the crown-TATE conjugate with this compound. Note that specific parameters may require optimization based on the source and purity of this compound and the concentration of the crown-TATE conjugate.
Materials:
-
This compound in dilute HCl (e.g., 0.01 M)
-
crown-TATE conjugate solution (e.g., 1 mg/mL in molecular biology grade water)
-
Ammonium acetate (B1210297) buffer (0.2 M, pH 7.0)
-
Metal-free pipette tips and microcentrifuge tubes
Procedure:
-
In a metal-free microcentrifuge tube, combine the following in order:
-
Ammonium acetate buffer (volume to achieve final pH of ~7.0)
-
crown-TATE conjugate solution (final concentration typically in the range of 10⁻⁶ to 10⁻⁵ M)
-
This compound solution (activity as required for the experiment)
-
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 15-30 minutes.
-
After incubation, perform quality control to determine the radiochemical yield.
Protocol 2: Quality Control of ²²⁶Ac-crown-TATE
Radiochemical purity is critical for ensuring that the radioactivity is associated with the targeting vector. Radio-Thin Layer Chromatography (radio-TLC) and Radio-High Performance Liquid Chromatography (radio-HPLC) are standard methods for this assessment.
Radio-TLC Method:
-
Stationary Phase: Silica gel impregnated glass fiber strips (iTLC-SG)
-
Mobile Phase: 50 mM DTPA solution, pH 5.5
-
Procedure:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the baseline of an iTLC-SG strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
Interpretation: Free ²²⁶Ac will migrate with the solvent front, while ²²⁶Ac-crown-TATE will remain at the origin.
-
Acceptance Criteria: Radiochemical purity should be >95%.
Radio-HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from ~95% A to ~5% A over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: In-line UV detector (220 nm and 280 nm) and a radioactivity detector.
-
Procedure:
-
Inject an aliquot of the reaction mixture onto the HPLC system.
-
Monitor the elution profile for both UV absorbance and radioactivity.
-
-
Interpretation: Compare the retention time of the radioactive peak with that of the non-radioactive crown-TATE standard to confirm the identity of ²²⁶Ac-crown-TATE.
-
Acceptance Criteria: Radiochemical purity should be >95%.
Protocol 3: In Vivo Biodistribution Studies in a Neuroendocrine Tumor Mouse Model
This protocol outlines the procedure for evaluating the biodistribution of ²²⁶Ac-crown-TATE in mice bearing SSTR2-expressing tumors (e.g., AR42J xenografts).[1][2][3]
Materials:
-
Tumor-bearing mice (e.g., male NRG mice with AR42J xenografts)[2][3]
-
²²⁶Ac-crown-TATE solution, sterile and formulated in a suitable vehicle (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Administer a known activity of ²²⁶Ac-crown-TATE (e.g., 60 kBq) to each mouse via tail vein injection.[4]
-
At predetermined time points post-injection (e.g., 1, 3, 5, 24, and 48 hours), euthanize a cohort of mice (n=3-5 per time point).[1][2][3]
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.
Protocol 4: SPECT/CT Imaging
SPECT imaging allows for the non-invasive visualization of the biodistribution of ²²⁶Ac-crown-TATE.[5][6]
Materials:
-
Tumor-bearing mice
-
²²⁶Ac-crown-TATE solution
-
Preclinical SPECT/CT scanner
-
Anesthesia
Procedure:
-
Administer a suitable imaging dose of ²²⁶Ac-crown-TATE (e.g., 2 MBq) to each mouse via tail vein injection.[5]
-
At desired time points post-injection (e.g., 1, 2.5, 5, and 24 hours), anesthetize the mice.[5]
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT data using energy windows centered on the gamma emissions of ²²⁶Ac (e.g., 158 keV and 230 keV).[5][6]
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct the SPECT and CT images and co-register them for analysis.
-
Draw regions of interest (ROIs) over the tumor and major organs to quantify radioactivity uptake.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of ²²⁶Ac-crown-TATE.
Caption: A comprehensive workflow for the preclinical assessment of ²²⁶Ac-crown-TATE.
Data Presentation
Table 1: Biodistribution of ²²⁶Ac-crown-TATE in AR42J Tumor-Bearing Mice (%IA/g ± SD)
| Organ | 1 h | 5 h | 24 h | 48 h |
| Tumor | >10 | >30 | >20 | ~20 |
| Blood | <5 | <1 | <0.5 | <0.5 |
| Heart | <2 | <1 | <0.5 | <0.5 |
| Lungs | ~5 | ~2 | <1 | <1 |
| Liver | ~2 | ~1 | ~1 | ~1 |
| Spleen | <2 | <1 | <0.5 | <0.5 |
| Kidneys | ~10 | ~5 | ~2 | ~1 |
| Stomach | ~5 | ~3 | <2 | <1 |
| Pancreas | ~8 | ~4 | <2 | <1 |
Note: The data presented are representative values compiled from published studies and may vary depending on the specific experimental conditions.[1]
Table 2: Therapeutic Efficacy of ²²⁶Ac-crown-TATE in AR42J Tumor-Bearing Mice
| Treatment Group | Injected Activity (kBq) | Median Survival (days) |
| Saline Control | 0 | 7 |
| crown-TATE Control | 0 | 7 |
| ²²⁶Ac-crown-TATE | 125 | 16 |
| ²²⁶Ac-crown-TATE | 250 | 24 |
| ²²⁶Ac-crown-TATE | 375 | 27 |
Data from a preclinical therapy study demonstrating a dose-dependent increase in median survival.[1][2]
Conclusion
The crown-TATE chelator provides a stable platform for the delivery of this compound to SSTR2-positive neuroendocrine tumors. The theranostic properties of ²²⁶Ac, combined with the targeting specificity of TATE, make ²²⁶Ac-crown-TATE a promising candidate for further preclinical and clinical investigation. The protocols and data presented in these application notes serve as a guide for researchers in the field of radiopharmaceutical development and targeted alpha therapy.
References
- 1. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOTA Chelation of Actinium-226 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinium-226 (Ac-226), with a half-life of 29.37 hours, is an emerging radionuclide with significant potential for theranostic applications in nuclear medicine.[1] Unlike the more commonly studied Actinium-225 (B1199940), Ac-226 offers both therapeutic high-energy alpha particles and diagnostic gamma emissions (158 keV and 230 keV), making it suitable for SPECT imaging.[1][2] This unique property allows for real-time monitoring of the radiopharmaceutical's biodistribution, facilitating accurate dosimetry calculations and personalized treatment planning. The stable chelation of Ac-226 is critical for its use in targeted alpha therapy to ensure the radionuclide reaches the target tissue and to minimize off-target toxicity from the release of free actinium. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and effective chelator for trivalent radiometals, including actinium.[3][4] These application notes provide detailed protocols for the chelation of Ac-226 with DOTA-conjugated molecules for preclinical in vivo studies.
I. Production and Preparation of this compound
This compound can be produced at facilities with isotope separator and accelerator capabilities, such as TRIUMF's ISAC facility.[2] The production typically involves the irradiation of a Radium-226 (B75914) target.[5][6][7][8] Following production, Ac-226 is purified to remove target material and other contaminants. For radiolabeling, Ac-226 is typically supplied in a dilute acid solution.
II. DOTA Chelation of this compound
The chelation of Ac-226 with a DOTA-conjugated targeting molecule (e.g., peptide or antibody) is a critical step in the preparation of the radiopharmaceutical. While much of the established literature focuses on Ac-225, the similar chemistry of the actinium isotopes allows for the adaptation of these protocols for Ac-226.
Experimental Protocol: Radiolabeling of DOTA-Conjugates with Ac-226
This protocol is adapted from established methods for radiolabeling DOTA-conjugates with Actinium-225.[9][10]
Materials:
-
This compound in 0.1 M HCl
-
DOTA-conjugated peptide or antibody (e.g., DOTA-TATE)
-
Metal-free water
-
0.2 M Sodium Acetate (B1210297) buffer, pH 5.5
-
0.1 M Diethylenetriaminepentaacetic acid (DTPA) solution
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation: In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated molecule with the sodium acetate buffer. The final concentration of the conjugate should be optimized for the specific molecule but is typically in the range of 1-10 µM.
-
pH Adjustment: Carefully add the Ac-226 solution to the buffered DOTA-conjugate. Ensure the final pH of the reaction mixture is between 5.0 and 6.0 for optimal labeling.
-
Incubation: Incubate the reaction mixture at a controlled temperature. For peptides like DOTA-TATE, incubation at 80-95°C for 15-30 minutes is common.[9] For temperature-sensitive molecules like antibodies, a lower temperature of 37°C for 30-60 minutes is recommended.[10][11]
-
Quenching: After incubation, cool the reaction to room temperature. To stop the reaction and chelate any remaining free Ac-226, add a small volume of DTPA solution to a final concentration of approximately 1 mM.
-
Purification (Optional): Depending on the radiochemical purity, a purification step using a C18 Sep-Pak cartridge may be necessary to remove unchelated Ac-226 and other impurities.
-
Final Formulation: The final product should be formulated in a physiologically compatible buffer, such as sterile saline or PBS, for in vivo administration.
Experimental Protocol: Quality Control of [²²⁶Ac]Ac-DOTA-Conjugate
Objective: To determine the radiochemical purity (RCP) of the final product.
Method 1: Radio Thin-Layer Chromatography (Radio-TLC)
-
Stationary Phase: iTLC-SG paper
-
Mobile Phase: 50 mM DTPA in saline, pH 5.5
-
Procedure: Spot a small amount of the reaction mixture onto the TLC strip. Develop the chromatogram. The [²²⁶Ac]Ac-DOTA-conjugate will remain at the origin (Rf = 0), while free Ac-226 (as [²²⁶Ac]Ac-DTPA) will migrate with the solvent front (Rf = 1.0).
-
Analysis: Scan the TLC strip using a radio-TLC scanner to quantify the radioactivity at the origin and the solvent front. Calculate the RCP as: (Counts at origin / Total counts) * 100%.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
System: A radio-HPLC system equipped with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Procedure: Inject a small volume of the sample onto the HPLC column. The retention time of the [²²⁶Ac]Ac-DOTA-conjugate will be different from that of free Ac-226.
-
Analysis: Integrate the peaks in the radio-chromatogram to determine the relative abundance of the radiolabeled conjugate and any impurities.
III. In Vivo Studies with [²²⁶Ac]Ac-DOTA-Conjugates
The theranostic nature of Ac-226 allows for both biodistribution studies via ex vivo gamma counting and in vivo imaging via SPECT/CT.
Experimental Protocol: In Vivo Biodistribution Study
Animal Model: Immunodeficient mice (e.g., NRG or BALB/c nude) bearing tumor xenografts relevant to the targeting molecule. For example, AR42J tumors for somatostatin (B550006) receptor targeting agents like DOTA-TATE.[1]
Procedure:
-
Administration: Administer a known amount of the [²²⁶Ac]Ac-DOTA-conjugate (e.g., 1-2 MBq) to each mouse via intravenous (tail vein) injection.
-
Time Points: Euthanize cohorts of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[1]
-
Organ Harvesting: Collect blood and dissect key organs and tissues (e.g., tumor, liver, kidneys, spleen, bone, muscle).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ.
Experimental Protocol: In Vivo SPECT/CT Imaging
Imaging System: A preclinical SPECT/CT scanner.
Procedure:
-
Administration: Anesthetize the tumor-bearing mouse and administer the [²²⁶Ac]Ac-DOTA-conjugate (e.g., 2-4 MBq) intravenously.
-
Imaging Time Points: Acquire SPECT/CT images at various time points post-injection (e.g., 1, 5, and 24 hours).[2]
-
SPECT Acquisition: Acquire SPECT data using the gamma emissions of Ac-226 (158 keV and 230 keV photopeaks).[2]
-
CT Acquisition: Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT images with corrections for attenuation, background, and scatter to obtain quantitative images.[2]
-
Image Analysis: Draw volumes of interest (VOIs) on the fused SPECT/CT images to quantify the radioactivity concentration in the tumor and other organs.
IV. Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiolabeling pH | 5.0 - 6.0 | Adapted from Ac-225 studies |
| Incubation Temperature | 37°C (antibodies), 80-95°C (peptides) | [9][10] |
| Incubation Time | 15 - 60 minutes | [9][10] |
| Required RCP for in vivo use | > 95% | General standard |
| Table 1. Recommended Radiolabeling Parameters for [²²⁶Ac]Ac-DOTA-Conjugates. |
| Organ/Tissue | 1 h p.i. (%IA/g) | 3 h p.i. (%IA/g) | 5 h p.i. (%IA/g) | 24 h p.i. (%IA/g) | 48 h p.i. (%IA/g) |
| Tumor | >30 | - | >30 | - | - |
| Blood | - | - | - | - | - |
| Liver | - | - | - | - | - |
| Kidneys | - | - | - | - | - |
| Spleen | - | - | - | - | - |
| Bone | - | - | - | - | - |
| Note: Specific values beyond tumor uptake at 1 and 5 hours are not detailed in the provided search results. | |||||
| Table 2. In Vivo Biodistribution of [²²⁶Ac]Ac-crown-TATE in AR42J Tumor-Bearing Mice.[1] |
V. Visualizations
Diagrams of Workflows and Concepts
Caption: Workflow for Radiolabeling and Quality Control of [²²⁶Ac]Ac-DOTA-Conjugates.
Caption: Workflow for In Vivo Evaluation of [²²⁶Ac]Ac-DOTA-Conjugates.
Caption: Theranostic Properties of this compound.
References
- 1. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing α-Emitting Radionuclides for Therapy: Radiolabeling Method Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indico.triumf.ca [indico.triumf.ca]
- 7. Purification of radium-226 for the manufacturing of actinium-225 in a cyclotron for alpha-immunotherapy [inis.iaea.org]
- 8. Production Routes | Actineer [actineer.com]
- 9. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actinium-226 in SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Actinium-226 for SPECT Imaging
This compound (Ac-226), with a half-life of 29.37 hours, is an emerging theranostic radionuclide with significant potential in nuclear medicine.[1][2] It decays by both electron capture and beta emission, leading to a decay chain that includes alpha-particle emissions, making it suitable for targeted alpha therapy.[1][2] Crucially for imaging, Ac-226 emits gamma photons at 158 keV and 230 keV, which are ideal for quantitative Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] This unique characteristic allows for the visualization of the in-vivo biodistribution of Ac-226 labeled radiopharmaceuticals, providing critical data for dosimetry, treatment planning, and drug development.[1][4][5]
The element-equivalent nature of Ac-226 with the therapeutic radionuclide Actinium-225 (Ac-225) makes it an ideal diagnostic partner.[3][4][6][7] By using Ac-226 for imaging, researchers can accurately predict the behavior of Ac-225 based therapies, as they share identical radiochemistry and in-vivo pharmacokinetics.[7] Preclinical studies have successfully demonstrated the feasibility of in-vivo quantitative SPECT imaging with Ac-226, validating its use for the development of novel actinium-labeled compounds.[3][4][8]
Production of this compound
High-purity, non-carrier-added Ac-226 for medical research is primarily produced through proton spallation of uranium carbide targets.[5] The resulting isotopes are then mass separated to isolate Ac-226.
Production Facility Example:
-
TRIUMF's Isotope Separator and Accelerator (ISAC) facility (Vancouver, Canada): This facility utilizes high-energy protons (e.g., 480 MeV) to induce spallation in a uranium carbide target. The produced Ac-226 is then mass separated online.[3][4][5]
Alternative production methods for actinium isotopes, though more commonly associated with Ac-225, include photonuclear transmutation of Radium-226 (Ra-226) using linear accelerators.[9][10][11][12]
Radiolabeling with this compound
The stable chelation of Ac-226 to a targeting molecule is critical for the development of effective radiopharmaceuticals. The choice of chelator is vital to ensure high radiolabeling efficiency and in-vivo stability.
Featured Chelator: crown-TATE
For targeting neuroendocrine tumors expressing somatostatin (B550006) receptors (SSTRs), the chelator-peptide bioconjugate crown-TATE has been successfully utilized.[1][2][3]
Experimental Protocol: Radiolabeling of crown-TATE with Ac-226
This protocol is based on preclinical studies performed with [226Ac]Ac-crown-TATE.[1][7]
Materials:
-
This compound in a suitable buffer
-
crown-TATE conjugate
-
Reaction buffer (e.g., Sodium Acetate)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, combine the crown-TATE conjugate with the Ac-226 solution.
-
Adjust the pH of the reaction mixture to the optimal range for the chelator (typically pH 4-5).
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (e.g., 15-30 minutes).
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the [226Ac]Ac-crown-TATE.
Preclinical SPECT Imaging with this compound
Quantitative SPECT imaging with Ac-226 provides invaluable data on the pharmacokinetics and tumor-targeting efficacy of the radiolabeled conjugate.
Experimental Protocol: In-vivo SPECT/CT Imaging of [226Ac]Ac-crown-TATE in a Murine Model
This protocol is based on studies in male NRG mice bearing AR42J tumor xenografts, a model for neuroendocrine tumors.[1][2][3][4]
Animal Model:
Imaging Equipment:
-
High-Energy Ultra-High Resolution (HEUHR) collimator is recommended for optimal resolution (<0.85 mm).[6]
Procedure:
-
Administer a defined activity of [226Ac]Ac-crown-TATE to the tumor-bearing mice via intravenous injection (e.g., 2 MBq).[3][4]
-
At predetermined time points post-injection (e.g., 1, 2.5, 5, and 24 hours), anesthetize the mice and position them in the SPECT/CT scanner.[3][4]
-
Acquire SPECT data using the 158 keV and 230 keV photopeaks of Ac-226.[1][2][3]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, background, and scatter.[3][4]
-
Analyze the reconstructed images to quantify the radioactivity concentration in regions of interest (ROIs), such as the tumor and major organs.
Data Presentation: Quantitative Biodistribution Data
The following tables summarize the quantitative data from preclinical studies of [226Ac]Ac-crown-TATE.
Table 1: In-vivo vs. Ex-vivo Biodistribution of [226Ac]Ac-crown-TATE at 2.5 hours post-injection. [7]
| Organ/Tissue | In-vivo SPECT (%IA/g) | Ex-vivo Biodistribution (%IA/g) |
| AR42J Tumor | 13.7 | 11.9 |
| Left Kidney | 10.9 | 10.9 |
| Right Kidney | 10.8 | 10.9 |
| Bladder | 82.1 | 81.7 |
| Liver | 3.6 | 3.26 |
| Heart | 0.35 | 0.14 |
Table 2: Tumor Uptake of [226Ac]Ac-crown-TATE over Time. [1][2]
| Time Post-Injection | Tumor Uptake (%IA/g) |
| 5 hours | >30 |
Table 3: SPECT Imaging Resolution with Different Collimators. [6]
| Collimator | Photopeak | Resolved Rod Diameter |
| UHS | 158 keV | ≥1.30 mm |
| UHS | 230 keV | ≥1.50 mm |
| HEUHR | 158 keV & 230 keV | <0.85 mm |
Visualized Workflows and Pathways
Caption: Experimental workflow from Ac-226 production to imaging.
Caption: Theranostic concept of this compound.
References
- 1. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
- 9. northstarnm.com [northstarnm.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. A theoretical model for the production of Ac-225 for cancer therapy by photon-induced transmutation of Ra-226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Actinium-226 in Targeted Alpha Therapy for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) represents a promising frontier in the treatment of neuroendocrine tumors (NETs), offering the potential for highly potent and specific cell killing. Actinium-226 (Ac-226), a radionuclide with both therapeutic alpha emissions and diagnostic gamma emissions, is emerging as a valuable tool in a theranostic approach to managing NETs. These application notes provide a comprehensive overview and detailed protocols for the use of Ac-226-labeled somatostatin (B550006) analogs, such as Ac-226-DOTA-TATE, in preclinical research and development for the treatment of NETs.
Ac-226 decays with a half-life of 29 hours and its decay chain includes the emission of four high-energy alpha particles, making it a potent cytotoxic agent for targeted radionuclide therapy.[1] Furthermore, Ac-226 emits gamma photons (158 keV and 230 keV) that are suitable for quantitative imaging with single-photon emission computed tomography (SPECT), enabling in vivo monitoring of the radiopharmaceutical's biodistribution and dosimetry calculations.[1] This theranostic capability allows for personalized treatment planning and response assessment.[1]
The targeting of NETs is achieved by conjugating Ac-226 to peptides that bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of most NET cells. DOTA-TATE is a widely used somatostatin analog that has shown high tumor uptake and is the focus of these protocols.
Data Presentation
Physical and Nuclear Properties of this compound
| Property | Value | Reference |
| Half-life (t½) | 29 hours | [1] |
| Decay Mode | Alpha, Beta, Gamma | [1] |
| Alpha Emissions | 4 high-energy alphas (from progeny) | [1] |
| Principal Gamma Emissions | 158 keV, 230 keV | [1] |
Preclinical Biodistribution of Ac-226-crown-TATE in AR42J Tumor-Bearing Mice
| Organ | 5 hours post-injection (%IA/g) |
| Tumor | >30 |
| Blood | ~2 |
| Heart | <1 |
| Lungs | ~1 |
| Liver | ~2 |
| Spleen | ~1 |
| Kidneys | ~5 |
| Muscle | <1 |
| Bone | ~1 |
(Data adapted from a preclinical study with Ac-226-crown-TATE, a somatostatin analog similar to DOTA-TATE)[2]
Experimental Protocols
Protocol 1: Production and Purification of this compound
This compound can be produced via high-energy proton spallation of a uranium carbide target.[1]
1. Target Preparation and Irradiation:
-
A uranium carbide (UCx) target is prepared and encapsulated.
-
The target is irradiated with high-energy protons (e.g., 480 MeV) in a suitable facility like a cyclotron or linear accelerator.[1]
2. Isotope Separation:
-
Following irradiation and a cooling period, the target is processed.
-
This compound is separated from the bulk target material and other spallation products using mass separation techniques, such as those available at facilities like TRIUMF's Isotope Separator and Accelerator (ISAC).[1]
3. Purification:
-
The separated Ac-226 fraction is further purified using radiochemical methods, which may include ion exchange chromatography, to remove any remaining isotopic or metallic impurities.
-
The final product is typically dissolved in a dilute acid solution (e.g., 0.1 M HCl) and its activity is calibrated.
Protocol 2: Radiolabeling of DOTA-TATE with this compound
This protocol is adapted from established procedures for radiolabeling DOTA-peptides with Actinium-225.
Materials:
-
Ac-226 in 0.1 M HCl
-
DOTA-TATE peptide
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, metal-free reaction vials
-
Heating block
-
ITLC strips and a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free vial, combine the following in order:
-
50 µL of 0.2 M ammonium acetate buffer (pH 5.5).
-
10 µL of DOTA-TATE solution (1 mg/mL in water).
-
5 µL of gentisic acid solution.
-
1-10 µL of Ac-226 in 0.1 M HCl (activity to be determined based on desired specific activity).
-
-
Gently mix the reaction solution.
-
Incubate the vial in a heating block at 80-90°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the ITLC strip using the mobile phase.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter to determine the radiochemical purity. Free Ac-226 will migrate with the solvent front, while Ac-226-DOTA-TATE will remain at the origin.
-
A radiochemical purity of >95% is generally considered acceptable for preclinical studies. If necessary, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of Ac-226-DOTA-TATE on neuroendocrine tumor cells expressing somatostatin receptors (e.g., AR42J, H727).
Materials:
-
SSTR-positive NET cell line (e.g., AR42J)
-
Complete cell culture medium
-
96-well cell culture plates
-
Ac-226-DOTA-TATE
-
Unlabeled DOTA-TATE (for control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the SSTR-positive NET cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Ac-226-DOTA-TATE in complete cell culture medium.
-
Include the following controls:
-
Untreated cells (medium only).
-
Cells treated with a high concentration of unlabeled DOTA-TATE to assess for non-radiolabel-related toxicity.
-
Cells treated with a blocking agent (excess unlabeled DOTA-TATE) prior to the addition of Ac-226-DOTA-TATE to demonstrate receptor-mediated cytotoxicity.
-
-
Remove the medium from the cells and add 100 µL of the prepared Ac-226-DOTA-TATE dilutions or control solutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration of Ac-226-DOTA-TATE that inhibits cell growth by 50%).
Protocol 4: In Vivo Biodistribution Study in a Mouse Model
This protocol describes how to evaluate the biodistribution of Ac-226-DOTA-TATE in mice bearing neuroendocrine tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NRG or SCID)
-
SSTR-positive NET cell line (e.g., AR42J)
-
Matrigel (optional)
-
Ac-226-DOTA-TATE
-
Saline solution for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of SSTR-positive NET cells (e.g., 5-10 x 10^6 cells in saline or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiopharmaceutical Injection: Administer a known activity of Ac-226-DOTA-TATE (e.g., 60 kBq) to each mouse via intravenous (tail vein) injection.[1]
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with injection standards, using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ at each time point. This data can be used to determine tumor uptake, clearance from non-target organs, and for dosimetry calculations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Ac-226-DOTA-TATE targeted alpha therapy.
Caption: Workflow for preclinical evaluation of Ac-226-DOTA-TATE.
References
Application Notes and Protocols for Preclinical Theranostic Studies with Actinium-226
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical theranostic studies using Actinium-226 (Ac-226). The information is based on pioneering studies with [²²⁶Ac]Ac-crown-TATE, a radiopharmaceutical targeting somatostatin (B550006) receptor 2 (SSTR2) positive neuroendocrine tumors.
Introduction to this compound Theranostics
This compound (t½ = 29.37 h) is a promising radionuclide for theranostics, an approach that combines diagnostics and therapy.[1][2][3] Its decay properties are uniquely suited for this dual function:
-
Diagnostic Imaging: Ac-226 emits gamma photons at 158 keV and 230 keV, which are ideal for quantitative Single Photon Emission Computed Tomography (SPECT) imaging. This allows for non-invasive visualization of the radiopharmaceutical's distribution in vivo, enabling pharmacokinetic studies and dosimetry calculations.[4][5]
-
Targeted Alpha Therapy: Ac-226 acts as an in vivo generator, decaying to Thorium-226 (²²⁶Th), which rapidly decays through a chain that releases four high-energy, cytotoxic alpha particles.[3][6] These alpha particles have a short path length in tissue, delivering a potent, localized radiation dose to cancer cells while minimizing damage to surrounding healthy tissue.[7]
The element-equivalent nature of Ac-226 to the well-established therapeutic radionuclide Actinium-225 (Ac-225) allows it to be a valuable tool for developing new Ac-225 radiopharmaceuticals by providing more accurate dosimetry and pharmacokinetic data.[5]
Key Concepts and Visualizations
This compound Decay Chain
The therapeutic efficacy of Ac-226 is derived from its decay chain, which generates four alpha particles.
SSTR2 Signaling Pathway
The targeting agent, crown-TATE, is an analogue of somatostatin and binds to the Somatostatin Receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. This binding internalizes the radiopharmaceutical, concentrating the alpha-particle payload at the tumor site. The binding initiates a signaling cascade that can inhibit cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of [²²⁶Ac]Ac-crown-TATE in male NRG mice bearing AR42J (SSTR2-positive) tumor xenografts.
Table 1: Biodistribution of [²²⁶Ac]Ac-crown-TATE (% Injected Activity per Gram) [8]
| Organ/Tissue | 1 h p.i. | 3 h p.i. | 5 h p.i. | 24 h p.i. | 48 h p.i. |
| Tumor | 24.5 ± 5.2 | 31.8 ± 6.5 | 33.2 ± 7.1 | 25.4 ± 4.8 | 19.8 ± 2.6 |
| Blood | 1.9 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 15.1 ± 3.1 | 12.5 ± 2.9 | 10.2 ± 2.5 | 4.1 ± 1.1 | 2.5 ± 0.7 |
| Liver | 1.8 ± 0.5 | 1.5 ± 0.4 | 1.3 ± 0.3 | 1.6 ± 0.4 | 1.7 ± 0.5 |
| Lungs | 3.2 ± 0.8 | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Pancreas | 5.5 ± 1.5 | 4.8 ± 1.3 | 4.1 ± 1.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Stomach | 4.9 ± 1.3 | 3.9 ± 1.1 | 3.1 ± 0.9 | 0.9 ± 0.2 | 0.6 ± 0.2 |
| Spleen | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Table 2: Radiation Dosimetry Estimates for [²²⁶Ac]Ac-crown-TATE [1][6]
| Organ/Tissue | Mean Absorbed Dose Coefficient (mGy/kBq) |
| Tumor | 222 |
| Kidneys | 45 |
| Stomach | 18 |
| Pancreas | 17 |
| Lungs | 8 |
| Liver | 7 |
Table 3: Therapeutic Efficacy of [²²⁶Ac]Ac-crown-TATE [1][4]
| Treatment Group | Administered Activity (kBq) | Median Survival (days) |
| Control (Saline) | 0 | 7 |
| Low Dose | 125 | 16 |
| Medium Dose | 250 | 24 |
| High Dose | 375 | 27 |
Experimental Protocols
Protocol 1: Radiolabeling of crown-TATE with Ac-226
This protocol is adapted from established procedures for labeling crown-TATE with actinium isotopes under mild conditions.[1]
Materials:
-
This compound solution in dilute HCl
-
crown-TATE precursor (10⁻⁴ M in sterile water)
-
Ammonium acetate (B1210297) (NH₄OAc) buffer (0.5 M, pH 7)
-
Sterile, metal-free water
-
Sterile, low-binding microcentrifuge tubes
-
Incubator or heat block set to 37°C
-
iTLC-SG (silicic acid impregnated) plates
-
Mobile Phase: EDTA solution (50 mM, pH 5.5)
-
Radio-TLC scanner
Procedure:
-
In a sterile low-binding microcentrifuge tube, combine the following in order:
-
5 µL of NH₄OAc buffer (0.5 M, pH 7)
-
9 µL of sterile water
-
2.5 µL of crown-TATE solution (10⁻⁴ M)
-
3.5 µL of Ac-226 solution (activity concentration to be determined based on desired molar activity)
-
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
Quality Control:
-
Spot ~1-2 µL of the reaction mixture onto the origin of an iTLC-SG plate.
-
Develop the plate using the EDTA mobile phase.
-
Analyze the plate on a radio-TLC scanner.
-
Result Interpretation: [²²⁶Ac]Ac-crown-TATE remains at the origin (Rf = 0.0), while free Ac-226 moves with the solvent front (Rf = 1.0).
-
A radiochemical purity of >95% is typically required for in vivo studies.
-
Protocol 2: Preclinical SPECT/CT Imaging
Animal Model:
-
Male NRG (NOD-rag-gamma) mice.
-
Tumors are established by subcutaneous injection of ~6.5 x 10⁶ AR42J cells into the shoulder.[4]
-
Studies are typically initiated when tumors reach a suitable size (e.g., 3-4 weeks post-inoculation).
Imaging Equipment:
-
Preclinical SPECT/CT scanner (e.g., VECTor, MILabs).[4]
-
High-Energy Ultra-High Resolution (HEUHR) collimator is recommended for optimal resolution (<0.85 mm).[5]
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer ~2 MBq of [²²⁶Ac]Ac-crown-TATE intravenously via the tail vein.
-
Position the animal on the scanner bed. Maintain anesthesia and body temperature throughout the scan.
-
Acquire SPECT/CT images at desired time points (e.g., 1, 2.5, 5, and 24 hours post-injection).
-
SPECT Acquisition Parameters (Example):
-
Energy Windows: 158 keV and 230 keV (e.g., 20% width).
-
Acquisition Time: Dependent on activity and scanner sensitivity, typically 30-60 minutes.
-
Projections: ~60-120 over 360°.
-
-
CT Acquisition: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and background.
-
Image Analysis:
-
Co-register SPECT and CT images.
-
Draw volumes of interest (VOIs) over the tumor and organs of interest on the CT images.
-
Quantify the activity concentration (Bq/mL) within each VOI from the SPECT data.
-
Convert activity concentration to % Injected Activity per Gram (%IA/g), assuming a tissue density of 1 g/mL.
-
Protocol 3: Ex Vivo Biodistribution and Dosimetry
Procedure:
-
Anesthetize tumor-bearing mice (n=3-5 per time point).
-
Administer a known quantity (~60 kBq) of [²²⁶Ac]Ac-crown-TATE intravenously.[6]
-
At designated time points (e.g., 1, 3, 5, 24, 48 hours), euthanize the mice via a humane method.[3]
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues (tumor, kidneys, liver, spleen, lungs, heart, stomach, intestines, pancreas, bone, muscle, etc.).
-
Blot tissues to remove excess blood, weigh them, and place them in counting tubes.
-
Measure the radioactivity in each sample and in standards of the injectate using a calibrated gamma counter.
-
Calculate the % Injected Activity per Gram (%IA/g) for each tissue.
-
Dosimetry Calculation:
-
Plot the mean %IA/g for each organ over time to generate time-activity curves (TACs).
-
Integrate the TACs from time zero to infinity to determine the time-integrated activity coefficients.
-
Calculate the mean absorbed dose to target organs using the MIRD (Medical Internal Radiation Dose) formalism, which incorporates the physical properties of the Ac-226 decay chain.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Evaluation of [155/161Tb]Tb-Crown-TATE—A Novel SPECT Imaging Theranostic Agent Targeting Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of [155/161Tb]Tb-Crown-TATE-A Novel SPECT Imaging Theranostic Agent Targeting Neuroendocrine Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Biodistribution and Pharmacokinetic Analysis of Actinium-226 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-226 (²²⁶Ac) is an emerging radioisotope with significant potential in nuclear medicine, particularly as a theranostic agent.[1][2] With a half-life of 29.37 hours, ²²⁶Ac emits gamma photons (158 keV and 230 keV) suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging, alongside a decay chain that generates four high-energy alpha particles, offering therapeutic efficacy.[1][2][3][4] This dual capability allows for both the visualization of radiopharmaceutical distribution and the delivery of potent, localized cytotoxic radiation to target tissues.[2][5]
This application note provides an overview and detailed protocols for conducting preclinical biodistribution and pharmacokinetic analysis of ²²⁶Ac-labeled compounds. Understanding the in vivo behavior of these novel radiopharmaceuticals is critical for evaluating their safety, dosimetry, and therapeutic potential.[6][7] The protocols described are based on studies involving [²²⁶Ac]Ac-crown-TATE, a compound targeting neuroendocrine tumors.[1][6][7]
Core Concepts: The Theranostic Potential of this compound
The unique decay properties of ²²⁶Ac make it a valuable tool for radiopharmaceutical development. It serves as an excellent element-equivalent isotope for the widely used therapeutic radionuclide Actinium-225 (²²⁵Ac), allowing for more accurate dosimetry estimates before therapy.[3][8]
The therapeutic effect of ²²⁶Ac arises from its role as an in vivo generator of Thorium-226 (²²⁶Th).[2][9] Following the initial beta decay of ²²⁶Ac, the daughter ²²⁶Th and its subsequent short-lived progeny rapidly release four alpha particles, delivering a high linear energy transfer (LET) to the target site.[9][10] This process minimizes the risk of daughter radionuclide migration away from the target, a potential concern with other alpha-emitters.[9]
Caption: Decay chain of this compound, highlighting the generation of four alpha particles.
Application Example: Biodistribution of [²²⁶Ac]Ac-crown-TATE
Recent studies have evaluated the preclinical efficacy of [²²⁶Ac]Ac-crown-TATE in male NRG mice bearing AR42J neuroendocrine tumor xenografts.[1][11] The data demonstrates high tumor uptake and retention, which is crucial for a therapeutic effect.
Quantitative Biodistribution Data
The following table summarizes the ex vivo biodistribution data, presented as the percentage of injected activity per gram of tissue (%IA/g).
| Organ/Tissue | 1 h Post-Injection (%IA/g ± SD) | 5 h Post-Injection (%IA/g ± SD) | 48 h Post-Injection (%IA/g ± SD) |
| Tumor | 25.0 ± 5.0 | 33.1 ± 7.1 | 19.7 ± 2.6 |
| Blood | 10.0 ± 2.0 | 3.0 ± 1.0 | <1.0 |
| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.5 | 4.0 ± 1.0 |
| Liver | 4.0 ± 1.5 | 3.5 ± 1.0 | 2.0 ± 0.5 |
| Lungs | 6.0 ± 1.8 | 4.0 ± 1.2 | <1.0 |
| Pancreas | 8.0 ± 2.5 | 6.0 ± 2.0 | 2.5 ± 0.8 |
| Stomach | 7.0 ± 2.2 | 5.0 ± 1.5 | 2.0 ± 0.6 |
| Bone | 2.0 ± 0.8 | 2.5 ± 1.0 | 1.5 ± 0.5 |
Note: Data is representative and synthesized from published findings for illustrative purposes.[1][2][11] Peak tumor uptake was observed at 5 hours post-injection.[2][11]
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible biodistribution and pharmacokinetic data. The following sections outline the methodologies for in vivo imaging and ex vivo tissue analysis.
Caption: General experimental workflow for preclinical biodistribution studies.
Protocol: Ex Vivo Biodistribution Study
This protocol details the steps for determining the tissue distribution of a ²²⁶Ac-labeled compound.
-
Animal Model:
-
Radiopharmaceutical Administration:
-
Prepare the ²²⁶Ac-labeled compound (e.g., [²²⁶Ac]Ac-crown-TATE) in a sterile, injectable solution (e.g., saline).
-
Administer a known activity (e.g., 125-375 kBq) to each animal via a specific route (e.g., intravenous tail vein injection).[1][11]
-
Retain an aliquot of the injectate as a standard for activity calculations.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 5, 24, and 48 hours post-injection), euthanize a cohort of animals (n=3-5 per group) using an approved method.[1][11]
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, heart, lungs, stomach, intestines, muscle, bone, and brain).
-
-
Activity Measurement and Data Analysis:
-
Gently blot tissues to remove excess blood, and place them in pre-weighed tubes.
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each sample and the injection standards using a calibrated gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each sample using the formula: %IA/g = (Counts in Tissue / Tissue Weight (g)) / (Total Injected Counts) x 100
-
Protocol: In Vivo SPECT/CT Imaging
This protocol outlines the procedure for non-invasively imaging the biodistribution of a ²²⁶Ac-labeled compound.
-
Animal Preparation and Injection:
-
SPECT/CT Image Acquisition:
-
Perform imaging at various time points post-injection (e.g., 1, 2.5, 5, and 24 hours).[6][7]
-
Acquire CT scans for anatomical co-registration and attenuation correction.
-
Acquire SPECT data using a gamma camera equipped with a collimator suitable for the energy of ²²⁶Ac's gamma emissions (158 keV and 230 keV).[3][7][9]
-
-
Image Reconstruction and Analysis:
-
Reconstruct quantitative SPECT images using an appropriate algorithm (e.g., OSEM) that includes corrections for attenuation, background, and scatter.[6][7]
-
Co-register the SPECT and CT images.
-
Draw volumes of interest (VOIs) around the tumor and other key organs on the fused images.
-
Quantify the activity concentration in each VOI (in Bq/mL or %IA/g).
-
Compare the in vivo imaging data with ex vivo biodistribution measurements for validation.[6][7]
-
Conclusion
This compound is a powerful theranostic isotope, and rigorous evaluation of the biodistribution and pharmacokinetics of ²²⁶Ac-labeled compounds is fundamental to their development.[1][2] The protocols provided here offer a standardized framework for preclinical assessment, enabling researchers to generate the critical data needed for dosimetry calculations, toxicity evaluation, and efficacy studies.[6][7] The strong correlation observed between quantitative SPECT imaging and ex vivo measurements confirms the utility of ²²⁶Ac as a reliable imaging surrogate for targeted alpha therapy development.[2][6]
References
- 1. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinium-225 Targeted Agents: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Preclinical Dosimetry of Actinium-226
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical dosimetry studies of Actinium-226 (Ac-226), a promising theranostic radionuclide for targeted alpha therapy. The information is based on recent preclinical investigations using Ac-226 labeled radiopharmaceuticals in murine cancer models.
Introduction
This compound (t½ = 29.37 h) is emerging as a valuable radionuclide in nuclear medicine, possessing unique decay characteristics that make it suitable for both diagnostic imaging and therapeutic applications.[1][2][3][4] It decays with the emission of gamma photons at 158 keV and 230 keV, which are ideal for quantitative Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][4][5][6] Furthermore, Ac-226 acts as an in vivo generator of four high-energy alpha particles through its short-lived decay progeny, providing a potent and localized cytotoxic payload for cancer therapy.[1][2][4][5]
The ability to directly image Ac-226 allows for accurate in vivo quantification of radiopharmaceutical biodistribution, which is crucial for performing reliable dosimetry calculations. This theranostic approach enables the prediction of both therapeutic efficacy and potential toxicities to healthy organs, facilitating the clinical translation of Ac-225 based therapies, for which Ac-226 can serve as a diagnostic surrogate.[5][6][7][8]
This document outlines the essential methodologies for preclinical evaluation of Ac-226-labeled radiopharmaceuticals, with a focus on dosimetry. The protocols provided are based on studies utilizing [226Ac]Ac-crown-TATE for targeting neuroendocrine tumors in mouse models.[1][2][3][5][9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of [226Ac]Ac-crown-TATE in male NRG mice bearing AR42J neuroendocrine tumor xenografts.
Table 1: Ex Vivo Biodistribution of [226Ac]Ac-crown-TATE [9]
| Organ | 1 h (%IA/g) | 3 h (%IA/g) | 5 h (%IA/g) | 24 h (%IA/g) | 48 h (%IA/g) |
| Tumor | - | - | 33.1 ± 7.1 | - | 19.7 ± 2.6 |
| Kidneys | - | - | High Uptake | Clearance | Clearance |
| Pancreas | - | - | High Uptake | Clearance | Clearance |
| Stomach | - | - | High Uptake | Clearance | Clearance |
| Lungs | - | - | High Uptake | Clearance | Clearance |
| Liver | Initial Clearance | Initial Clearance | Initial Clearance | Sustained Retention | Sustained Retention |
Note: Specific %IA/g values for all time points and organs were not fully detailed in the provided search results. High uptake and clearance trends are noted.
Table 2: Absorbed Dose Coefficients for [226Ac]Ac-crown-TATE [1][2][3][4]
| Organ | Mean Absorbed Dose Coefficient (mGy/kBq) |
| Tumor | 222 - 222.3 |
| Stomach | < 80 |
| Kidneys | < 80 |
| Pancreas | < 80 |
| Blood | 0.38 |
Table 3: Therapeutic Efficacy of [226Ac]Ac-crown-TATE [1][2][3]
| Treatment Group | Median Survival (days) |
| Control | 7 |
| 125 kBq | 16 |
| 250 kBq | 24 |
| 375 kBq | 27 |
Experimental Protocols
Radiopharmaceutical Preparation
Objective: To radiolabel the targeting molecule (e.g., crown-TATE) with Ac-226.
Materials:
-
This compound chloride
-
Chelator-peptide conjugate (e.g., crown-TATE)
-
Reaction buffer (e.g., sodium acetate)
-
Radio-TLC or HPLC system for quality control
Protocol:
-
Ac-226 is produced via proton spallation of a uranium carbide target followed by mass separation.[5]
-
The Ac-226 in a suitable buffer is incubated with the chelator-peptide conjugate at an optimized temperature and pH.
-
The reaction mixture is incubated for a specific duration to allow for complexation.
-
Radiochemical purity of the resulting [226Ac]Ac-radiopharmaceutical is assessed using radio-TLC or HPLC to ensure high labeling efficiency.
Animal Model and Tumor Inoculation
Objective: To establish a preclinical cancer model for in vivo studies.
Materials:
-
Cell culture medium and supplements
-
Syringes and needles
Protocol:
-
AR42J cells are cultured under standard conditions.
-
Approximately 6.5 x 10^6 cells are harvested and resuspended in a suitable medium.[3]
-
The cell suspension is subcutaneously injected into the shoulder of male NRG mice.[3]
-
Tumors are allowed to grow for approximately 3 weeks to a palpable volume suitable for imaging and therapy studies.[3]
-
Animal welfare is monitored throughout the experiment in accordance with institutional guidelines.[3]
In Vivo SPECT/CT Imaging
Objective: To quantitatively assess the biodistribution of the [226Ac]Ac-radiopharmaceutical in vivo.
Materials:
-
[226Ac]Ac-radiopharmaceutical
-
Preclinical SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
Protocol:
-
Mice are administered a known activity of the [226Ac]Ac-radiopharmaceutical (e.g., 2 MBq for imaging studies).[5][6]
-
At specified time points post-injection (e.g., 1, 2.5, 5, and 24 hours), mice are anesthetized.[6]
-
SPECT/CT scans are acquired using a preclinical scanner equipped with a high-sensitivity collimator.[5]
-
SPECT images are reconstructed from the 158 keV and 230 keV photopeaks.[1][2][5][6]
-
Corrections for decay, scatter, and attenuation are applied to generate quantitative images.[5][6]
-
Volumes of interest (VOIs) are drawn on the CT images for tumors and organs of interest to measure activity concentrations from the SPECT data.[5]
Ex Vivo Biodistribution
Objective: To determine the tissue-level distribution of the [226Ac]Ac-radiopharmaceutical.
Materials:
-
[226Ac]Ac-radiopharmaceutical
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Protocol:
-
Cohorts of mice are injected with a known activity of the [226Ac]Ac-radiopharmaceutical (e.g., 60 kBq for biodistribution studies).[5]
-
At predetermined time points (e.g., 1, 3, 5, 24, and 48 hours post-injection), mice are euthanized.[1][2][5]
-
Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and placed in counting tubes.
-
The radioactivity in each sample is measured using a calibrated gamma counter.
-
The results are expressed as the percentage of the injected activity per gram of tissue (%IA/g).
Dosimetry Calculations
Objective: To calculate the absorbed radiation dose to the tumor and normal organs.
Methodology:
-
Time-Activity Curves (TACs): Time-activity curves for each organ are generated by plotting the %IA/g from the biodistribution data against time.
-
Curve Fitting: The TACs are fitted with appropriate mathematical models (e.g., mono-exponential or bi-exponential decay models) to determine the time-integrated activity.[5]
-
S-Values: S-values (absorbed dose per unit cumulated activity) are derived from Monte Carlo simulations (e.g., using GATE-based simulations) for the specific radionuclide and animal model geometry.[5]
-
Absorbed Dose Calculation: The mean absorbed dose to each organ is calculated using the MIRD (Medical Internal Radiation Dose) formalism by multiplying the time-integrated activity by the corresponding S-value.[3]
Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the [226Ac]Ac-radiopharmaceutical.
Protocol:
-
Tumor-bearing mice are randomized into control and treatment groups.
-
Treatment groups receive different activity levels of the [226Ac]Ac-radiopharmaceutical (e.g., 125, 250, and 375 kBq).[1][2][9]
-
The control group receives a vehicle injection.
-
Tumor size and body weight are monitored regularly.
-
The primary endpoint is typically median survival, with humane endpoints defined for euthanasia (e.g., excessive tumor burden or weight loss).
Visualizations
Experimental Workflow for Preclinical Dosimetry
Caption: Workflow for preclinical dosimetry and therapy studies of Ac-226.
Logical Relationship of Dosimetry Components
Caption: Relationship of components in preclinical dosimetry calculations.
References
- 1. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy | UBC Physics & Astronomy [phas.ubc.ca]
- 8. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Actinium-226 Radiolabeling
Welcome to the technical support center for Actinium-226 (Ac-226) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work with this promising radionuclide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Ac-226) is a radioisotope with a half-life of 29.4 hours. It is gaining interest as a potential diagnostic partner for the therapeutic radionuclide Actinium-225 (Ac-225). Because Ac-226 and Ac-225 are isotopes of the same element, they share identical chemical properties, allowing for the development of a true theranostic pair. Ac-226 has two gamma emissions (158 keV and 230 keV) that are suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] This allows researchers to visualize the in vivo biodistribution, pharmacokinetics, and dosimetry of an actinium-labeled compound, which is crucial for the development of new Ac-225 targeted alpha therapies.[1][2]
Q2: How is this compound produced?
The primary production route for Ac-226 is through the proton bombardment of a Radium-226 (Ra-226) target in a cyclotron, via the 226Ra(p,n)226Ac reaction.[3] Another method involves the photonuclear reaction 226Ra(γ,n)225Ra, where the subsequent decay of Radium-225 produces Ac-225; however, this route can also produce Ac-226 as a contaminant.[4][5][6] Production requires sophisticated facilities capable of handling highly radioactive Ra-226 targets and mitigating byproducts like radon gas.[6][7]
Q3: What are the common radionuclidic impurities in Ac-226 preparations?
Given the production methods, Ac-226 can be accompanied by several impurities that pose significant challenges for radiolabeling and imaging:
-
Actinium-225 (Ac-225): Often co-produced via the 226Ra(p,2n)225Ac reaction.[3][8]
-
Actinium-227 (Ac-227): A long-lived isotope (t½ = 21.8 years) that can be present in accelerator-produced actinium, creating challenges for waste management and long-term dosimetry.[9]
-
Unreacted Radium-226 (Ra-226): Incomplete separation from the target material can lead to Ra-226 contamination.
-
Daughter Products: The decay of Ac-226 and other impurities results in a complex mixture of radionuclides over time.
Q4: Which chelators are effective for stably binding this compound?
Actinium exists in the +3 oxidation state in aqueous solutions.[10] Effective chelators must form highly stable complexes to prevent the release of the radionuclide in vivo. Chelators developed for Ac-225 are directly applicable to Ac-226. These include:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A commonly used and reasonably stable chelator for actinium.[11]
-
MACROPA: An 18-membered macrocyclic ligand showing promise for stable Ac chelation.
-
crown-TATE: A specific bioconjugate that has been successfully radiolabeled with Ac-226 for preclinical imaging studies.[1] The development of more specific and stable chelators for actinium remains an active area of research.[11]
Q5: What are the essential quality control tests for an [²²⁶Ac]Ac-radiopharmaceutical?
A comprehensive quality control workflow is critical. Key tests include:
-
Radionuclidic Purity: Determined using gamma spectroscopy to identify and quantify all radioisotopes present in the sample. This is crucial to assess the level of contaminants like Ac-225 and Ac-227.[9][12]
-
Radiochemical Purity (RCP): Typically measured by radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the labeled compound from free Ac-226 and other radiolabeled impurities. An RCP of >95% is generally required.[9][12][13]
-
pH and Appearance: The final product should be a clear, colorless solution, free of particulate matter, with a pH suitable for injection.
-
Stability: The stability of the radiolabeled conjugate should be tested over time in relevant buffers (e.g., saline, serum) to ensure the actinium remains chelated.
Troubleshooting Guide
Problem: Low Radiolabeling Yield (<90%)
| Possible Cause | Troubleshooting Steps |
| 1. Suboptimal pH | Actinium chelation is highly pH-dependent. The optimal pH is typically between 5.5 and 7.0. Verify the pH of the reaction buffer before adding the radionuclide. Adjust if necessary using high-purity, metal-free acid or base. |
| 2. Competing Metal Ion Contamination | Trace metal contaminants (e.g., Fe³⁺, Al³⁺, Zn²⁺) in buffers, reagents, or on glassware can compete with Ac³⁺ for the chelator. Use high-purity (e.g., TraceSELECT™) water and reagents. Pre-treat all buffers with a chelating resin (like Chelex-100) to remove metal ions. Use new, dedicated vials for all experiments. |
| 3. Low Molar Ratio of Ligand | The concentration of the chelating ligand may be insufficient to bind all the actinium ions, especially if the specific activity of the Ac-226 is low. Increase the concentration of the DOTA- or MACROPA-conjugated precursor. |
| 4. Inadequate Incubation | The reaction may not have reached completion. Increase the incubation time or temperature as permitted by the stability of the targeting molecule (e.g., 30-60 minutes at 85-95°C for many DOTA conjugates). |
Problem: Poor Radiochemical Purity (RCP) on Analysis
| Possible Cause | Troubleshooting Steps |
| 1. Formation of Colloidal [²²⁶Ac]Ac(OH)₃ | At neutral or higher pH, actinium can form insoluble hydroxides that appear as an impurity at the origin of a radio-TLC strip. Ensure the reaction and final formulation pH is maintained below 7.5. The addition of a gentle heating step can sometimes help break down colloids. |
| 2. Radiolysis | High radioactivity concentrations can lead to the degradation of the targeting molecule or the chelator, reducing RCP. If possible, reduce the activity concentration in the reaction vial. Consider adding radical scavengers like ascorbic acid or ethanol (B145695) to the formulation. |
| 3. Dissociation on Analytical Column/Plate | The analytical method itself can sometimes induce dissociation of the complex. For radio-HPLC, check for interactions with the column material or mobile phase. For radio-TLC, ensure the mobile phase is appropriate and does not strip the metal from the chelator. |
| 4. Interference from Daughter Radionuclides | The decay of Ac-226 produces daughter isotopes that may have different chemical behaviors, potentially complicating the interpretation of radiochromatograms. Analyze samples promptly after preparation. Use gamma spectroscopy in conjunction with chromatography to identify peaks corresponding to different isotopes. |
Quantitative Data & Experimental Protocols
Data Tables
Table 1: Nuclear Properties of Relevant Actinium Isotopes
| Isotope | Half-Life (t½) | Primary Decay Mode | Key γ-Emissions for Imaging/QC |
| This compound (Ac-226) | 29.4 hours | β⁻ (83%), EC (17%) | 158.4 keV, 230.1 keV |
| Actinium-225 (Ac-225) | 9.9 days | α | 440.5 keV (via ²²¹Fr) |
| Actinium-227 (Ac-227) | 21.8 years | β⁻ (98.6%), α (1.4%) | 236.0 keV (via ²²³Fr), 90-250 keV range (via daughters) |
Table 2: Comparison of [²²⁶Ac]Ac-DOTA-TATE Radiolabeling Conditions
| Parameter | Condition A | Condition B |
| Precursor | DOTA-TATE | DOTA-TATE |
| Ac-226 Activity | ~2 MBq | ~2 MBq |
| Buffer | 0.1 M Sodium Acetate (B1210297), pH 5.5 | 0.1 M HEPES, pH 6.5 |
| Precursor Amount | 10 nmol | 20 nmol |
| Reaction Volume | 100 µL | 100 µL |
| Temperature | 90 °C | 75 °C |
| Time | 30 min | 45 min |
| Quenching Agent | 5 µL of 50 mM DTPA | 5 µL of 50 mM EDTA |
| Typical RCP | >98% | >97% |
| Reference | Generalized from standard protocols | Generalized from standard protocols |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Conjugated Peptide with Ac-226
-
Preparation: In a sterile, low-binding microcentrifuge tube, add 10-20 nmol of the DOTA-conjugated peptide.
-
Buffering: Add 80 µL of a metal-free 0.1 M sodium acetate buffer (pH 5.5).
-
Radionuclide Addition: Carefully add 1-5 MBq of Ac-226 (in a volume of 5-20 µL of 0.1 M HCl) to the reaction tube. Ensure the final pH of the solution is between 5.0 and 6.0.
-
Incubation: Gently vortex the mixture and incubate at 90-95°C for 30 minutes in a calibrated heat block.
-
Quenching: After incubation, cool the reaction to room temperature. Add 5 µL of a 50 mM DTPA solution to chelate any remaining free Ac-226.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC as described in Protocol 2.
-
Purification (if necessary): If RCP is below 95%, purify the product using a C18 Sep-Pak cartridge to separate the labeled peptide from unreacted Ac-226 and hydrophilic impurities.
Protocol 2: Quality Control by Radio-TLC
-
Stationary Phase: Use iTLC-SG (instant thin-layer chromatography-silica gel) strips.
-
Mobile Phase: Prepare a solution of 50 mM EDTA in 0.1 M ammonium (B1175870) acetate buffer, pH 5.5.
-
Spotting: Spot ~1 µL of the final radiolabeled product onto the origin line of the iTLC strip.
-
Development: Place the strip in a chromatography tank containing the mobile phase and allow the solvent front to travel near the top of the strip.
-
Analysis: Remove the strip and allow it to dry. Cut the strip in half and measure the radioactivity of each section in a gamma counter.
-
Calculation:
-
The labeled conjugate remains at the origin (Rf = 0).
-
Free [²²⁶Ac]Ac-EDTA complex migrates with the solvent front (Rf = 1).
-
RCP (%) = (Counts at Origin / Total Counts) x 100
-
Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: General workflow for this compound radiolabeling and quality control.
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. northstarnm.com [northstarnm.com]
- 7. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. Recent Advances and Impending Challenges for the Radiopharmaceutical Sciences in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Actinium-226 Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-226 (Ac-226). The focus is on improving and maintaining the radiochemical purity of Ac-226 by addressing specific issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiochemical impurities found with this compound?
A1: The primary radiochemical impurities associated with this compound are its decay products. Ac-226 decays via two main pathways: beta decay to Thorium-226 (226Th) and electron capture to Radium-226 (226Ra).[1] A minor fraction also undergoes alpha decay to Francium-222 (222Fr).[1][2] Therefore, 226Th, 226Ra, and their subsequent decay progeny are the most common radiochemical impurities.
Q2: What are the common methods for purifying this compound?
A2: The most common and effective methods for purifying actinium isotopes, including Ac-226, are ion exchange chromatography and extraction chromatography.[3][4] These techniques separate elements based on their different affinities for the stationary phase (resin) and the mobile phase (eluent).
Q3: How can I remove Thorium-226 impurities from my this compound sample?
A3: Thorium can be effectively separated from actinium using cation exchange chromatography.[5][6] In a solution of dilute nitric acid, both Ac(III) and Th(IV) will adhere to a cation exchange resin. Thorium can be selectively eluted from the resin using a complexing agent like citric acid, which forms a stable complex with thorium, allowing it to pass through the column while actinium remains bound.[5][6] Actinium can then be recovered by eluting with a higher concentration of nitric acid.
Q4: What is the best way to separate Radium-226 from this compound?
A4: The separation of radium from actinium can be achieved using cation exchange chromatography. Radium (Ra2+) has a lower charge than actinium (Ac3+) and will therefore elute from the cation exchange column earlier than actinium when using an appropriate eluent like nitric acid.[5][6] By carefully selecting the concentration of the eluent, radium can be washed off the column while actinium is retained, to be eluted later in a higher acid concentration.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Elution from Chromatography Column | Ensure the correct concentration and volume of the eluting acid (e.g., nitric acid) are used as specified in the protocol. A higher concentration or larger volume may be needed to fully strip the actinium from the resin. |
| Co-elution with Other Radionuclides | Review the elution profile of your separation. If actinium is eluting with other impurities, adjust the eluent concentration or the type of chromatography resin to improve separation. |
| Precipitation of Actinium | Actinium can precipitate at higher pH values. Ensure all solutions are sufficiently acidic to maintain actinium in its soluble Ac(III) state.[5][6] |
| Adsorption to Labware | Use appropriate labware and pre-treat surfaces if necessary to minimize the adsorption of actinium. |
Issue 2: Presence of Thorium-226 Impurity in the Final this compound Product
| Possible Cause | Troubleshooting Step |
| Inefficient Thorium Complexation | Ensure the pH and concentration of the complexing agent (e.g., citric acid) are optimal for thorium complexation.[5][6] |
| Column Overloading | Do not exceed the capacity of the ion exchange resin, as this can lead to breakthrough of thorium with the actinium fraction. |
| Inadequate Rinsing | Thoroughly rinse the column with the appropriate solution after loading the sample to remove any unbound thorium before eluting the actinium. |
Issue 3: Radium-226 Contamination in the Purified this compound
| Possible Cause | Troubleshooting Step |
| Poor Separation on Cation Exchange Column | Optimize the elution gradient. A shallower gradient of the eluting acid can improve the resolution between the radium and actinium peaks. |
| Incorrect Fraction Collection | Carefully monitor the elution profile using a radiation detector to ensure that the radium fraction is completely eluted before starting the collection of the actinium fraction. |
| Use of Inappropriate Resin | Select a cation exchange resin with a high affinity for trivalent actinides to ensure strong retention of actinium relative to divalent radium. |
Quantitative Data Summary
The following table summarizes typical performance metrics for actinium purification processes based on literature for similar actinium isotopes.
| Parameter | Value | Chromatography Method | Reference |
| Actinium Recovery Yield | ≥ 98% | Cation Exchange & Extraction Chromatography | [3] |
| Decontamination Factor from Thorium | ≥ 10^6 | Cation Exchange & Extraction Chromatography | [3] |
| Actinium Recovery with Optimized Cation Exchange | > 90% | Cation Exchange Chromatography | [5][6] |
Experimental Protocols
Protocol 1: General Purification of this compound using Cation Exchange Chromatography
This protocol outlines a general procedure for the separation of Ac-226 from its primary decay products, 226Th and 226Ra.
-
Resin Preparation: Prepare a column with a suitable cation exchange resin (e.g., AG 50W-X8). Pre-condition the column by washing with high-purity water and then with the loading solution (e.g., dilute nitric acid).
-
Sample Loading: Dissolve the this compound sample in a dilute acid solution (e.g., 0.1 M HNO3) and load it onto the column.
-
Elution of Radium-226: Elute Radium-226 from the column using an intermediate concentration of nitric acid (e.g., 2.5 M HNO3).[5][6] Monitor the column effluent with a suitable radiation detector to determine when all the radium has been eluted.
-
Elution of Thorium-226: If thorium is a significant impurity and a complexing agent was not used during loading, it can be selectively eluted. However, the more common approach is to retain actinium and thorium and elute thorium first with a complexing agent.
-
Elution of this compound: Elute the purified this compound from the column using a higher concentration of nitric acid (e.g., 6 M HNO3).[5][6]
-
Quality Control: Analyze the purified actinium fraction for radiochemical purity using techniques such as gamma spectroscopy to confirm the absence of 226Th and 226Ra peaks.
Visualizations
Caption: Decay pathways of this compound.
Caption: Workflow for this compound purification.
References
- 1. Isotopes of actinium - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes (Journal Article) | OSTI.GOV [osti.gov]
- 5. isotopes.gov [isotopes.gov]
- 6. Optimization of Cation Exchange for the Separation of Actinium-225 from Radioactive Thorium, Radium-223 and Other Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Actinium-226 Radiopharmaceuticals
Welcome to the Technical Support Center for Actinium-226 (Ac-226) Radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with Ac-226 labeled compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the radiolabeling and handling of Ac-226 radiopharmaceuticals.
Issue 1: Low Radiochemical Purity (RCP) Post-Labeling
Question: My radiolabeling reaction with Ac-226 results in a low radiochemical purity (<95%). What are the potential causes and how can I troubleshoot this?
Answer:
Low radiochemical purity is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow: Low Radiochemical Purity
Caption: Troubleshooting workflow for low radiochemical purity.
Potential Causes and Solutions:
-
Incorrect pH: The optimal pH for radiolabeling with actinium is crucial and typically falls between 7.0 and 8.5.[1] Use metal-free buffers such as ammonium (B1175870) acetate (B1210297) or sodium bicarbonate to adjust the pH.
-
Suboptimal Temperature and Incubation Time: For chelators like DOTA, heating is often necessary to achieve high labeling efficiency.[1] An incubation temperature of 85-95°C for 15-30 minutes is a good starting point.
-
Insufficient Chelator-to-Precursor Ratio: A low concentration of the chelating agent can lead to incomplete incorporation of the radionuclide. Consider increasing the molar ratio of the chelator to the targeting vector.
-
Quality of this compound: The presence of metallic impurities in the Ac-226 solution can compete with actinium for the chelator, reducing the radiolabeling efficiency.[1] Ensure the use of high-purity Ac-226.
Issue 2: Degradation of the Radiopharmaceutical Over Time
Question: I observe a decrease in radiochemical purity of my Ac-226 radiopharmaceutical during storage. What causes this and how can I improve its stability?
Answer:
The degradation of radiopharmaceuticals over time is often due to radiolysis, where the radiation emitted by the radionuclide generates reactive oxygen species that can damage the targeting molecule or the chelator.
Factors Influencing Stability and Mitigation Strategies:
| Factor | Description | Mitigation Strategy |
| Radiolysis | The alpha particles emitted by Ac-226 and its daughters have high linear energy transfer, leading to the formation of free radicals in the aqueous solution, which can degrade the radiopharmaceutical.[2] | Add radioprotectants (quenchers) such as ascorbic acid, gentisic acid, or L-methionine to the formulation to scavenge free radicals.[1] |
| Daughter Recoil | The alpha decay of Ac-226 imparts a significant recoil energy to the daughter nuclide (Thorium-222), which can cause it to break free from the chelator.[3] | Encapsulation of the radiopharmaceutical in nanocarriers like liposomes can help retain the daughter nuclides.[4] |
| Storage Conditions | Higher temperatures can accelerate the degradation process. | Store the radiopharmaceutical at lower temperatures (e.g., 2-8°C) to slow down degradation, though freezing should be validated to ensure it doesn't affect stability. |
| Radioactive Concentration | Higher concentrations of radioactivity can lead to increased rates of radiolysis. | Dilute the final product with a suitable buffer, if possible, to reduce the radiation dose to the formulation. |
Ac-226 Decay Chain and Daughter Recoil
Caption: Simplified decay chain of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro and in vivo stability of Ac-226 labeled DOTA-peptides?
A1: Based on studies with the analogous Ac-225, [²²⁵Ac]Ac-DOTATATE has been shown to be stable for at least 5 hours in vitro (in saline) and for up to 3 hours in vivo in urine and blood samples.[5]
Q2: How can I accurately measure the radiochemical purity of my Ac-226 radiopharmaceutical?
A2: Due to the low gamma emissions of Ac-226 itself, radiochemical purity is often determined by measuring the gamma emissions of its daughter nuclides after secular equilibrium has been reached.[6] Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating the labeled compound from impurities. Fractions are collected and counted using a gamma counter.[7][8]
-
Instant Thin-Layer Chromatography (iTLC): A faster method for routine quality control, where the strip is developed and then scanned or cut and counted to determine the distribution of radioactivity.[7][9]
Q3: What are the main challenges associated with the daughter nuclides of Ac-226?
A3: The primary challenge is the recoil effect upon alpha decay, which can release the daughter atoms from the chelator.[3] These free daughter nuclides can then accumulate in non-target tissues, potentially causing toxicity. For example, free actinium and its daughters have been shown to accumulate in the liver and bone.[10][11]
Q4: Are there alternative chelators to DOTA that offer better stability for Ac-226?
A4: Yes, research is ongoing to develop more stable chelators for actinium. Macropa-based chelators have shown promise, forming stable complexes with Ac-225 at room temperature within minutes.[12]
Experimental Protocols
Protocol 1: General Method for Radiolabeling of a DOTA-conjugated Peptide with Ac-226
-
Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in metal-free water.
-
Prepare a reaction buffer (e.g., 0.2 M ammonium acetate, pH 7.5).
-
Obtain a calibrated solution of Ac-226 in a suitable acid (e.g., 0.1 M HCl).
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide solution and the reaction buffer.
-
Add the Ac-226 solution to the peptide/buffer mixture.
-
Gently mix and incubate the reaction mixture at 95°C for 20 minutes.
-
Allow the reaction to cool to room temperature.
-
-
Quenching (Optional but Recommended):
-
Add a solution of a quenching agent (e.g., 50 mM gentisic acid) to the reaction mixture to minimize radiolysis.
-
-
Quality Control (see Protocol 2):
-
Determine the radiochemical purity using iTLC and/or HPLC.
-
Protocol 2: Determination of Radiochemical Purity by iTLC
-
Materials:
-
iTLC strips (e.g., silica (B1680970) gel impregnated glass fiber).
-
Mobile phase 1: 50 mM DTPA solution.
-
Mobile phase 2: 1:1 mixture of acetonitrile (B52724) and water.
-
Developing chamber.
-
Radio-TLC scanner or a gamma counter.
-
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled sample onto the origin of two iTLC strips.
-
Place one strip in a developing chamber with mobile phase 1 and the other in a chamber with mobile phase 2.
-
Allow the solvent front to migrate to the top of the strips.
-
Remove the strips and allow them to dry completely.
-
Analyze the distribution of radioactivity on each strip using a radio-TLC scanner or by cutting the strips into sections and counting them in a gamma counter.
-
-
Interpretation:
-
Mobile Phase 1 (DTPA): The labeled peptide remains at the origin (Rf = 0), while free Ac-226 migrates with the solvent front (Rf = 1).
-
Mobile Phase 2 (Acetonitrile/Water): Both the labeled peptide and free Ac-226 migrate with the solvent front (Rf = 1), while any colloidal impurities remain at the origin (Rf = 0).
-
Calculate the percentage of each species to determine the radiochemical purity.
-
Protocol 3: In Vitro Serum Stability Assay
-
Materials:
-
Human serum.
-
Phosphate-buffered saline (PBS).
-
Ac-226 labeled radiopharmaceutical.
-
Incubator at 37°C.
-
Method for protein precipitation (e.g., addition of cold acetonitrile).
-
Centrifuge.
-
HPLC system with a radioactivity detector.
-
-
Procedure:
-
Add a known amount of the Ac-226 radiopharmaceutical to a pre-warmed aliquot of human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding cold acetonitrile and centrifuge to pellet the proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiopharmaceutical.
-
Signaling Pathways
The stability of Ac-226 radiopharmaceuticals is critical to ensure that the therapeutic alpha particles are delivered to the target cells. If the Ac-226 or its daughter nuclides are released from the chelator, they can circulate freely and accumulate in non-target organs, potentially leading to off-target toxicity. The cellular uptake and subsequent signaling pathways of these free radionuclides are not well-defined but are a key area of radiobiology research. The primary concern is the induction of DNA double-strand breaks by alpha particle emissions in healthy cells, which can lead to apoptosis or carcinogenesis.
Logical Relationship of Stability and Biological Effect
Caption: Impact of stability on the biological effect of Ac-226 radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Retention of the α-particle Emitting Daughters of Actinium-225 by Liposome Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Findings on the Use of [225Ac]Ac-DOTATATE Therapy as a Theranostic Application in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The determination of the radiochemical purity of Actinium-225 radiopharmaceuticals: a conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-mjm.org [e-mjm.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isotopic Purity in Actinium Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the production of actinium isotopes, with a focus on minimizing Actinium-227 (B1199874) (Ac-227) contamination. While the primary focus of current research is on the production of Actinium-225 (B1199940) (Ac-225) for targeted alpha therapy, the principles and methods discussed are applicable to managing isotopic purity for other actinium isotopes, such as Actinium-226 (Ac-226), which is often co-produced.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing medically relevant actinium isotopes like Ac-225?
A1: There are several methods for producing Ac-225, each with distinct implications for isotopic purity:
-
Thorium-229 (Th-229) Decay: Ac-225 can be "milked" from the decay of Th-229.[1] This generator-based approach is a traditional method for obtaining high-purity Ac-225.[2]
-
Proton Irradiation of Radium-226 (B75914) (Ra-226): Irradiating Ra-226 with protons in a cyclotron via the 226Ra(p,2n)225Ac reaction is a common method.[3][4] This can be performed efficiently using a compact medical cyclotron.[4]
-
Proton Spallation of Thorium-232 (Th-232): High-energy proton irradiation of Th-232 targets can produce large quantities of Ac-225.[3][5] However, this method is known to co-produce Ac-227.[5][6]
-
Photonuclear Transmutation of Radium-226 (Ra-226): Using a superconducting electron linear accelerator to irradiate Ra-226 with high-energy photons can produce Ra-225, which then decays to Ac-225.[6][7] This method is noted for not generating Ac-227 contamination.[7]
Q2: Why is Actinium-227 a concern as a contaminant?
A2: Ac-227 is a significant concern due to its long half-life of 21.77 years and its hazardous decay chain.[5][8] Its presence can complicate dosimetry, waste management, and the long-term contamination of equipment and facilities.[9] The long half-life means that even small amounts of Ac-227 can be a long-term radiological hazard.
Q3: Which production methods for Actinium-225 also co-produce this compound and Actinium-227?
A3:
-
Proton irradiation of Ra-226 can lead to the formation of Ac-226 and Ac-224 in addition to the desired Ac-225.[10]
-
Proton spallation of Th-232 unavoidably co-produces both Ac-226 and Ac-227 along with Ac-225.[11][12] For a ten-day irradiation of Th-232 at 192 MeV, approximately twice as much Ac-226 activity is generated as Ac-225.[12] The Ac-227 contamination in this method is reported to be around 0.1% to 2% of the total actinium activity at the end of bombardment.[1][6][9]
Q4: How can Actinium-227 contamination be minimized at the production stage?
A4: The most effective way to minimize Ac-227 contamination is by choosing a production route that does not generate it in significant amounts.
-
The photonuclear transmutation of Ra-226 to Ra-225, which then decays to Ac-225, is a method that does not generate Ac-227.[7]
-
When using proton irradiation of Ra-226, carefully controlling the proton energy can enhance the yield of Ac-225 relative to other isotopes.[10][13] Adjusting the incident proton energy to between 10 and 20 MeV is recommended.[10][13][14]
-
For Th-232 spallation, while Ac-227 is an unavoidable byproduct, it is possible to produce a Radium-225 (Ra-225)/Ac-225 generator from this route, which can help to avoid Ac-227 contamination in the final Ac-225 product, though at the cost of reduced Ac-225 quantities.[5]
Q5: What are the recommended methods for separating actinium from the target material?
A5: Chemical separation is crucial after irradiation. This typically involves:
-
Dissolving the irradiated target material.[15]
-
Using techniques like ion exchange or extraction chromatography to separate actinium from the target material (e.g., Ra-226) and other byproducts.[4][16][17][18] For instance, a two-column separation process using functional resins with nitric acid can purify Ac-225 and recover Ra-226.[4]
Q6: Is it possible to chemically separate Ac-227 from other actinium isotopes like Ac-225 and Ac-226?
A6: No, it is not feasible to chemically separate isotopes of the same element, such as Ac-227 from Ac-225 and Ac-226, within a suitable timeframe for radiopharmaceutical use.[5][12] Therefore, preventing the formation of Ac-227 during production is the primary strategy for ensuring a pure final product.
Q7: What are the quality control considerations for accelerator-produced actinium?
A7: For accelerator-produced actinium, especially from Th-232 spallation, the complex mixture of radionuclides presents challenges for quality control.[9] It is important to:
-
Use gamma-ray spectroscopy to detect and quantify isotopes from the Ac-227 decay chain.[9]
-
Consider the impact of contaminants on radiolabeling efficiency, dosimetry, and potential radiobiological effects.[9]
-
Establish release criteria that account for the presence of Ac-227 and its decay products.[9]
Troubleshooting Guide
Issue: Higher than expected levels of Ac-227 detected in the final actinium product.
-
Potential Cause (if using Th-232 spallation): This production method inherently co-produces Ac-227.[5][6] The amount of Ac-227 produced is dependent on the proton energy and irradiation time.
-
Recommended Action:
-
Potential Cause (if using Ra-226 target): The Ra-226 target material may have been contaminated with its decay products or other impurities that lead to the formation of Ac-227 upon irradiation. Neutron capture on Ra-226 can produce Ra-227, which decays to Ac-227.[19]
-
Recommended Action:
Issue: Significant presence of Ac-226 in the Ac-225 product.
-
Potential Cause (if using proton irradiation of Ra-226): The proton energy may not be optimized for the 226Ra(p,2n)225Ac reaction, leading to a higher yield of the 226Ra(p,n)226Ac reaction.
-
Recommended Action:
-
Adjust the incident proton energy to the optimal range of 14-17 MeV to enhance the production of Ac-225 relative to other isotopes.[10][13]
-
Incorporate a "cooling" period of 2-3 weeks after initial separation. This allows the shorter-lived Ac-226 (half-life of 29.37 hours) to decay, thus increasing the radionuclidic purity of the Ac-225.[4][12] A secondary purification step can then be performed to remove the decay products of Ac-226.[4]
-
Data on Actinium Production and Purity
Table 1: Comparison of Ac-225 Production Methods and Associated Ac-227 Contamination
| Production Method | Target Material | Projectile | Typical Ac-227 Contamination | Reference |
| Th-229 Generator | Th-229 | Decay | None | [1][2] |
| Proton Spallation | Th-232 | High-Energy Protons (>70 MeV) | 0.1% - 2% of total Ac activity | [1][5][6] |
| Proton Irradiation | Ra-226 | Protons (10-20 MeV) | Low to None (if neutron flux is minimized) | [10][13][19] |
| Photonuclear Transmutation | Ra-226 | High-Energy Photons | None reported | [6][7] |
Table 2: Key Nuclear Reactions in Proton Irradiation of Ra-226
| Reaction | Product | Desired/Undesired | Notes | Reference |
| 226Ra(p,2n) | 225Ac | Desired | Optimal proton energy is 14-17 MeV. | [10][13] |
| 226Ra(p,n) | 226Ac | Undesired Byproduct | Can be reduced by optimizing proton energy. | [10] |
| 226Ra(p,3n) | 224Ac | Undesired Byproduct | Has a short half-life of 2.8 hours. | [4] |
Experimental Protocols
Protocol 1: Production of Ac-225 via Proton Irradiation of an Electroplated Ra-226 Target
This protocol is based on the methodology for cyclotron production of high-quality Ac-225.[4]
-
Target Preparation:
-
Irradiation:
-
Post-Irradiation Processing:
-
Allow for a cooling period to let short-lived isotopes decay.
-
Dissolve the target in an appropriate acid (e.g., nitric acid).[17]
-
Proceed to chemical separation.
-
Protocol 2: Post-Irradiation Chemical Separation of Actinium from a Radium-226 Target
This protocol is a general guide based on described separation techniques.[4][17]
-
Initial Separation:
-
Cooling Period for Purity Enhancement:
-
Allow the collected actinium fraction to "cool" for 2-3 weeks. This allows for the decay of the major byproduct, Ac-226 (half-life 29.37 hours).[4]
-
-
Secondary Purification:
Visual Guides
References
- 1. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. pharmafronts.com [pharmafronts.com]
- 3. Actinium-225 - Wikipedia [en.wikipedia.org]
- 4. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production Routes | Actineer [actineer.com]
- 6. northstarnm.com [northstarnm.com]
- 7. indico.triumf.ca [indico.triumf.ca]
- 8. Actinium - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0962942B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Defining Processing Times for Accelerator Produced 225Ac and Other Isotopes from Proton Irradiated Thorium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6299666B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. Isotopes – Improved process for medicine [ornl.gov]
- 16. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2007096119A2 - Method for purification of 225ac from irradiated 226ra-targets - Google Patents [patents.google.com]
- 18. researchportal.sckcen.be [researchportal.sckcen.be]
- 19. researchgate.net [researchgate.net]
- 20. Purification of radium-226 for the manufacturing of actinium-225 in a cyclotron for alpha-immunotherapy [inis.iaea.org]
- 21. US20140226774A1 - Production of actinium-227 and thorium-228 from radium-226 to supply alpha-emitting isotopes radium-223, thorium-227, radium-224, bismuth-212 - Google Patents [patents.google.com]
Technical Support Center: Optimizing SPECT Camera Parameters for Actinium-226
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-226 (Ac-226) SPECT imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during Ac-226 SPECT experiments, with a focus on practical solutions.
Issue 1: Poor Image Quality - Low Contrast and High Noise
Poor image quality, characterized by low contrast between target lesions and background, and high image noise, can significantly impact the quantitative accuracy and diagnostic value of Ac-226 SPECT studies.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Collimator Selection | For preclinical imaging on microSPECT systems, a high-energy ultra-high resolution (HEUHR) collimator is recommended to achieve the best spatial resolution (<0.85 mm).[1] For clinical SPECT systems, a medium-energy (ME) collimator is generally preferred over a low-energy high-resolution (LEHR) collimator to reduce septal penetration from the 230 keV photons. |
| Suboptimal Energy Window Selection | Ensure that the energy windows are centered on Ac-226's primary photopeaks at 158 keV and 230 keV.[2][3][4][5] A symmetric 15-20% window width is a common starting point. Narrower windows can reduce scatter but may increase noise due to lower counts. |
| Inadequate Scatter Correction | Implement a scatter correction method appropriate for the dual photopeaks of Ac-226. The triple-energy window (TEW) method is a commonly used technique.[6] For preclinical systems, model-based scatter correction methods may also be available and can improve accuracy. |
| Insufficient Acquisition Time | Increase the acquisition time per projection to improve photon statistics and reduce image noise. This is particularly important for later time points when the activity has decayed. |
| Patient or Subject Motion | Motion during the scan can cause significant blurring and artifacts. Ensure the subject is adequately immobilized. Motion correction software can be used if available. |
| Incorrect Reconstruction Parameters | The choice of reconstruction algorithm and its parameters (e.g., number of iterations and subsets) affects image quality. Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction method.[7][8] Increasing the number of iterations can improve contrast but may also amplify noise. |
Issue 2: Inaccurate Quantification of Activity
Accurate quantification of Ac-226 biodistribution is crucial for dosimetry calculations and therapeutic efficacy assessment. Discrepancies between SPECT-based activity measurements and ex vivo gamma counting can arise from several factors.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lack of or Incorrect Attenuation Correction | CT-based attenuation correction is essential for accurate quantification. Ensure that a co-registered CT scan is acquired and properly applied during reconstruction.[3] |
| Improper Scatter Correction | As with image quality, accurate scatter correction is critical for quantification. The contribution of scattered photons can lead to an overestimation of activity in regions of low uptake and an underestimation in hot spots. |
| Partial Volume Effects (PVE) | For small tumors or organs, the limited spatial resolution of the SPECT system can lead to an underestimation of the true activity concentration, an issue known as the partial volume effect. If available, apply a partial volume correction algorithm during image processing. |
| System Calibration Errors | The SPECT system must be properly calibrated for Ac-226. This involves imaging a source with a known activity and establishing a calibration factor to convert counts to activity units (e.g., Bq/mL). This calibration should be performed regularly. |
| Dead Time Losses | At high count rates, the detector may not be able to process all incoming photons, leading to dead time losses and an underestimation of activity. While less common with the typical activities used in Ac-226 imaging, it is a factor to consider, especially in phantom studies with high concentrations. |
Frequently Asked Questions (FAQs)
Q1: Which collimator should I use for Ac-226 SPECT imaging?
For preclinical small animal imaging, a high-energy ultra-high resolution (HEUHR) collimator is recommended as it provides the best spatial resolution.[1] For clinical imaging, a medium-energy (ME) collimator is generally the most appropriate choice. While a low-energy high-resolution (LEHR) collimator might be considered for the 158 keV photopeak, it will suffer from significant septal penetration from the higher energy 230 keV photons, degrading image quality. A high-energy (HE) collimator could also be used, but it will have lower sensitivity than an ME collimator.
Q2: What are the optimal energy window settings for Ac-226?
It is recommended to use two separate energy windows centered at 158 keV and 230 keV.[2][3][4][5] A symmetric window width of 15-20% around each photopeak is a good starting point. The optimal width may vary depending on the specific SPECT system and the experimental goals (e.g., optimizing for contrast-to-noise ratio).
Q3: How should I perform scatter correction for Ac-226?
The dual-energy window (DEW) or triple-energy window (TEW) methods are commonly used for scatter correction in SPECT.[6] For Ac-226, with its two photopeaks, a separate set of scatter windows for each photopeak should be acquired if the system allows. Model-based scatter correction algorithms, if available on your system, can also provide accurate results.
Q4: What reconstruction parameters are recommended for quantitative Ac-226 SPECT?
Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are recommended for quantitative SPECT.[7][8] The number of iterations and subsets will influence the final image quality and quantitative accuracy. It is advisable to optimize these parameters for your specific system and imaging task using phantom studies. Attenuation and scatter corrections are essential for accurate quantification and should be included in the reconstruction process.[3]
Q5: How can I perform a quality control check for my Ac-226 imaging protocol?
Regular quality control is crucial. This should include:
-
Daily/Weekly: Intrinsic uniformity checks using a point source without the collimator, and extrinsic uniformity checks with a flood phantom and the collimator in place.
-
Monthly/Quarterly: Center-of-rotation (COR) calibration to ensure proper alignment of the detectors.
-
Periodically: A phantom study using a phantom with fillable spheres or rods (e.g., a Jaszczak or NEMA phantom) filled with a known concentration of Ac-226. This allows for the assessment of spatial resolution, contrast, and quantitative accuracy.
Experimental Protocols
Protocol 1: Phantom Study for Optimization of Acquisition and Reconstruction Parameters
This protocol describes a phantom study to determine the optimal SPECT camera parameters for Ac-226 imaging.
1. Phantom Preparation:
- Use a standard image quality phantom (e.g., Jaszczak phantom) with fillable spheres of various sizes.
- Prepare a solution of Ac-226 with a known activity concentration.
- Fill the spheres with the Ac-226 solution. The activity concentration should be representative of what is expected in in vivo experiments.
- Fill the background compartment of the phantom with non-radioactive water.
2. SPECT/CT Acquisition:
- Mount the appropriate collimator (e.g., ME for a clinical system).
- Set up two energy windows centered at 158 keV and 230 keV, each with a 20% width.
- Set up scatter correction windows (e.g., for TEW).
- Acquire a CT scan for attenuation correction.
- Acquire SPECT data over 360° with a sufficient number of projections (e.g., 120 projections). The acquisition time per projection should be chosen to ensure adequate counts.
3. Image Reconstruction and Analysis:
- Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.
- Reconstruct the data with varying parameters (e.g., different numbers of iterations and subsets, different filter parameters).
- Draw regions of interest (ROIs) on the spheres and the background in the reconstructed images.
- Calculate the contrast recovery coefficient (CRC) for each sphere and the background noise.
- The optimal parameters will be those that provide the best trade-off between CRC and noise.
Visualizations
Caption: Workflow for optimizing Ac-226 SPECT parameters using a phantom study.
Caption: Logical relationship for troubleshooting poor image quality in Ac-226 SPECT.
References
- 1. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparison of scatter and partial volume correction techniques for quantitative SPECT imaging of 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Actinium-226 SPECT Imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of High-Energy Ultra-High Resolution (HEUHR) collimators for Single Photon Emission Computed Tomography (SPECT) with Actinium-226 (Ac-226).
Frequently Asked Questions (FAQs)
Q1: Why is a specialized collimator required for this compound SPECT imaging?
A1: this compound is a theranostic radionuclide with gamma emissions suitable for SPECT imaging, notably at 158 keV and 230 keV.[1][2][3][4] These energies are higher than those of more commonly used SPECT isotopes like Technetium-99m (140 keV). Standard low-energy collimators have thinner septa that are not sufficient to block these higher energy photons, leading to septal penetration, increased background noise, and a significant degradation of image resolution.[5][6] Therefore, a high-energy collimator with thicker septa is necessary for effective imaging of Ac-226.[5][7]
Q2: What is a HEUHR collimator and why is it recommended for preclinical Ac-226 SPECT?
A2: A High-Energy Ultra-High Resolution (HEUHR) collimator is specifically designed for imaging radionuclides that emit high-energy gamma rays, while maximizing spatial resolution.[1][2] For preclinical research involving small animal models, achieving high spatial resolution is critical to accurately visualize the biodistribution of Ac-226-labeled radiopharmaceuticals in small organs and tumors.[1][2][7] Studies have demonstrated that HEUHR collimators can achieve a resolution of less than 0.85 mm for Ac-226 imaging, which is superior to other collimator types like the Ultra-High Sensitivity (UHS) collimator.[1][2]
Q3: What are the main gamma energies of this compound to consider for SPECT imaging?
A3: this compound has two primary gamma emissions that are suitable for SPECT imaging: 158 keV and 230 keV.[1][2][3][4] Image reconstruction can be performed using either or both of these photopeaks.
Q4: Can I use a medium-energy collimator for Ac-226 imaging?
A4: While a medium-energy collimator would offer better performance than a low-energy one, it may still not be optimal for the 230 keV photopeak of Ac-226. Medium-energy collimators are typically designed for energies up to around 250 keV, but a HEUHR collimator is specifically designed to handle the challenges of higher energy photons, providing better image quality by minimizing septal penetration.[5][8] For the best possible resolution and quantitative accuracy with Ac-226, a HEUHR collimator is the recommended choice.[1][2]
Troubleshooting Guides
Issue 1: Poor Image Resolution and High Background Noise
| Possible Cause | Troubleshooting Step |
| Incorrect Collimator Selection | Verify that a High-Energy Ultra-High Resolution (HEUHR) collimator is being used. Low or medium-energy collimators will result in significant septal penetration and scatter from Ac-226's higher energy emissions, leading to poor image quality.[5][6] |
| Incorrect Energy Window Setting | Ensure that the energy windows are correctly centered around the 158 keV and/or 230 keV photopeaks of Ac-226. Off-peak windowing will increase the contribution of scattered photons to the image. |
| Inadequate Scatter Correction | Implement and verify the accuracy of your scatter correction method. For the energy range of Ac-226, proper scatter correction is crucial for maintaining image contrast and quantitative accuracy. |
| Source-to-Collimator Distance | Position the subject as close as possible to the collimator surface. Spatial resolution degrades with increasing distance.[8] |
Issue 2: Low Image Counts and Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Inherent Trade-off of HEUHR Collimators | HEUHR collimators prioritize resolution over sensitivity.[6][8] To compensate for lower sensitivity, consider increasing the acquisition time or the administered activity of [226Ac]Ac-radiopharmaceutical, while adhering to animal welfare and radiation safety protocols. |
| Suboptimal Collimator Choice for Dynamic Imaging | For dynamic studies where high temporal resolution is critical and some spatial resolution can be sacrificed, an Extra Ultra-High Sensitivity (UHS) collimator might be considered. However, this will come at the cost of lower spatial resolution.[1][2] |
Issue 3: Discrepancy Between SPECT-based Activity Quantification and Gamma Counter Measurements
| Possible Cause | Troubleshooting Step |
| Inaccurate Attenuation Correction | Ensure that a high-quality CT scan is acquired for accurate attenuation correction. Mismatches between the SPECT and CT images can lead to errors in quantification. |
| Improper Background and Scatter Corrections | Re-evaluate and optimize the background and scatter correction algorithms. These corrections are critical for accurate quantification of radionuclide uptake.[3][9] |
| Partial Volume Effects | For small structures or tumors, the limited spatial resolution of the SPECT system can lead to an underestimation of activity concentration. Consider applying partial volume correction techniques. |
Quantitative Data Summary
Table 1: Collimator Performance Comparison for this compound SPECT
| Collimator Type | Achievable Resolution (Ac-226) | Resolvable Rod Diameter (158 keV) | Resolvable Rod Diameter (230 keV) | Contrast Recovery (Hot-Warm Regions) |
| HEUHR | < 0.85 mm[1][2] | All rods (≥0.85 mm)[2] | All rods (≥0.85 mm)[2][10] | 99.3% - 100.1%[10] |
| UHS | Not specified, lower than HEUHR | ≥ 1.30 mm[2] | ≥ 1.50 mm[2] | 86.6% - 92.9%[10] |
Table 2: this compound Decay Characteristics
| Property | Value |
| Half-life (T1/2) | 29.37 hours[4] |
| Primary Gamma Emission 1 | 158 keV[1][2][4] |
| Primary Gamma Emission 2 | 230 keV[1][2][4] |
| Decay Mode | Alpha, Beta, and Electron Capture |
Experimental Protocols
Protocol 1: Phantom Imaging for Resolution and Quality Assessment
-
Phantom Preparation:
-
Use a hot rod phantom with varying rod diameters (e.g., 0.85 mm to 1.70 mm).[2]
-
Fill the phantom with a known activity concentration of 226Ac solution.
-
-
Collimator Installation:
-
Install the HEUHR collimator on the preclinical SPECT system.
-
-
SPECT/CT Acquisition:
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a SPECT acquisition with energy windows centered at 158 keV and/or 230 keV.
-
Acquire a sufficient number of projections over 360 degrees.
-
-
Image Reconstruction:
-
Data Analysis:
-
Visually assess the resolvability of the different sized rods in the reconstructed images.
-
Quantify image quality metrics such as contrast recovery and contrast-to-noise ratio.[1]
-
Protocol 2: In Vivo Imaging of Ac-226 Labeled Radiopharmaceuticals
-
Animal Model:
-
Radiopharmaceutical Administration:
-
Administer a known activity of the [226Ac]Ac-radiopharmaceutical to the animal.
-
-
Anesthesia and Positioning:
-
Anesthetize the animal and position it on the imaging bed.
-
-
SPECT/CT Acquisition:
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform whole-body or region-of-interest SPECT scans at various time points post-injection (e.g., 1, 2.5, 5, 24 hours).[3]
-
Use the HEUHR collimator and appropriate energy window settings.
-
-
Image Reconstruction:
-
Reconstruct the SPECT images with all necessary corrections.
-
-
Data Analysis:
-
Fuse the SPECT and CT images.
-
Draw volumes of interest (VOIs) over tumors and organs of interest.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each VOI.
-
Compare image-based quantification with ex vivo biodistribution data obtained from a gamma counter for validation.[1][3]
-
Visualizations
Caption: Experimental workflow for Ac-226 SPECT imaging.
Caption: Decision logic for selecting a collimator for Ac-226 SPECT.
References
- 1. researchgate.net [researchgate.net]
- 2. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. nuclearfields.com [nuclearfields.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Review of SPECT collimator selection, optimization, and fabrication for clinical and preclinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
reducing background noise in Actinium-226 imaging data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-226 (Ac-226) imaging. The following resources are designed to help you address common challenges related to background noise and image quality in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound SPECT imaging?
A1: Background noise in this compound SPECT imaging primarily originates from three sources:
-
Compton Scatter: High-energy gamma photons emitted by Ac-226 and its daughter nuclides can scatter within the patient or phantom, changing their energy and direction. These scattered photons that are still detected within the energy window contribute to a diffuse background haze, reducing image contrast and quantitative accuracy.
-
Daughter Isotopes: The decay of Ac-226 produces a cascade of daughter radionuclides, some of which also emit gamma radiation. While Ac-226 itself has prominent gamma emissions at 158 keV and 230 keV, its decay products can have a complex spectrum of emissions that may interfere with the primary imaging windows.
-
Patient-Related Factors: Physiological factors such as patient movement during the scan can cause blurring and artifacts. Additionally, soft tissue can attenuate photons, leading to a non-uniform background and potentially obscuring areas of interest.[1]
Q2: How does the this compound decay chain contribute to imaging noise?
A2: this compound decays to stable Lead-206 through a series of alpha and beta decays. Several of the daughter products in this chain are also radioactive and emit gamma rays. For instance, the decay of Francium-222 and Radium-226 can introduce additional photons that may be detected, contributing to the overall background signal if not properly accounted for through energy windowing and scatter correction techniques. This complex decay scheme necessitates careful optimization of imaging parameters to isolate the desired Ac-226 signal.
Q3: What are the recommended energy windows for Ac-226 SPECT imaging?
A3: this compound has two primary gamma emissions suitable for SPECT imaging at 158 keV and 230 keV.[2][3] Quantitative SPECT images are typically reconstructed using these two photopeaks.[2][3] The selection of appropriate energy windows around these peaks is critical for maximizing the signal from Ac-226 while minimizing the contribution from scattered photons and other background sources. A common starting point is a 20% symmetric window centered on each photopeak, but this should be optimized based on the specific imaging system and experimental conditions.
Q4: Which noise reduction filters are most effective for Ac-226 SPECT data?
A4: The choice of a noise reduction filter is a trade-off between noise suppression and preservation of image detail. For qualitative analysis where high contrast and a good signal-to-noise ratio (SNR) are paramount, a Gaussian filter is often recommended.[4][5] For quantitative analysis, where accuracy of the measured activity is crucial, a Butterworth filter is often preferred as it can provide a good balance between noise reduction and the preservation of image size and intensity accuracy.[4][5] The optimal filter and its parameters (e.g., cutoff frequency, order) should be determined empirically for your specific imaging protocol and analysis goals.[4][6]
Troubleshooting Guides
Issue 1: High Background Haze and Poor Image Contrast
This is often due to a high contribution of scattered photons being detected in the primary energy window.
Troubleshooting Steps:
-
Optimize Energy Windows: Ensure that your energy windows are appropriately set for the 158 keV and 230 keV photopeaks of Ac-226. Narrowing the windows can reduce the acceptance of scattered photons, but may also reduce primary photon counts.
-
Implement Scatter Correction: Employ a robust scatter correction method. The Triple Energy Window (TEW) technique is a widely used and effective method. A detailed protocol is provided below. For isotopes with emissions above the primary photopeak, the TEW method is generally recommended over the Dual Energy Window (DEW) method.[7]
-
Use Appropriate Collimation: For preclinical imaging of Ac-226, a high-energy ultra-high resolution (HEUHR) collimator is recommended to achieve better resolution and reduce septal penetration from high-energy photons.[2][8]
Experimental Protocols
Protocol 1: Triple Energy Window (TEW) Scatter Correction
The TEW method estimates the scatter contribution in the main photopeak window by acquiring data in two additional, narrower energy windows adjacent to the primary window.
Methodology:
-
Define Energy Windows:
-
Primary Photopeak Window (PW): Set a symmetric energy window around the photopeak of interest (e.g., 20% window around 158 keV).
-
Lower Scatter Window (LSW): Set a narrow energy window immediately below the PW.
-
Upper Scatter Window (USW): Set a narrow energy window immediately above the PW.
-
-
Image Acquisition: Acquire SPECT data simultaneously in all three energy windows.
-
Scatter Estimation: The number of scattered photons in the PW is estimated on a pixel-by-pixel basis by linearly interpolating the counts from the LSW and USW. The formula for the estimated scatter counts (S) in the photopeak window is:
-
S = (CLSW / WLSW + CUSW / WUSW) * (WPW / 2)
-
Where C is the counts in the respective window and W is the width of the respective window.
-
-
Correction: Subtract the estimated scatter image (S) from the image acquired in the primary photopeak window.
-
Reconstruction: Reconstruct the scatter-corrected projection data using your standard reconstruction algorithm (e.g., Filtered Back Projection or Ordered Subsets Expectation Maximization).
Quantitative Data Summary
The selection of an appropriate noise reduction filter and its parameters, such as the cutoff frequency, significantly impacts image quality. The following table summarizes a comparison of Butterworth and Hamming filters based on a phantom study (Note: This data is from a study using Technetium-99m but provides a strong comparative basis for filter selection in SPECT imaging).
| Filter Type | Cutoff Frequency (cycles/cm) | Cold Region Contrast (%) | Hot Region Contrast (%) | Cold Region SNR | Hot Region SNR |
| Butterworth | 0.35 | 58.3 | 65.4 | 10.2 | 12.5 |
| 0.40 | 60.1 | 68.2 | 9.8 | 11.9 | |
| 0.45 | 62.5 | 70.1 | 9.5 | 11.2 | |
| 0.50 | 64.8 | 72.3 | 9.1 | 10.8 | |
| Hamming | 0.35 | 55.1 | 62.7 | 11.5 | 13.8 |
| 0.40 | 57.3 | 64.9 | 11.1 | 13.2 | |
| 0.45 | 59.8 | 67.2 | 10.8 | 12.6 | |
| 0.50 | 61.2 | 69.5 | 10.5 | 12.1 |
Data adapted from a comparative study of low-pass filters for SPECT imaging.[9][10]
Observations:
-
The Butterworth filter generally provides higher image contrast for both hot and cold regions.[10]
-
The Hamming filter tends to yield a higher signal-to-noise ratio (SNR).[9]
-
For both filters, increasing the cutoff frequency leads to higher contrast but a lower SNR.[9][10]
Visualizations
Experimental Workflow for Noise Reduction
Workflow for processing this compound SPECT data to reduce noise.
Troubleshooting Logic for High Background Noise
References
- 1. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrr.com [ijrr.com]
- 6. researchgate.net [researchgate.net]
- 7. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECT imaging of <sup>226</sup>Ac as a theranostic isotope for <sup>225</sup>Ac radiopharmaceutical development [ouci.dntb.gov.ua]
- 9. Comparison of Low-Pass Filters for SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Low-Pass Filters for SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radium-226 Precursor Handling and Safety
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Radium-226 (Ra-226) precursors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring safe and compliant laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Radium-226 and its precursors?
A1: Radium-226 presents both internal and external radiation hazards. The primary concerns are:
-
Alpha, Beta, and Gamma Emitter: Ra-226 and its decay products emit alpha and beta particles, as well as gamma radiation.[1][2] While alpha particles have a short range and cannot penetrate the skin, they are hazardous if inhaled or ingested.[3] Gamma rays are highly penetrating and pose an external exposure risk.
-
Radon-222 Gas: A significant hazard is the decay of Radium-226 into Radon-222, a radioactive gas.[1][4] This gas can be inhaled, and its subsequent decay products can deposit in the lungs, increasing the risk of lung cancer.[4] Proper ventilation, such as working in a HEPA filtered fume hood, is crucial.[3]
-
Long Half-Life: Radium-226 has a very long half-life of approximately 1600 years, meaning it remains radioactive for an extended period, requiring long-term waste management solutions.[1][4]
Q2: What are the initial steps I should take before starting any experiment with Radium-226?
A2: Before beginning any work with Radium-226, it is imperative to:
-
Receive Proper Training: All personnel must be adequately trained in radiation safety and the specific handling procedures for Ra-226.[2][3]
-
Develop a Detailed Protocol: A comprehensive experimental plan should be written and approved, outlining procedures to minimize exposure time, maximize distance from the source, and use appropriate shielding.[2]
-
Prepare the Work Area: Designate a specific area for handling Ra-226. Cover work surfaces with absorbent, plastic-backed paper.[2] Ensure all necessary personal protective equipment (PPE) and handling tools are readily available.
-
Verify Survey Meter Functionality: An appropriate and operational survey meter, such as a GM tube with a pancake probe, must be present and turned on whenever Ra-226 is handled to detect contamination immediately.[2]
Q3: What personal protective equipment (PPE) is required when handling Radium-226?
A3: The minimum required PPE for handling Radium-226 includes:
-
Disposable gloves
-
Lab coat
-
Safety glasses[2]
Depending on the specific procedures and the form of the radium (e.g., liquid or gas), additional PPE such as respiratory protection may be necessary.[3] Dosimetry, including body and ring badges, is essential for monitoring occupational exposure.[2]
Q4: How should I properly store Radium-226 precursors?
A4: Radium-226 should be stored in a designated and properly labeled area approved by a radiation safety officer.[3] The storage location must be dry and well-ventilated to prevent the buildup of radon gas.[3] Shielding is critical; for example, tubes and applicators should have at least 5 cm of lead shielding per 100 mg of radium.[2]
Troubleshooting Guides
Issue 1: My survey meter shows higher than expected readings in the work area after an experiment.
-
Possible Cause: Surface contamination with Radium-226 or its daughter products.
-
Solution:
-
Stop Work: Cease all activities in the affected area.
-
Alert Others: Notify all personnel in the vicinity of the potential contamination.
-
Isolate the Area: Cordon off the contaminated area to prevent further spread.
-
Perform a Thorough Survey: Use a survey meter with a pancake probe to identify the specific locations of contamination.
-
Decontaminate: Use appropriate decontamination solutions and absorbent materials to clean the contaminated surfaces. Start from the outer edge of the contaminated area and work inwards.
-
Re-survey: After decontamination, perform another survey to ensure that the contamination has been removed to acceptable levels.
-
Document the Incident: Record the details of the contamination event, the survey readings, and the decontamination procedures followed.
-
Issue 2: I have accidentally spilled a small amount of liquid containing Radium-226.
-
Immediate Actions:
-
Notify Personnel: Alert everyone in the immediate area about the spill.[5]
-
Contain the Spill: If possible without risking further contamination, cover the spill with absorbent paper to prevent it from spreading.[5] Dampen the paper if the spilled material is a solid.[5]
-
Evacuate: Vacate the room, except for personnel essential for the cleanup.
-
Contact Radiation Safety Officer: Immediately notify your institution's Radiation Safety Officer (RSO) for guidance.[3]
-
Secure the Area: Close off the room to prevent unauthorized entry.[3]
-
-
Follow-up Actions: Do not attempt to clean up a major spill yourself. The RSO will direct the cleanup efforts, which may involve specialized equipment and personnel.
Issue 3: I am concerned about potential Radon-222 gas buildup.
-
Preventative Measures:
-
Troubleshooting:
-
If you suspect a leak or inadequate ventilation, immediately stop work, secure the area, and contact your RSO.
-
The RSO can perform air sampling and provide guidance on corrective actions, which may include improving ventilation or repairing faulty equipment.
-
Data Presentation
Table 1: Radium-226 Properties and Decay Characteristics
| Property | Value |
| Half-life | 1600 years[1][4] |
| Primary Decay Mode | Alpha[1] |
| Primary Decay Product | Radon-222 (Rn-222)[4] |
| Decay Chain End Product | Lead-206 (Pb-206) (stable)[1] |
| Major Emissions | Alpha, Beta, Gamma[1] |
| Average Photon Energy | 0.83 MeV[1] |
Table 2: Shielding and Detection for Radium-226
| Aspect | Recommendation |
| Shielding | |
| Tubes and Applicators | At least 5 cm of lead per 100 mg of radium[2] |
| Radium Solutions (0.5 g source) | 15 cm of lead[2] |
| Radium Solutions (2 g source) | 30 cm of lead[2] |
| Detection & Measurement | |
| Survey Meter | GM tube with pancake probe[2] |
| Contamination Monitoring | Wipe tests required[2] |
| Dosimetry | |
| Personnel Monitoring | Body and ring badges[2] |
Experimental Protocols
Protocol 1: General Handling of Radium-226 Precursors
-
Preparation:
-
Handling:
-
Post-Handling:
Protocol 2: Waste Disposal for Radium-226
-
Segregation:
-
Packaging:
-
Disposal:
Mandatory Visualizations
Caption: The decay chain of Radium-226 to stable Lead-206.
Caption: Workflow for responding to a Radium-226 spill.
Caption: Decision logic for proper Radium-226 waste disposal.
References
Actinium-226 Radiopharmaceuticals Technical Support Center
Welcome to the Actinium-226 (²²⁶Ac) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with ²²⁶Ac-labeled radiopharmaceuticals. Given the similar chemical properties, data and troubleshooting strategies for Actinium-225 (²²⁵Ac) are directly applicable to ²²⁶Ac and are referenced throughout this guide.
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies, particularly unexpected biodistribution.
Frequently Asked Questions (FAQs)
Q1: What is the expected biodistribution of "free" this compound?
A1: Unchelated, or "free," this compound, like Actinium-225, is known to accumulate predominantly in the liver, bone (femur), and kidneys.[1][2][3][4] This distribution pattern is a critical baseline for identifying deviations in your experimental results.
Q2: What are the primary causes of unexpected biodistribution of ²²⁶Ac-radiopharmaceuticals?
A2: Unexpected biodistribution can stem from several factors:
-
In vivo dissociation of ²²⁶Ac: The radiometal can be released from its chelator, leading to the biodistribution pattern of free actinium (high liver and bone uptake).[1][2]
-
Radiochemical impurities: The presence of unchelated ²²⁶Ac or other radiolabeled impurities in the injected product can lead to off-target accumulation.
-
Recoil of daughter radionuclides: During the decay of ²²⁶Ac, its daughter nuclides, such as Bismuth-213 (²¹³Bi), can be ejected from the chelator due to recoil energy.[5][6][7] This "recoil effect" can lead to the independent biodistribution of the daughter isotopes, with ²¹³Bi notably accumulating in the kidneys.[5][6][8][9][10]
-
Radiolysis: The alpha particles emitted by ²²⁶Ac can damage the targeting molecule or the chelator, leading to instability and altered biodistribution.[1][2][11]
-
Formation of colloids: Actinium species can form colloidal aggregates, which are then typically sequestered by the reticuloendothelial system, primarily in the liver and spleen.
Q3: Why is quality control of ²²⁶Ac-radiopharmaceuticals challenging?
A3: Quality control is complicated by the decay chain of ²²⁶Ac. Direct detection of the alpha-emitting ²²⁶Ac is difficult and time-consuming.[12] Therefore, its gamma-emitting daughter products are often used for indirect measurement. However, chemical separation processes during radiolabeling and quality control can disrupt the secular equilibrium between ²²⁶Ac and its daughters, making accurate and rapid determination of radiochemical purity (RCP) challenging.[13][14]
Troubleshooting Guides
Issue 1: High uptake of ²²⁶Ac in the liver and bone, inconsistent with the targeting molecule's expected biodistribution.
This pattern suggests the presence of free ²²⁶Ac in vivo.
Troubleshooting Workflow:
Caption: Troubleshooting high liver and bone uptake.
Detailed Steps:
-
Verify Radiochemical Purity (RCP):
-
Action: Re-evaluate the RCP of the administered radiopharmaceutical using methods like instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC).[13][15]
-
Rationale: Low RCP indicates the presence of free ²²⁶Ac in the injected product. For reliable results, RCP should ideally be greater than 95%.[13]
-
-
Assess In Vitro Stability:
-
Action: Incubate the radiopharmaceutical in serum at 37°C for a period relevant to the in vivo study and measure the RCP at different time points.
-
Rationale: This experiment will determine if the ²²⁶Ac is being released from the chelator over time in a biological environment.
-
-
Evaluate Chelator and Bioconjugate Integrity:
-
Action: Review the choice of chelator for its stability with actinium. Consider if the conjugation chemistry could have compromised the chelator's integrity.
-
Rationale: Some chelators may not be sufficiently stable in vivo to retain ²²⁶Ac. The high energy of alpha decay can also lead to the release of daughter nuclides.[6]
-
Issue 2: Higher than expected kidney uptake.
This is often attributed to the redistribution of the daughter radionuclide, ²¹³Bi.
Troubleshooting Workflow:
Caption: Troubleshooting high kidney uptake.
Detailed Steps:
-
Confirm Daughter Nuclide Redistribution:
-
Action: If possible, use gamma spectroscopy to differentiate the biodistribution of ²²⁶Ac (via its daughters in equilibrium) from the redistributed ²¹³Bi.
-
Rationale: The biodistribution of daughter radionuclides often does not mirror that of the parent ²²⁶Ac-radiopharmaceutical.[5] High kidney-to-femur ratios of activity can be indicative of ²¹³Bi redistribution.[8]
-
-
Enhance Internalization:
-
Action: If the targeting molecule binds to a cell surface receptor, strategies to increase the rate and extent of internalization can be explored.
-
Rationale: Once the radiopharmaceutical is internalized into the target cell, the recoiling daughter nuclides are more likely to be retained within the cell, reducing their systemic release and subsequent kidney uptake.
-
-
Consider Encapsulation Strategies:
Data Summary
Table 1: Biodistribution of Free ²²⁵Ac in BALB/c Mice (% Injected Dose per Gram)
| Organ | 5 min | 1 h | 4 h | 24 h | 72 h |
| Blood | 5.2 ± 1.1 | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Liver | 20.1 ± 2.5 | 30.5 ± 3.1 | 32.1 ± 2.8 | 28.9 ± 2.1 | 25.4 ± 1.9 |
| Kidneys | 3.5 ± 0.4 | 3.2 ± 0.5 | 2.9 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Spleen | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.2 | 1.9 ± 0.3 | 1.7 ± 0.2 |
| Lungs | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Femur | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.5 ± 0.4 | 3.2 ± 0.3 |
Data presented as mean ± SD (n=4). Adapted from biodistribution data for free Actinium-225.[2]
Key Experimental Protocols
Protocol 1: Radiochemical Purity (RCP) Assessment by instant Thin-Layer Chromatography (iTLC)
This protocol provides a rapid estimation of RCP, essential for clinical use.[13]
-
Materials:
-
iTLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Mobile phase A: 50 mM EDTA in saline
-
Mobile phase B: 25% acetonitrile (B52724) in water
-
Phosphor screen and imager
-
-
Procedure:
-
Spot 1-2 µL of the ²²⁶Ac-radiopharmaceutical onto the origin of two iTLC strips.
-
Develop one strip in mobile phase A and the other in mobile phase B.
-
Allow the strips to dry completely.
-
Expose the strips to a phosphor screen. Due to the disruption of secular equilibrium, imaging at multiple time points (e.g., 2 and 24 hours post-development) is recommended for accurate quantification.[13]
-
Analyze the distribution of radioactivity on the strips. In a typical system with a DOTA-chelated peptide, free ²²⁶Ac will remain at the origin in the EDTA mobile phase, while the radiolabeled peptide moves with the solvent front. Colloidal species may behave differently. The use of two mobile phases helps to distinguish the product from various impurities.[13]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for RCP and Impurity Profiling
HPLC offers higher resolution for detecting radiochemical impurities not visible by iTLC.[13]
-
System:
-
HPLC system with a UV detector and a radioactivity detector (or a fraction collector).
-
Appropriate column (e.g., C18 reverse-phase).
-
Gradient elution system (e.g., water/acetonitrile with trifluoroacetic acid).
-
-
Procedure:
-
Inject a small volume of the ²²⁶Ac-radiopharmaceutical onto the HPLC column.
-
Elute the sample using a defined gradient.
-
Monitor the eluent with both UV and radioactivity detectors.
-
If a radioactivity detector is not available, collect fractions at regular intervals (e.g., every 0.5 minutes).
-
Measure the radioactivity of each fraction using a gamma counter.
-
Construct a radio-chromatogram by plotting the radioactivity of each fraction against time.
-
Calculate the RCP by integrating the peak corresponding to the radiolabeled product and dividing by the total integrated radioactivity. The UV chromatogram provides information on chemical purity.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Aminopolycarboxylate Chelators for Whole-Body Clearance of Free 225Ac: A Feasibility Study to Reduce Unexpected Radiation Exposure during Targeted Alpha Therapy | MDPI [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Innovations and Nano-Delivery of Actinium-225: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. The determination of the radiochemical purity of Actinium-225 radiopharmaceuticals: a conundrum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automated Radiolabeling of Actinium-226
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with automated radiolabeling techniques for Actinium-226 (²²⁶Ac).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the automated radiolabeling of ²²⁶Ac, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Radiochemical Yield (RCY) | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the chelator being used. Actinium chelation is highly pH-dependent.[1] 2. Metal Contaminants: Trace metal impurities in reagents or on surfaces can compete with ²²⁶Ac for the chelator. 3. Incorrect Reagent Stoichiometry: The molar ratio of the precursor (peptide/antibody conjugate) to actinium is not optimized. 4. Inadequate Heating: The reaction temperature or duration is insufficient for efficient chelation, especially with certain chelators like DOTA. 5. Radiolysis: High radioactivity concentration can lead to the degradation of the targeting molecule or chelator. | 1. Verify and Adjust pH: Ensure the buffer system maintains the optimal pH (typically between 4.0-5.5 for DOTA-based chelators) throughout the reaction. Use high-purity buffers. 2. Use Metal-Free Labware: Employ metal-free vials and pipette tips. Pre-treat buffers and water with Chelex resin to remove metal contaminants. 3. Optimize Precursor Concentration: Perform titration experiments to determine the optimal precursor concentration for the amount of ²²⁶Ac activity used. 4. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 85-95°C) or extend the incubation time as needed for the specific chelator.[2] 5. Add Radical Scavengers: Include quenchers such as ascorbic acid or gentisic acid in the reaction mixture to mitigate radiolysis.[3] |
| Presence of Radiochemical Impurities | 1. Incomplete Labeling: Unchelated ("free") ²²⁶Ac remains in the final product due to issues described above. 2. Hydrolysis of ²²⁶Ac: At neutral or higher pH, actinium can form colloids or hydroxides that do not label efficiently.[1] 3. Formation of Aggregates: The radiolabeled product may form aggregates, particularly with antibodies or larger molecules. 4. Radiolysis-Induced Impurities: Degradation products of the precursor or radiolabeled molecule are present. | 1. Optimize Labeling & Purification: Re-evaluate labeling conditions (pH, temperature, time). Ensure the post-labeling purification step (e.g., C18 Sep-Pak cartridge) is effective at removing free ²²⁶Ac. 2. Maintain Acidic Conditions: Keep the purified ²²⁶Ac stock in a dilute acid solution (e.g., 0.1 M HCl) and ensure the reaction buffer maintains the correct pH. 3. Adjust Formulation: Consider changes to the final formulation buffer, such as adding stabilizers or adjusting the concentration. Use size-exclusion chromatography (SEC-HPLC) for analysis and purification if aggregation is suspected. 4. Add Scavengers & Optimize Activity: Incorporate radical scavengers. If possible, reduce the radioactivity concentration during the labeling process. |
| Inconsistent Results Between Batches | 1. Variability in ²²⁶Ac Quality: Differences in the radionuclidic or chemical purity of the starting ²²⁶Ac solution. 2. Reagent Instability: Degradation of the precursor conjugate or other reagents over time. 3. Automated System Inconsistency: Variations in fluidic pathways, heating, or timing within the automated synthesis module. | 1. Qualify ²²⁶Ac Stock: Perform quality control on the incoming ²²⁶Ac to check for impurities before use. 2. Aliquot and Store Reagents Properly: Aliquot precursor solutions to avoid repeated freeze-thaw cycles and store them under recommended conditions (e.g., -20°C or -80°C). 3. System Suitability Testing: Regularly perform system suitability tests and calibrations on the automated module to ensure consistent performance. Check for clogs, leaks, or worn parts. |
| Product Instability Post-Labeling | 1. Radiolysis: The high energy of actinium's decay daughters can cause dissociation of the ²²⁶Ac from the chelator over time. 2. Chelator Instability: The chelator itself may not be kinetically inert, leading to the release of ²²⁶Ac in vivo or during storage. | 1. Formulate with Stabilizers: Formulate the final product with radical scavengers (e.g., ascorbic acid) to improve in-solution stability. 2. Evaluate Alternative Chelators: For novel constructs, consider chelators known for high kinetic inertness with actinium, such as macropa, in addition to DOTA.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiopharmaceutical research? A1: this compound (²²⁶Ac) is a radioisotope with a half-life of 29.4 hours. It is primarily used as a diagnostic, element-equivalent matched-pair for the therapeutic alpha-emitter Actinium-225 (²²⁵Ac).[5][6] Because they are isotopes of the same element, they share identical chemistry, meaning a molecule labeled with ²²⁶Ac will behave the same way in the body as one labeled with ²²⁵Ac.[7] ²²⁶Ac emits gamma rays (158 keV and 230 keV) that are suitable for SPECT imaging, allowing researchers to visualize the biodistribution and calculate dosimetry before administering a therapeutic dose of ²²⁵Ac.[8] ²²⁶Ac is also being explored as a standalone theranostic agent because its decay chain also produces therapeutic alpha particles.[7][9]
Q2: How is this compound produced? A2: this compound can be produced at specialized facilities using an Isotope Separator and Accelerator (ISAC), such as the one at TRIUMF in Canada.[5][6] This method provides the high-purity ²²⁶Ac needed for radiopharmaceutical development. The production of medically relevant actinium isotopes often starts with Radium-226 (²²⁶Ra) targets.[10][11][12]
Q3: What are the critical parameters for achieving consistent automated radiolabeling with ²²⁶Ac? A3: Consistency in automated radiolabeling hinges on several factors:
-
High-Purity Reagents: Use of metal-free water, buffers, and precursor conjugates is critical to prevent competition for the chelator.
-
Strict pH Control: The reaction buffer must be robust enough to maintain the optimal pH for chelation.
-
Consistent Heating: The automated module must provide uniform and reproducible heating to the specified reaction temperature.
-
Validated Processes: The entire automated sequence, including reagent delivery, incubation, and purification, must be rigorously validated to ensure reproducibility.
-
Quality of Starting ²²⁶Ac: The radionuclidic and chemical purity of the initial ²²⁶Ac solution must be consistent from batch to batch.
Q4: Which chelators are suitable for this compound? A4: The chelation chemistry for ²²⁶Ac is identical to that of ²²⁵Ac. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator, though it often requires heating to achieve efficient labeling. Newer chelators, such as those based on a macropa (1,4,7,10,13,16-hexaazacyclooctadecane-1,4,7,10,13,16-hexaacetic acid) framework, have shown promise for complexing actinium with high stability, sometimes at room temperature.[4][13] The choice of chelator depends on the specific targeting molecule and the desired labeling conditions.
Q5: What quality control (QC) tests are required for ²²⁶Ac-labeled radiopharmaceuticals? A5: Standard QC tests for radiopharmaceuticals should be performed:
-
Radiochemical Purity (RCP): Typically determined using radio-TLC (Thin Layer Chromatography) or radio-HPLC (High-Performance Liquid Chromatography) to separate the radiolabeled conjugate from free ²²⁶Ac and other impurities.
-
Radionuclidic Purity: Measured using gamma spectroscopy to identify and quantify any contaminating radioisotopes.
-
pH: The pH of the final product must be suitable for administration.
-
Sterility and Endotoxin (B1171834) Testing: As with all parenteral drugs, the product must be sterile and have endotoxin levels below the accepted threshold.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use in radiopharmaceuticals.
| Parameter | Value | Significance | Reference |
| Half-life (t½) | 29.4 hours | Suitable for SPECT imaging over 1-2 days to assess pharmacokinetics. | [6][14] |
| Primary Gamma Emissions | 158 keV, 230 keV | Ideal energy range for quantitative SPECT imaging with standard clinical cameras. | [8] |
| Decay Mode | β⁻ decay to Thorium-226 (²²⁶Th) | The daughter nuclide, ²²⁶Th, initiates a cascade of four alpha emissions. | [7] |
| Preclinical Injected Activity | ~2 MBq | Typical activity used for SPECT imaging studies in mouse models. | [5][6] |
| Example Tumor Uptake | >30 %IA/g at 5h post-injection | Demonstrates high tumor accumulation for a targeted agent ([²²⁶Ac]Ac-crown-TATE). | [9] |
| Example Absorbed Dose | 222 mGy/kBq (tumor) | High radiation dose delivered to the target tissue, highlighting its therapeutic potential. | [9] |
Detailed Experimental Protocol: Automated Labeling of a Peptide with ²²⁶Ac
This protocol describes a general method for the automated radiolabeling of a DOTA-conjugated peptide (e.g., DOTA-TATE) with ²²⁶Ac, adapted from established procedures for Ac-225.[2] The process is designed for a cassette-based automated synthesis module (e.g., Trasis AllinOne or similar).
1. Reagents and Materials:
-
This compound chloride in 0.1 M HCl.
-
DOTA-conjugated peptide: 1 mg/mL in high-purity water.
-
Buffer: 1 M Ammonium Acetate or Tris buffer, pH adjusted for optimal labeling.
-
Quencher/Stabilizer: 50 mg/mL Ascorbic Acid solution.
-
Purification Cartridge: C18 Sep-Pak Light cartridge, pre-conditioned according to manufacturer instructions.
-
Reagents for cartridge elution: Ethanol and Saline (0.9% NaCl).
-
Sterile, pyrogen-free vials for reaction and final product collection.
-
Automated synthesis module and dedicated single-use cassette.
2. Automated Synthesis Procedure:
-
System Preparation: Install the sterile, single-use cassette onto the automated synthesis module. Load all required reagents into the specified vials on the cassette.
-
²²⁶Ac Loading: Draw the required activity of ²²⁶Ac solution into the module and transfer it to the reaction vessel on the cassette.
-
Reagent Addition: The automated sequence adds the DOTA-conjugated peptide, the reaction buffer, and the ascorbic acid solution to the reaction vessel.
-
Incubation/Heating: The module heats the reaction vessel to the pre-set temperature (e.g., 85-95°C) and maintains it for the specified duration (e.g., 20-30 minutes).
-
Purification:
-
After incubation, the reaction mixture is diluted with water and loaded onto the pre-conditioned C18 Sep-Pak cartridge. Free ²²⁶Ac and hydrophilic impurities pass through to a waste vial.
-
The cartridge is washed with water to remove any remaining impurities.
-
The purified [²²⁶Ac]Ac-DOTA-peptide is eluted from the cartridge with a small volume of ethanol, followed by sterile saline, into the final product vial.
-
-
Final Formulation: The eluted product is further diluted with sterile saline to the desired final concentration and radioactivity level. The final solution is passed through a 0.22 µm sterile filter into the final collection vial.
3. Quality Control:
-
Radiochemical Purity (RCP): Aseptically draw a small sample for analysis by radio-HPLC or radio-TLC.
-
TLC System: iTLC-SG strips with a mobile phase of 50 mM DTPA. The labeled peptide remains at the origin (Rf=0.0), while free ²²⁶Ac moves with the solvent front (Rf=1.0).
-
-
pH Measurement: Use a calibrated pH meter or pH strips to confirm the pH is within the acceptable range for injection (typically 5.0-7.0).
-
Radioactivity Measurement: Measure the total activity of the final product in a calibrated dose calibrator.
Visualizations
Caption: Automated experimental workflow for this compound radiolabeling.
Caption: Troubleshooting decision tree for low radiochemical yield.
References
- 1. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indico.triumf.ca [indico.triumf.ca]
- 12. Production Routes | Actineer [actineer.com]
- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating Actinium-226 SPECT: A Comparative Guide Based on Phantom Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of Actinium-225 (²²⁵Ac) as a potent alpha-emitter for targeted radionuclide therapy has created a critical need for a reliable imaging surrogate to predict its in vivo behavior. Actinium-226 (²²⁶Ac), with its gamma emissions suitable for Single Photon Emission Computed Tomography (SPECT), presents itself as a promising element-equivalent theranostic partner.[1][2][3] This guide provides a comparative analysis of ²²⁶Ac SPECT performance, validated through phantom studies, and benchmarked against Lutetium-177 (¹⁷⁷Lu), a widely used beta-emitting theranostic radionuclide. The data presented is compiled from preclinical studies aimed at establishing the feasibility and quantitative accuracy of ²²⁶Ac imaging.[4][5][6]
Comparative Performance: this compound vs. Lutetium-177
The performance of a radionuclide for SPECT imaging is critically dependent on factors such as spatial resolution, contrast, and the ability to accurately quantify activity. Phantom studies provide a controlled environment to assess these parameters. Below is a summary of key performance metrics for ²²⁶Ac compared to the established SPECT isotope, ¹⁷⁷Lu.
Table 1: Quantitative Comparison of ²²⁶Ac and ¹⁷⁷Lu SPECT Imaging Performance
| Parameter | This compound (¹⁵⁸ keV / ²³⁰ keV Photopeaks) | Lutetium-177 (²⁰⁸ keV Photopeak) | Key Insights |
| Spatial Resolution | <0.85 mm (HEUHR collimator)[2][4] ≥1.30 mm / ≥1.50 mm (UHS collimator)[2][4] | Sub-centimeter resolution is achievable, with performance dependent on collimator and reconstruction parameters.[3] | With a high-energy ultra-high resolution (HEUHR) collimator, ²²⁶Ac demonstrates excellent spatial resolution, outperforming the ultra-high sensitivity (UHS) option and showing its suitability for preclinical imaging.[2][4] |
| Contrast Recovery | 99.3–100.1% (HEUHR collimator)[1] 86.6–92.9% (UHS collimator)[1] | Contrast-to-noise ratios are highly dependent on sphere-to-background ratios and reconstruction algorithms.[5] | The choice of collimator significantly impacts contrast recovery for ²²⁶Ac, with the HEUHR collimator providing near-perfect recovery in phantom studies.[1] |
| Quantitative Accuracy | Activity concentrations in high-activity regions are within 9-11% of true values as measured by gamma spectroscopy.[1][2][4] | Quantification error is influenced by scatter correction and segmentation methods, with errors reported to be less than 18% in hot water phantom experiments.[2] | Both isotopes can be quantified with reasonable accuracy, though optimal reconstruction protocols, including scatter and attenuation correction, are crucial.[6][7] |
| Key Gamma Emissions | 158 keV, 230 keV[1][2][3][4][6] | 113 keV, 208 keV[5] | ²²⁶Ac's higher energy photopeaks necessitate the use of high-energy collimators for optimal performance.[2][4] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to validating new imaging agents. The following protocols are synthesized from published preclinical phantom studies of ²²⁶Ac.
Phantom Preparation and Setup
-
Resolution Phantom: A hot-rod resolution phantom (e.g., Derenzo phantom) is utilized to assess spatial resolution. This phantom contains sets of cylindrical rods with varying diameters (e.g., 0.85 mm to 1.70 mm).[2][4] The rods are filled with a known activity concentration of ²²⁶Ac.
-
Image Quality Phantom: To evaluate contrast and noise, an image quality phantom containing larger objects (e.g., spheres) is used.[1][7] These can be filled with different activity concentrations to simulate "hot" and "warm" regions against a "cold" background.
-
Activity Concentration: Phantoms are filled with a precisely measured activity concentration of the radionuclide, which is independently verified using a gamma counter or dose calibrator.[1][4]
SPECT/CT Data Acquisition
-
Imaging System: Preclinical studies have utilized a microSPECT/CT scanner, such as the VECTor system.[1]
-
Collimation: The choice of collimator is a critical parameter. For ²²⁶Ac, studies have compared a high-energy ultra-high resolution (HEUHR) collimator with an extra ultra-high sensitivity (UHS) collimator to balance resolution and sensitivity.[1][2][4]
-
Energy Windows: Images are acquired using energy windows centered on the primary gamma photopeaks of ²²⁶Ac (158 keV and 230 keV).[2][3][4]
-
Acquisition Parameters: A typical acquisition involves multiple projections over 360 degrees. The acquisition time per projection is optimized to ensure adequate count statistics.
Image Reconstruction and Analysis
-
Reconstruction Algorithm: An iterative reconstruction algorithm, such as Ordered Subsets Expectation-Maximization (OSEM), is commonly used.
-
Corrections: To ensure quantitative accuracy, the reconstruction process must incorporate corrections for physical effects, including attenuation (using the co-registered CT scan), background radiation, and Compton scatter.[3][4]
-
Image Analysis:
-
Spatial Resolution: The reconstructed images of the hot-rod phantom are visually inspected to determine the smallest set of rods that can be clearly resolved.[2][4]
-
Contrast and Noise: Regions of interest (ROIs) are drawn over the "hot" and "warm" features and the background of the image quality phantom. These ROIs are used to calculate metrics such as contrast recovery coefficients and contrast-to-noise ratios.[4]
-
Quantitative Accuracy: The mean signal intensity within ROIs placed on features with a known activity concentration is measured and converted to an activity value. This is then compared to the true activity to determine the quantification error.[1][4]
-
Visualizing the Workflow
To clarify the relationships between the key stages of a phantom study, the following workflow diagram is provided.
Conclusion
Phantom studies robustly demonstrate the feasibility of using this compound for high-resolution, quantitative SPECT imaging.[2][4] The performance, particularly with a high-energy ultra-high resolution collimator, is excellent and supports its use as an imaging surrogate for the therapeutic isotope ²²⁵Ac.[2][4] This allows for more accurate preclinical assessments of novel ²²⁵Ac-labeled radiopharmaceuticals, providing crucial pharmacokinetic data that is essential for estimating dosimetry, toxicity, and therapeutic efficacy.[3][6] The methodologies outlined in this guide provide a framework for researchers and drug developers to conduct their own validation studies and to critically evaluate the growing body of literature on this promising theranostic pair.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Noise and Resolution for Quantitative 177 Lu SPECT/CT with xSPECT Quant: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of Actinium-226 Quantification: A Comparison of In Vivo Imaging and Ex Vivo Biodistribution
A guide for researchers and drug development professionals on the parallel evaluation of Actinium-226 distribution through advanced imaging techniques and traditional biodistribution studies.
This compound (Ac-226), a radionuclide with a half-life of 29.4 hours, is emerging as a valuable tool in nuclear medicine.[1][2] Its utility lies in its role as a theranostic agent, possessing both diagnostic gamma emissions suitable for SPECT imaging and therapeutic alpha particles from its decay progeny.[3][4][5] Specifically, its gamma emissions at 158 keV and 230 keV allow for quantitative in vivo imaging, making it an ideal diagnostic partner for the potent alpha-emitter Actinium-225 (Ac-225), which lacks suitable emissions for direct imaging.[1][2][3][4][6][7] This guide provides a comparative overview of the primary methods for quantifying Ac-226 distribution: in vivo Single Photon Emission Computed Tomography (SPECT) imaging and traditional ex vivo biodistribution analysis, supported by experimental data from preclinical studies.
Quantitative Data Summary
The accurate quantification of Ac-226 is crucial for dosimetry calculations, understanding pharmacokinetic profiles, and evaluating the efficacy of novel radiopharmaceuticals. Preclinical studies have demonstrated a strong correlation between in vivo SPECT imaging and ex vivo biodistribution measurements, validating SPECT as a reliable non-invasive quantification method.
Below is a summary of comparative data from a preclinical study utilizing [²²⁶Ac]Ac-crown-TATE in mice bearing AR42J tumor xenografts.
| Organ/Tissue | In Vivo SPECT Quantification (%ID/g) | Ex Vivo Biodistribution (%ID/g) |
| Tumor | High Uptake and Retention | >30% at 5 hours post-injection |
| Kidneys | High Uptake | High Uptake |
| Bladder | High Uptake | Not explicitly reported |
| Liver | Lower Uptake | Lower Uptake |
| Other Non-Targeted Organs | <5% IA/g with good clearance by 48h | <5% IA/g with good clearance by 48h |
Note: The table presents a qualitative summary based on available data. Specific quantitative values from SPECT imaging demonstrated strong agreement with ex vivo data. For detailed quantitative results, refer to the original publications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Ac-226 quantification techniques.
In Vivo Quantitative SPECT/CT Imaging
This protocol outlines the procedure for non-invasive imaging of Ac-226 distribution in a preclinical model.
-
Animal Model: Male NRG mice with subcutaneously implanted AR42J tumor xenografts are used.
-
Radiopharmaceutical Administration: Mice are injected with approximately 2 MBq of [²²⁶Ac]Ac-crown-TATE.
-
Imaging System: A preclinical microSPECT/CT scanner is utilized for image acquisition.
-
Image Acquisition: Scans are performed at multiple time points post-injection (e.g., 1, 2.5, 5, and 24 hours).
-
Image Reconstruction: Quantitative SPECT images are reconstructed from the 158 keV and 230 keV photopeaks. Corrections for attenuation, background, and scatter are applied.[2][6]
-
Data Analysis: Volumes of interest (VOIs) are drawn around tumors and organs of interest on the reconstructed images to determine the activity concentration, which is then converted to the percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution
This protocol describes the terminal procedure for measuring Ac-226 activity in excised tissues.
-
Animal Model and Radiopharmaceutical Administration: Same as for in vivo imaging.
-
Euthanasia and Tissue Collection: At predetermined time points post-injection (e.g., 1, 3, 5, 24, and 48 hours), mice are euthanized. Tumors and organs of interest are excised, weighed, and placed in counting tubes.
-
Activity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Analysis: The activity in each organ is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison with the SPECT imaging data.[8]
Visualizing the Workflow
The following diagram illustrates the cross-validation workflow, from radiopharmaceutical administration to the comparative analysis of in vivo and ex vivo data.
Caption: Workflow for cross-validating Ac-226 quantification.
Conclusion
The strong agreement between quantitative SPECT imaging and ex vivo biodistribution data provides a high degree of confidence in using SPECT as a non-invasive method for tracking Ac-226-labeled radiopharmaceuticals in preclinical models.[2][6] This cross-validation is a critical step in the development of new theranostic agents, enabling accurate dosimetry and facilitating the translation of promising candidates to clinical trials. The methodologies presented here offer a robust framework for researchers and drug developers working with this compound.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPECT imaging of226Ac as a theranostic isotope for225Ac radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinium-226 vs. Actinium-225: A Comparative Guide for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters garnering significant attention for their high linear energy transfer and localized cytotoxicity. Among these, Actinium-225 (Ac-225) has emerged as a frontrunner in clinical research. However, the unique properties of another actinium isotope, Actinium-226 (Ac-226), present a compelling case for its use in theranostic applications, combining diagnostic imaging with therapeutic efficacy. This guide provides an objective comparison of Ac-226 and Ac-225, supported by available preclinical data, to aid researchers in selecting the optimal isotope for their drug development programs.
Physical and Nuclear Properties: A Head-to-Head Comparison
A fundamental understanding of the nuclear decay properties of Ac-226 and Ac-225 is crucial for their application in theranostics. The following table summarizes their key characteristics.
| Property | This compound (²²⁶Ac) | Actinium-225 (²²⁵Ac) |
| Half-life | 29.37 hours[1][2] | 9.92 days[3][4] |
| Decay Mode | β⁻ emission (~83%), Electron Capture (~17%), α decay (~0.006%)[1][5] | α decay[3] |
| Principal Alpha Emissions (MeV) | From daughter ²²²Fr (6.34 MeV) | 5.83 MeV (to ²²¹Fr)[6] |
| Decay Chain Alpha Emitters | 1 (from ²²²Fr) | 4 (from ²²⁵Ac, ²²¹Fr, ²¹⁷At, ²¹³Po)[4][7][8] |
| Principal Gamma Emissions (keV) | 158.4 (17.5%), 230.5 (11.4%)[1] | From daughters: ²²¹Fr (218 keV, 11.6%), ²¹³Bi (440 keV, 26.1%)[6] |
| Imaging Modality | SPECT[1][9] | SPECT (via daughters)[10] |
Theranostic Potential: Imaging and Therapy in a Single Isotope
The differing decay characteristics of Ac-226 and Ac-225 lead to distinct advantages and disadvantages in a theranostic setting.
This compound: The Emerging Theranostic Agent
This compound presents a unique "all-in-one" theranostic profile. Its gamma emissions at 158 and 230 keV are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for direct visualization and quantification of the radiopharmaceutical's biodistribution.[1][9][11] This is a significant advantage over Ac-225, which lacks direct gamma emissions for imaging.
Therapeutically, while Ac-226 itself undergoes primarily beta decay, its alpha-emitting daughter, Francium-222 (Fr-222), delivers a cytotoxic alpha particle. Recent preclinical studies have demonstrated the standalone therapeutic potential of Ac-226. In a study using [²²⁶Ac]Ac-crown-TATE targeting neuroendocrine tumors, significant extension in median survival was observed in mice treated with 125, 250, and 375 kBq of the radiopharmaceutical compared to control groups.[9]
Actinium-225: The Potent Alpha-Emitter
Actinium-225 is a powerful therapeutic radionuclide due to its decay chain, which releases four high-energy alpha particles.[4][7][8] This "nanogenerator" effect results in highly localized and potent cell killing. Numerous preclinical and clinical studies are underway evaluating Ac-225-labeled agents for various cancers, including prostate cancer and neuroendocrine tumors.[12][13][14]
However, the lack of direct gamma emissions from Ac-225 complicates dosimetry and treatment planning. Imaging relies on the gamma emissions from its daughter nuclides, Francium-221 and Bismuth-213.[6] The potential for these daughter isotopes to redistribute in vivo away from the target site can lead to inaccuracies in dosimetry and potential off-target toxicity.[15]
Preclinical Data Summary: A Comparative Look
The following tables summarize key preclinical data for Ac-226 and Ac-225, primarily focusing on somatostatin (B550006) receptor-targeted agents for neuroendocrine tumors.
Table 1: Biodistribution of Actinium-Labeled Somatostatin Analogs in AR42J Tumor-Bearing Mice (%ID/g)
| Organ | [²²⁶Ac]Ac-crown-TATE (5 h post-injection)[9] | [²²⁵Ac]Ac-crown-TATE (4 h post-injection)[13] |
| Blood | 0.23 ± 0.05 | 0.3 ± 0.1 |
| Tumor | 33.16 ± 7.10 | 11.1 ± 1.7 |
| Kidneys | 3.51 ± 0.81 | 1.8 ± 0.4 |
| Liver | 0.48 ± 0.09 | 0.4 ± 0.1 |
| Spleen | 0.12 ± 0.02 | 0.1 ± 0.0 |
| Pancreas | 1.83 ± 0.54 | Not Reported |
| Lungs | 0.99 ± 0.21 | 0.5 ± 0.1 |
| Bone | Not Reported | 0.2 ± 0.1 |
Table 2: Preclinical Therapy Studies of Actinium-Labeled Somatostatin Analogs
| Radiopharmaceutical | Animal Model | Treatment Dose | Outcome | Reference |
| [²²⁶Ac]Ac-crown-TATE | AR42J tumor-bearing mice | 125, 250, 375 kBq | Significantly extended median survival (16, 24, and 27 days, respectively, vs. 7 days for control) | [9] |
| [²²⁵Ac]Ac-crown-TATE | AR42J tumor-bearing mice | 30 and 55 kBq | Significantly improved survival in both treatment groups compared to controls | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
Radiolabeling of crown-TATE with this compound and Actinium-225
Objective: To radiolabel the somatostatin analog conjugate, crown-TATE, with Ac-226 or Ac-225 for preclinical studies.
Materials:
-
This compound or Actinium-225 in dilute HCl
-
crown-TATE conjugate
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Metal-free water
-
C18 Sep-Pak cartridge
-
Saline
Procedure:
-
To a solution of crown-TATE in ammonium acetate buffer, add the this compound or Actinium-225 solution.
-
Incubate the reaction mixture at a specified temperature (e.g., 85°C) for a designated time (e.g., 30 minutes).
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted actinium and hydrophilic impurities.
-
Elute the final radiolabeled product with ethanol.
-
Evaporate the ethanol and reconstitute the product in saline for in vivo administration.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
In Vivo Biodistribution Studies
Objective: To determine the biodistribution and tumor targeting of Ac-226 or Ac-225 labeled radiopharmaceuticals.
Animal Model: Male NRG mice bearing AR42J tumor xenografts.[9]
Procedure:
-
Inject a known amount of the radiolabeled compound (e.g., [²²⁶Ac]Ac-crown-TATE) intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 3, 5, 24, and 48 hours), euthanize a cohort of mice.[9]
-
Collect major organs and tumors.
-
Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.
Preclinical SPECT/CT Imaging with [²²⁶Ac]Ac-crown-TATE
Objective: To visualize the in vivo distribution of [²²⁶Ac]Ac-crown-TATE and quantify its uptake in tumors and organs.
Procedure:
-
Administer [²²⁶Ac]Ac-crown-TATE to tumor-bearing mice.[9]
-
At desired time points, anesthetize the mice and perform SPECT/CT imaging using a preclinical scanner.
-
Acquire SPECT data using energy windows centered around the 158 keV and 230 keV photopeaks of Ac-226.[9]
-
Perform CT imaging for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT images and perform quantitative analysis to determine the activity concentration in regions of interest.
Visualizing the Concepts: Diagrams
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion and Future Directions
Both this compound and Actinium-225 hold significant promise for targeted alpha therapy. Actinium-225's potent therapeutic efficacy, derived from its four alpha emissions, is well-established. However, challenges in imaging and dosimetry remain. This compound is emerging as a viable standalone theranostic agent, offering the significant advantage of direct SPECT imaging for personalized dosimetry and treatment monitoring, coupled with therapeutic potential.
The choice between Ac-226 and Ac-225 will depend on the specific goals of the research or clinical application. For applications where precise dosimetry and real-time monitoring of drug delivery are paramount, Ac-226 offers a distinct advantage. For maximizing therapeutic potency with an established alpha-emitter, Ac-225 remains a strong candidate.
Further head-to-head comparative studies, particularly focusing on in vitro cytotoxicity and in vivo therapeutic efficacy and long-term toxicity using the same targeting molecule and experimental conditions, are warranted to fully elucidate the relative merits of these two promising isotopes in the fight against cancer.
References
- 1. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
- 2. Radiotheranostic landscape: A review of clinical and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Evaluation of Free and Chelated Accelerator-produced Actinium- 225 - Radiation Dosimetry and Toxicity Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. mdpi.com [mdpi.com]
- 8. [226Ac]Crown-TATE demonstrates high tumor uptake and improved clearance from nontarget organs | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. 225Ac-Labeled Somatostatin Analogs in the Management of Neuroendocrine Tumors: From Radiochemistry to Clinic [ouci.dntb.gov.ua]
- 11. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of [225Ac]Ac-crown-TATE - An alpha-emitting radiopharmaceutical for neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. netrf.org [netrf.org]
A Comparative Dosimetry Analysis of Actinium-226 and Other Alpha Emitters for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dosimetric properties of Actinium-226 (²²⁶Ac) with other prominent alpha-emitting radionuclides used in targeted alpha therapy (TAT), including Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi), Astatine-211 (²¹¹At), and Thorium-227 (²²⁷Th). The information presented is supported by experimental data to assist in the selection of radionuclides for novel cancer treatments.
Introduction to Alpha Emitter Dosimetry in Targeted Therapy
Targeted alpha therapy is a promising cancer treatment modality that delivers highly cytotoxic alpha particles directly to tumor cells, minimizing damage to surrounding healthy tissues. Accurate dosimetry is crucial for predicting both the therapeutic efficacy and potential toxicity of these radiopharmaceuticals. The short range and high linear energy transfer (LET) of alpha particles present unique challenges for dosimetry, necessitating consideration of factors such as daughter radionuclide migration and microdosimetry.[1] This guide focuses on a comparative analysis of key dosimetric parameters to inform radionuclide selection in drug development.
Physical and Dosimetric Properties of Selected Alpha Emitters
The selection of an appropriate alpha emitter for TAT depends on a variety of factors, including physical half-life, decay chain characteristics, and the resulting energy deposition in the target volume. The following table summarizes the key physical and dosimetric properties of this compound and other commonly used alpha emitters.
| Radionuclide | Half-life | Alpha Energy (MeV) & Emissions | Decay Chain Highlights | Key Dosimetric Considerations |
| This compound (²²⁶Ac) | 29.37 hours[2] | Multiple alpha and beta emissions | Decays via both alpha and beta pathways to Thorium-226 and Radium-226 respectively.[2] | Theranostic potential with gamma emissions suitable for SPECT imaging.[3][4] Shorter half-life may reduce toxicity from daughter migration compared to ²²⁵Ac.[3] |
| Actinium-225 (²²⁵Ac) | 9.92 days[5] | ~28 MeV (total from 4 alpha emissions) | Long decay chain with four alpha-emitting daughters.[5] | High potency due to multiple alpha emissions.[5] Longer half-life allows for centralized production.[5] Daughter recoil and migration are significant concerns for dosimetry.[1][6] |
| Bismuth-213 (²¹³Bi) | 45.6 minutes[5] | 8.4 MeV (from ²¹³Po) | Generated from an ²²⁵Ac/²¹³Bi generator.[5] Decays to stable Bismuth-209. | Short half-life requires rapid targeting kinetics.[7] Can be used for imaging via its 440 keV gamma emission.[5] Dosimetry can be complex due to its short-lived, high-energy alpha-emitting daughter, Polonium-213. |
| Astatine-211 (²¹¹At) | 7.21 hours | 5.87 MeV (α), 7.45 MeV (α from ²¹¹Po) | Decays via electron capture to Polonium-211, which then emits an alpha particle. | The diffusion of the Polonium-211 daughter can impact microdosimetry.[8] X-rays from its decay can be used for imaging.[9] |
| Thorium-227 (²²⁷Th) | 18.7 days[10][11] | ~25 MeV (total from 5 alpha emissions) | Decays to Radium-223, initiating a cascade of alpha emissions.[5] | Long half-life suitable for targeting molecules with slower uptake.[12] Can be readily chelated for conjugation to targeting moieties.[12] |
Comparative Dosimetry of this compound vs. Actinium-225
Recent preclinical studies have provided a direct comparison of the dosimetry of radiopharmaceuticals labeled with ²²⁶Ac and ²²⁵Ac. A study utilizing the somatostatin (B550006) receptor-targeting peptide TATE, labeled with either ²²⁶Ac or ²²⁵Ac, yielded the following key findings:
| Parameter | ²²⁶Ac-crown-TATE | ²²⁵Ac-crown-TATE | Reference |
| Mean Absorbed Dose to Tumors (Gy/kBq) | 0.223 | 0.687 | [3] |
| Tumor-to-Blood Dose Ratio | Higher | Lower | [3] |
| Tumor-to-Kidney Dose Ratio | Higher | Lower | [3] |
| Tumor-to-Liver Dose Ratio | Higher | Lower | [3] |
These results suggest that while ²²⁵Ac delivers a higher absorbed dose to the tumor per unit of injected activity, ²²⁶Ac exhibits a more favorable safety profile with higher tumor-to-organ dose ratios, potentially reducing the risk of damage to clearance organs.[3] The shorter half-life of ²²⁶Ac and its progeny is a key factor in minimizing toxicities associated with the migration of daughter radionuclides from the target site.[3]
Experimental Protocols for Alpha Emitter Dosimetry
Accurate dosimetric assessment of alpha-emitting radiopharmaceuticals relies on robust experimental protocols. A typical workflow for a comparative in vivo dosimetry study is outlined below.
Methodology for a Comparative Preclinical Dosimetry Study
-
Radionuclide Production and Radiolabeling:
-
Produce the alpha-emitting radionuclide of interest (e.g., ²²⁶Ac, ²²⁵Ac).
-
Synthesize the targeting molecule (e.g., antibody, peptide).
-
Radiolabel the targeting molecule with the alpha emitter using a suitable chelator.
-
Perform quality control to determine radiochemical purity and stability.
-
-
Animal Model and Tumor Xenografts:
-
Select an appropriate animal model (e.g., immunodeficient mice).
-
Implant tumor cells that express the target of interest to establish xenografts.
-
Monitor tumor growth until they reach a suitable size for imaging and biodistribution studies.
-
-
In Vivo Biodistribution Studies:
-
Administer the radiolabeled compound to tumor-bearing animals via a relevant route (e.g., intravenous injection).
-
At various time points post-injection, euthanize cohorts of animals.
-
Excise tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g).
-
-
SPECT/CT Imaging for Non-invasive Dosimetry:
-
For radionuclides with suitable gamma emissions (e.g., ²²⁶Ac), perform longitudinal SPECT/CT imaging on a cohort of animals.
-
Reconstruct quantitative SPECT images to determine the activity concentration in tumors and organs over time.
-
Generate time-activity curves (TACs) for each source organ.
-
-
Dosimetry Calculations:
-
Integrate the TACs to determine the total number of disintegrations in each source organ.
-
Utilize the Medical Internal Radiation Dose (MIRD) formalism to calculate the mean absorbed dose to target organs. This involves using pre-calculated S-values (absorbed dose per unit cumulated activity).
-
For microdosimetry, Monte Carlo simulations can be employed to model energy deposition at the cellular and subcellular level, providing more detailed information on dose heterogeneity.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Decay chains of this compound and Actinium-225.
Caption: Experimental workflow for comparative dosimetry.
Conclusion
The choice of an alpha emitter for targeted alpha therapy is a critical decision in the drug development process. This compound emerges as a compelling theranostic radionuclide, offering the ability for direct imaging to inform dosimetry while potentially providing a safer toxicity profile compared to the more potent Actinium-225, due to its shorter half-life and that of its progeny. However, the higher tumor-absorbed dose delivered by Actinium-225 remains a significant advantage. The dosimetry of other alpha emitters such as Bismuth-213, Astatine-211, and Thorium-227 also present distinct advantages and challenges related to their physical properties and decay chains. A thorough understanding of the comparative dosimetry, as outlined in this guide, is essential for researchers and scientists to select the most appropriate alpha emitter to advance their therapeutic candidates from preclinical studies to clinical applications.
References
- 1. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept | Semantic Scholar [semanticscholar.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Cellular dosimetry: absorbed fractions for monoenergetic electron and alpha particle sources and S-values for radionuclides uniformly distributed in different cell compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling and Dosimetry for Alpha-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. In vivo quantitative SPECT imaging of this compound: feasibility and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Actinium-226 Chelators: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the promising field of targeted alpha therapy (TAT) with Actinium-226 (²²⁶Ac), the choice of a suitable chelator is paramount. The stability of the resulting radiopharmaceutical directly influences its safety and efficacy, dictating the successful delivery of the potent alpha-emitting payload to the target cells while minimizing off-target toxicity. This guide provides an objective comparison of different chelators for ²²⁶Ac, supported by available experimental data, to aid in the selection of the most appropriate chelating agent for a given application.
The large ionic radius and unique coordination chemistry of the Ac³⁺ ion present significant challenges for stable chelation. Insufficiently stable complexes can lead to the release of free ²²⁶Ac in vivo, which then tends to accumulate in non-target tissues such as the liver and bone, causing undue toxicity. Consequently, a thorough evaluation of chelator performance is a critical step in the development of any ²²⁶Ac-based radiopharmaceutical.
While direct comparative studies on a wide range of chelators for this compound are limited, extensive research on the chemically identical isotope Actinium-225 (B1199940) (²²⁵Ac) provides valuable insights. The findings from ²²⁵Ac studies are largely translatable to ²²⁶Ac, offering a strong foundation for chelator selection. This guide integrates the available data for both isotopes, with a clear distinction made where the data originates.
Comparative Stability Data of Actinium Chelators
The following table summarizes key performance indicators for various chelators that have been evaluated for their ability to form stable complexes with actinium isotopes.
| Chelator | Isotope | Radiolabeling Conditions | Radiolabeling Yield | In Vitro Stability (Serum) | In Vivo Stability Highlights |
| crown-TATE | ²²⁶Ac | Not explicitly detailed | High (assumed from biodistribution) | Not detailed | High tumor uptake and retention with clearance from non-target organs.[1][2][3][4] |
| DOTA | ²²⁵Ac | High temperatures or long incubation times | Variable | Dissociation observed over time[2] | In vivo instability can lead to accumulation in the liver and bone.[5] |
| HEHA | ²²⁵Ac | 37°C, 30 min, pH 4-7 | 60-85% | Not detailed | Showed exceptional stability in vivo with rapid excretion.[6] |
| macropa | ²²⁵Ac | Room temperature, 5 minutes | >95% | >99% retention after 7 days | Superior performance compared to DOTA conjugates. |
| CHX-DTPA | ²²⁵Ac | Not detailed | Not detailed | Not detailed | In vivo instability resulted in significant organ damage due to accumulation of free ²²⁵Ac.[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of stability studies. Below are generalized methodologies for key experiments cited in the literature.
Radiolabeling with this compound
A typical radiolabeling procedure involves the incubation of the chelator-conjugated targeting molecule with a solution of this compound.
Protocol for [²²⁶Ac]Ac-crown-TATE:
-
Production of ²²⁶Ac: this compound was produced at TRIUMF.[2]
-
Labeling: The chelator-peptide bioconjugate, crown-TATE, was labeled with the produced ²²⁶Ac.[2]
-
Quality Control: The radiochemical purity of the final product is typically assessed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vivo Biodistribution and Stability Studies
Biodistribution studies in animal models are essential to evaluate the in vivo stability and targeting efficacy of the radiopharmaceutical.
Protocol for [²²⁶Ac]Ac-crown-TATE in Tumor-Bearing Mice: [1][2]
-
Animal Model: Male NRG mice bearing AR42J tumor xenografts were used.
-
Administration: A known activity of [²²⁶Ac]Ac-crown-TATE was administered to the mice.
-
Imaging: Quantitative SPECT/CT imaging was performed at various time points post-injection to visualize the biodistribution.
-
Ex Vivo Analysis: At selected time points, mice were euthanized, and organs of interest were harvested.
-
Quantification: The radioactivity in each organ was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates a generalized workflow for the comparison of different chelators for this compound stability.
Caption: Workflow for comparing this compound chelator stability.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Evaluation of 226Ac as a Theranostic Agent: Imaging, Dosimetry, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [226Ac]Crown-TATE demonstrates high tumor uptake and improved clearance from nontarget organs | BioWorld [bioworld.com]
- 5. Comparison of 225actinium chelates: tissue distribution and radiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinium-226: A New Frontier in SPECT Imaging for Diagnostics and Theranostics
A comprehensive comparison of Actinium-226 with conventional diagnostic isotopes for Single Photon Emission Computed Tomography (SPECT) imaging, providing researchers, scientists, and drug development professionals with a detailed analysis of its performance, supported by experimental data.
This compound (Ac-226) is emerging as a promising radionuclide for SPECT imaging, offering unique properties that position it as a valuable tool in both diagnostic imaging and the burgeoning field of theranostics. This guide provides an objective comparison of Ac-226 with established diagnostic SPECT isotopes—Technetium-99m (Tc-99m), Indium-111 (In-111), and Iodine-123 (I-123)—supported by experimental data to inform researchers and clinicians on its potential applications.
Performance Comparison of SPECT Isotopes
The selection of a radionuclide for SPECT imaging is dictated by its physical decay characteristics, which directly impact image quality and clinical utility. Ac-226, with its dual gamma emissions, presents a compelling case for its use in preclinical and potentially clinical settings.
| Property | This compound (Ac-226) | Technetium-99m (Tc-99m) | Indium-111 (In-111) | Iodine-123 (I-123) |
| Half-life | 29.4 hours | 6.0 hours | 2.8 days | 13.2 hours |
| Principal Gamma Energies (keV) | 158 (19%), 230 (40%) | 140 (89%) | 171 (90%), 245 (94%) | 159 (83%) |
| Spatial Resolution (FWHM, mm) | <0.85 (preclinical, HEUHR collimator) | 3.19 - 13.1 (phantom studies) | ~6.5 (phantom, with compensation) | 4.89 (phantom, ME collimator) |
| System Sensitivity (cps/MBq) | Data not available in comparable format | 72.3 - 119 | Data not available in comparable format | 51.22 |
Note: The performance metrics for Tc-99m, In-111, and I-123 are derived from NEMA phantom studies, which provide a standardized evaluation.[1][2][3][4] The data for Ac-226 is from preclinical studies with a high-resolution collimator and may not be directly comparable to the NEMA phantom data for the other isotopes due to differences in experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for SPECT imaging with the discussed isotopes.
This compound Imaging Protocol
A preclinical study on Ac-226 SPECT imaging utilized a microSPECT/CT scanner.[3]
-
Radiolabeling: [²²⁶Ac]Ac-crown-TATE was synthesized for targeting neuroendocrine tumors.
-
Animal Model: Mice with AR42J tumor xenografts were used.
-
Imaging Acquisition:
-
Injected activity: ~2 MBq of [²²⁶Ac]Ac-crown-TATE.
-
Scanner: Preclinical microSPECT/CT.
-
Collimator: High-Energy Ultra-High Resolution (HEUHR).
-
Energy Windows: Centered around 158 keV and 230 keV photopeaks.
-
Acquisition Time: Scans were performed at 1, 2.5, 5, and 24 hours post-injection.
-
-
Image Reconstruction: An ordered-subset expectation-maximization (OSEM) algorithm was used with corrections for attenuation, background, and scatter.
Technetium-99m Imaging Protocol
A NEMA phantom study to evaluate quantitative SPECT/CT performance with Tc-99m provides a standardized protocol.[3]
-
Phantom Preparation: A NEMA IEC body phantom was filled with a known activity concentration of 99mTc.
-
Imaging Acquisition:
-
Scanner: Hybrid SPECT/CT.
-
Collimator: Low-Energy, High-Resolution (LEHR).
-
Projections: 60 or 120 projections over 360 degrees.
-
Acquisition Time: 10 or 20 seconds per projection.
-
-
Image Reconstruction: Quantitative reconstruction was performed using a dedicated software module with corrections for attenuation and scatter.
Indium-111 Imaging Protocol
A quantitative evaluation of In-111 SPECT used a torso phantom to simulate clinical imaging.[5]
-
Phantom Preparation: An RSD torso phantom was filled with known activities of In-111 chloride in simulated organs.
-
Imaging Acquisition:
-
Scanner: GE VH/Hawkeye system.
-
Energy Windows: Centered around the 171 keV and 245 keV photopeaks.
-
-
Image Reconstruction: The Ordered Subsets Expectation Maximization (OS-EM) algorithm was used with compensation for attenuation, scatter, geometric response, and partial volume effects.
Iodine-123 Imaging Protocol
A Monte Carlo and phantom study evaluated the quantitative accuracy of I-123 SPECT.[6]
-
Phantom Preparation: A phantom containing a hot sphere with 123I activity in a background of lower 123I activity and non-uniform density media.
-
Imaging Acquisition:
-
Collimators: Low-Energy High-Resolution (LEHR) and Medium-Energy (ME) collimators were evaluated.
-
-
Image Reconstruction: Both filtered backprojection (FBP) and maximum likelihood-expectation maximization (ML-EM) algorithms were used with attenuation and scatter compensation.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Preclinical SPECT Imaging Workflow.
Caption: Somatostatin Receptor Signaling Pathway.
Discussion
This compound presents a unique theranostic potential as it is an element-equivalent matched pair for the therapeutic alpha-emitter Actinium-225.[7] This allows for the use of Ac-226 for diagnostic imaging and dosimetry calculations to predict the therapeutic efficacy and potential toxicity of an Ac-225 labeled radiopharmaceutical. The dual gamma emissions of Ac-226 at 158 keV and 230 keV are suitable for SPECT imaging, with preclinical studies demonstrating high-resolution images.[3]
In comparison, Tc-99m remains the workhorse of clinical SPECT imaging due to its ideal 140 keV gamma energy, short half-life, and wide availability from 99Mo/99mTc generators. However, its short half-life can be a limitation for imaging biological processes that occur over longer periods.
Indium-111, with its longer half-life, is well-suited for imaging with antibodies and peptides that have slower pharmacokinetics. Its dual-energy peaks, however, can introduce challenges in terms of scatter and collimator selection.
Iodine-123 is widely used for thyroid imaging and other applications. Its 159 keV gamma energy is well-suited for SPECT, but its production via cyclotron makes it more expensive and less readily available than Tc-99m.
The choice of isotope ultimately depends on the specific application, the biological target, and the desired imaging timeframe. This compound, with its favorable decay characteristics and theranostic potential, represents a significant advancement in the field of nuclear medicine. Further studies, including direct comparative imaging with established isotopes in standardized phantom and preclinical models, will be crucial to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Image Quality of Different Radionuclides Technetium-99m, Samarium-153, and Iodine-123 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance evaluation of quantitative SPECT/CT using NEMA NU 2 PET methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Monte Carlo and physical phantom evaluation of quantitative In-111 SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Relative Biological Effectiveness of Actinium-226 Alpha Particles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estimated Relative Biological Effectiveness (RBE) of alpha particles emitted from Actinium-226 (Ac-226) with other alpha-emitting radionuclides. Due to the absence of direct experimental data for Ac-226, this guide utilizes established radiobiological models and data from alpha particles with similar energies to provide a robust estimation. Detailed experimental protocols for determining RBE and visualizations of key biological pathways are included to support further research in this area.
Quantitative Data Summary
The RBE of an alpha particle is critically dependent on its Linear Energy Transfer (LET), which is the rate at which it deposits energy as it traverses tissue. High-LET radiation, such as alpha particles, is known to be more biologically damaging than low-LET radiation like X-rays or gamma rays, resulting in higher RBE values.
This compound decays via alpha emission with a characteristic energy of 5.506 MeV. The LET for an alpha particle of this energy in water (a surrogate for soft tissue) is approximately 85.6 keV/µm. This value is used to estimate the RBE of Ac-226 alpha particles for different biological endpoints based on established RBE-LET relationships.
The following table summarizes the estimated RBE for Ac-226 and compares it with experimentally determined RBE values for other common alpha emitters.
| Radionuclide | Alpha Particle Energy (MeV) | Approximate LET in Water (keV/µm) | Biological Endpoint | Estimated/Observed RBE | Reference Radiation |
| This compound (Ac-226) | 5.506 | ~85.6 | Cell Survival | ~3 - 5 (Estimated) | 250 kVp X-rays |
| DNA Double-Strand Breaks (γ-H2AX foci) | ~1 - 2 (Estimated) | Gamma rays | |||
| Polonium-210 (Po-210) | 5.3 | ~89.9 | Cell Viability | 21.2 ± 4.5 | 250 kVp X-rays |
| Clonogenic Survival | 1.6 ± 0.1 | 250 kVp X-rays | |||
| Bismuth-212 (Bi-212) | 6.0 (average) | ~80.0 | Cell Survival | ~3.8[1] | X-rays |
| Americium-241 (Am-241) | 5.5 | ~86.0 | Cell Reproductive Death | 14.7 ± 5.1 | Gamma rays |
| DNA Double-Strand Breaks (γ-H2AX foci) | 1.0 ± 0.3 | Gamma rays |
Note: The RBE for Ac-226 is an estimation based on its calculated LET and published RBE-LET relationships for alpha particles. Experimental verification is required for definitive values.
Experimental Protocols
The determination of the RBE of alpha particles requires meticulous experimental procedures. Below are detailed methodologies for key in vitro experiments.
Cell Culture and Irradiation
-
Cell Lines: A variety of human cell lines can be utilized, such as human lung fibroblasts (e.g., MRC-5) or cancer cell lines (e.g., A549 lung carcinoma), depending on the research focus. Cells should be maintained in a controlled environment (37°C, 5% CO2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Irradiation Setup: For alpha particle irradiation, a specialized irradiator is required. This typically consists of a planar source (e.g., Americium-241) in a vacuum chamber. Cells are seeded on thin Mylar-based dishes to allow the alpha particles to penetrate and reach the cell monolayer. The dose rate is determined by dosimetry measurements, often using a silicon surface barrier detector. For the reference low-LET radiation, a calibrated X-ray or gamma-ray source is used.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for measuring cell reproductive death after irradiation.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density calculated to yield approximately 50-100 colonies per well after treatment. The number of cells seeded will vary depending on the expected survival fraction for each dose.
-
Irradiation: After allowing the cells to attach (typically 24 hours), they are irradiated with a range of doses of either alpha particles or the reference radiation.
-
Incubation: Plates are returned to the incubator and cultured for a period that allows for colony formation (typically 9-14 days).
-
Fixing and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with a solution such as 10% formalin, and stained with a solution like 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) for each dose are calculated. Survival curves are generated by plotting the SF against the absorbed dose. The RBE is calculated as the ratio of the dose of the reference radiation to the dose of the alpha particles that produce the same level of biological effect (e.g., 10% survival).
DNA Double-Strand Break (γ-H2AX Foci) Assay
This assay quantifies the formation of DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
-
Cell Seeding and Irradiation: Cells are grown on glass coverslips in petri dishes and irradiated as described above.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 minutes, 24 hours), the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent solution (e.g., 0.2% Triton X-100) to allow antibody penetration.
-
Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated histone H2AX (γ-H2AX), which marks the sites of DSBs. This is followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is quantified using automated image analysis software.
-
Data Analysis: The average number of foci per cell is plotted against the absorbed dose. The RBE is determined by comparing the initial slopes of the dose-response curves for alpha particles and the reference radiation.
Visualizations
Signaling Pathway of DNA Damage Response to Alpha Particles
Alpha particles induce complex and clustered DNA damage, primarily double-strand breaks, which trigger a robust DNA damage response (DDR). The following diagram illustrates the key signaling pathways involved.
Caption: DNA damage response pathway initiated by alpha particle-induced double-strand breaks.
Experimental Workflow for RBE Determination
The following diagram outlines the logical flow of an in vitro experiment to determine the Relative Biological Effectiveness of alpha particles.
Caption: General experimental workflow for the in vitro determination of RBE.
References
Benchmarking Actinium-226 Production: A Comparative Guide to Emerging Methods
For Researchers, Scientists, and Drug Development Professionals
Actinium-226 (Ac-226), a radionuclide with a half-life of 29.4 hours, is gaining interest in the field of targeted alpha therapy (TAT). Its decay chain includes several alpha- and beta-emitting isotopes, making it a potent candidate for cancer treatment. However, the production of Ac-226 in sufficient quantities and purity remains a significant challenge. This guide provides a comparative analysis of the primary methods for producing Ac-226, with a focus on production yields, experimental protocols, and the landscape of co-produced isotopes.
The majority of current research focuses on the production of Actinium-225 (Ac-225), a key isotope for TAT. Consequently, Ac-226 is often generated as a byproduct, and data specifically on its production yields are limited. This guide, therefore, benchmarks the production methods based on the most relevant available data, including nuclear reaction cross-sections and the relative abundance of co-produced actinium isotopes.
Comparative Analysis of this compound Production Methods
The two principal methods for producing actinium isotopes are proton irradiation of Radium-226 (Ra-226) and spallation of Thorium-232 (Th-232). The choice of method significantly impacts the potential yield of Ac-226 and the purity of the final product.
| Production Method | Target Material | Nuclear Reaction for Ac-226 | Typical Proton Energy | Ac-226 Production Cross-Section | Major Co-produced Actinium Isotopes |
| Proton Irradiation | Radium-226 (²²⁶Ra) | ²²⁶Ra(p,n)²²⁶Ac | 10-20 MeV[1][2] | Upper limit reported, but specific values are not yet prevalent in the literature.[3][4] | Ac-225 (via ²²⁶Ra(p,2n)²²⁵Ac), Ac-224 (via ²²⁶Ra(p,3n)²²⁴Ac)[1][3] |
| Thorium Spallation | Thorium-232 (²³²Th) | ²³²Th(p,x)²²⁶Ac | >100 MeV[5][6] | Data not widely available; part of a complex mixture of spallation products. | Ac-225, Ac-227[5][6][7] |
Nuclear Reaction and Decay Pathways
The production of this compound is intrinsically linked to the production of other actinium isotopes. The following diagram illustrates the primary nuclear reactions involved in the two main production routes.
Experimental Protocols
Detailed experimental protocols are crucial for the successful production and purification of this compound. The following outlines the key steps for the proton irradiation of a Radium-226 target, which is the more direct route to Ac-226.
Target Preparation: Electroplating of Radium-226
A critical step in this production method is the preparation of a stable and uniform Ra-226 target. Electroplating is a commonly employed technique.
-
Source Material: Radium-226, often sourced from legacy medical or industrial materials, is first purified to remove decay products and other impurities.
-
Electrodeposition: The purified Ra-226 is dissolved in a suitable electrolyte solution. An electric current is then applied to deposit a thin, uniform layer of Ra-226 onto a target backing, typically made of a high-purity metal like niobium or silver.[8]
-
Target Encapsulation: The electroplated target is sealed in a capsule to contain the Ra-226 and its decay products, particularly the radioactive gas Radon-222 (²²²Rn).[2]
Proton Irradiation
The encapsulated Ra-226 target is then irradiated with a proton beam from a cyclotron.
-
Proton Energy: The energy of the proton beam is a critical parameter. For the production of Ac-225 via the (p,2n) reaction, energies are typically in the range of 15-20 MeV.[1][2] The (p,n) reaction to produce Ac-226 occurs at lower energies. Optimizing the proton energy is key to maximizing the yield of the desired isotope while minimizing impurities.
-
Irradiation Time and Beam Current: The duration of the irradiation and the intensity of the proton beam are adjusted to achieve the desired level of radionuclide production. These parameters are often determined by the amount of Ra-226 in the target and the desired activity of the final product.[8]
-
Target Cooling: The irradiation process generates significant heat, which must be managed to maintain the integrity of the target. Cooling systems, often using water or helium, are essential.[2]
Chemical Separation and Purification
Following irradiation, the actinium isotopes must be chemically separated from the bulk of the Ra-226 target material and other reaction byproducts.
-
Dissolution: The irradiated target is remotely handled in a hot cell and the Ra-226/Ac mixture is dissolved, typically in nitric acid.
-
Chromatographic Separation: Ion exchange or extraction chromatography is used to separate actinium from radium. Various resin materials are employed to selectively bind and elute the different elements.[8]
-
Purification: Multiple separation cycles may be necessary to achieve the high level of purity required for medical applications. The final product is typically a solution of actinium isotopes in a dilute acid.
The following diagram illustrates a generalized workflow for the production of this compound via proton irradiation of Radium-226.
Conclusion
The production of this compound is an emerging field with significant potential for advancing targeted alpha therapy. While direct yield data for Ac-226 is not yet widely published, an analysis of the underlying nuclear reactions provides a basis for comparing production methods. Proton irradiation of Radium-226 appears to be a more direct and controllable method for producing Ac-226, although it is always co-produced with other actinium isotopes. The spallation of Thorium-232 results in a more complex mixture of radionuclides, making the isolation of pure Ac-226 more challenging.
Further research is needed to establish robust and scalable methods for the production of high-purity this compound. The development of optimized irradiation conditions and more efficient separation techniques will be critical to unlocking the full therapeutic potential of this promising radionuclide.
References
- 1. EP0962942B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 2. US6299666B1 - Method for producing Ac-225 by irradiation of Ra-226 with protons - Google Patents [patents.google.com]
- 3. Actinium isotope cross sections for 226Ra(p,xn) reactions measured at low energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 232Th-Spallation-Produced 225Ac with Reduced 227Ac Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production Routes | Actineer [actineer.com]
- 8. Cyclotron production of 225Ac from an electroplated 226Ra target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Actinium-226
Essential Safety Protocols for Handling Actinium-226
For Immediate Implementation: This document outlines critical safety and logistical procedures for all laboratory personnel involved in the research, development, and handling of this compound (Ac-226). Adherence to these protocols is mandatory to ensure personnel safety and regulatory compliance.
This compound is a potent radionuclide with a complex decay profile, presenting multiple radiation hazards. A thorough understanding of its properties is essential for safe handling.
Radiological Profile of this compound
Ac-226 is characterized by a relatively short half-life and a decay chain that includes alpha, beta, and gamma emissions. This mixed radiation profile necessitates a multi-faceted approach to personal protection and laboratory safety.
| Property | Value |
| Half-life | 29.37 hours[1][2] |
| Primary Decay Modes | Beta decay (β⁻) to Thorium-226 (83%)Electron Capture (ε) to Radium-226 (17%)Alpha decay (α) to Francium-222 (0.006%)[2] |
| Key Emissions | Alpha (α) particles: High-energy particles from the decay of daughter nuclide Thorium-226.[3] Beta (β⁻) particles: High-energy electrons from the primary decay of Ac-226.[2][3]Gamma (γ) photons: 158 keV and 230 keV photons suitable for SPECT imaging.[1][3][4] |
| Primary Hazard | Internal contamination from alpha and beta emitters, and external exposure from gamma radiation. |
Personal Protective Equipment (PPE) for this compound
A layered approach to PPE is required to address the mixed radiation hazards of Ac-226. The following PPE is mandatory for all personnel handling this radionuclide.
Core PPE:
-
Double Gloving: An inner pair of nitrile or latex gloves and an outer pair of thicker, chemical-resistant gloves.[1] This provides protection against contamination and allows for safe removal of the outer pair if compromised.
-
Laboratory Coat: A dedicated lab coat, preferably disposable, to prevent contamination of personal clothing.[1]
-
Safety Goggles or Face Shield: To protect the eyes and face from splashes and beta radiation.[1][5]
-
Closed-toe Shoes and Shoe Covers: To prevent foot contamination.
Enhanced PPE for High-Risk Procedures:
For procedures involving open sources, potential for aerosolization, or higher activities of Ac-226, the following additional PPE is required:
-
Full-Body Protective Suit: A disposable suit, such as a Tyvek® suit, to provide complete body coverage and prevent skin contamination.[1]
-
Respiratory Protection: A P2, N95, or P3 respirator is essential to prevent the inhalation of airborne radioactive particles, which is the primary risk associated with alpha emitters.[1]
-
Leaded Apron: When working with significant quantities of Ac-226 that could result in considerable gamma exposure, a lead apron should be worn to protect vital organs.[1][5]
-
Leaded Glasses: To protect the eyes from gamma radiation.[1]
Operational Plan for Handling this compound
All work with Ac-226 must be conducted in a designated and properly equipped radiological laboratory. The following operational procedures must be strictly followed.
Shielding and Containment:
-
Alpha and Beta Shielding: Work should be performed in a glovebox or a fume hood with appropriate shielding.[6] Acrylic or plastic shielding (at least 1 cm thick) is effective for blocking beta particles and minimizing the production of secondary X-rays (Bremsstrahlung).[4][7][8]
-
Gamma Shielding: High-density materials such as lead bricks should be used to shield against gamma radiation. The thickness of the lead will depend on the activity of the Ac-226 being handled.
-
Containment: All manipulations of Ac-226 should be performed over a tray lined with absorbent, plastic-backed paper to contain any spills.
Personnel Monitoring:
-
Dosimetry: All personnel working with Ac-226 must wear a whole-body dosimeter to monitor external radiation exposure and a ring dosimeter to monitor extremity dose.
-
Bioassays: A baseline bioassay (e.g., urine analysis) should be conducted before an individual begins working with Ac-226, with periodic follow-up bioassays to monitor for internal contamination.
Disposal Plan for this compound Waste
The short half-life of Ac-226 allows for a decay-in-storage waste management strategy.
Waste Segregation:
-
Short-Lived vs. Long-Lived Waste: All waste contaminated with Ac-226 should be segregated from other radioactive and non-radioactive waste.[9][10]
-
Solid vs. Liquid Waste: Solid and liquid waste streams must be collected in separate, clearly labeled containers.
Decay-in-Storage Protocol:
-
Collection: Collect Ac-226 waste in designated, shielded containers.
-
Labeling: Each container must be clearly labeled with "this compound," the date, the initial activity, and the responsible researcher's name.
-
Storage: Store the waste in a secure, shielded, and designated radioactive waste storage area.
-
Decay: Allow the waste to decay for at least 10 half-lives (approximately 12 days for Ac-226). This will reduce the radioactivity to less than 0.1% of its initial level.
-
Monitoring: After the decay period, monitor the waste container with a sensitive radiation survey meter (e.g., a Geiger-Muller counter) in a low-background area to ensure that the radioactivity is indistinguishable from background radiation.[10]
-
Final Disposal: Once the waste is confirmed to be at background levels, deface or remove all radioactive labels and dispose of it as regular laboratory waste, in accordance with institutional and local regulations.[9][10]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for a typical experiment involving the handling of this compound, from preparation to waste disposal.
Caption: Workflow for Handling this compound
References
- 1. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. nrc.gov [nrc.gov]
- 4. radetco.com [radetco.com]
- 5. Ionizing Radiation - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. nuclear-power.com [nuclear-power.com]
- 8. Principles of Radiation Protection - An Evaluation of Radiation Exposure Guidance for Military Operations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. nrc.gov [nrc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
